1-Phenylpropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFLVLHRZFLDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859841 | |
| Record name | 1-Phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-20-0 | |
| Record name | 1-Phenylpropylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylamine, alpha-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, .alpha.-ethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Phenylpropan-1-amine chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Phenylpropan-1-amine
Abstract
This compound, also known as α-ethylbenzylamine, is a primary amino compound and a member of the phenylalkylamine class.[1][2][3] It is a chiral molecule, existing as two distinct enantiomers, (S)- and (R)-1-phenylpropan-1-amine. This document provides a comprehensive overview of its core chemical and physical properties, spectroscopic data, synthesis protocols, and safety information. It serves as a technical resource for researchers, scientists, and professionals in drug development and organic synthesis, where it is utilized as a precursor and building block for various target molecules, including pharmaceuticals and sweeteners.[4][5][6]
Chemical and Physical Properties
This compound is a colorless to light yellow liquid at room temperature.[4][5][6] Its properties are influenced by its stereochemistry, with some variations observed between the racemic mixture and individual enantiomers. The quantitative data for the racemic mixture and the (S)-enantiomer are summarized below.
Table 1: Identifiers and General Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Synonyms | α-Ethylbenzylamine, 1-Phenylpropylamine | [1][2][7] |
| CAS Number | 2941-20-0 (Racemate) | [1][2][7][8] |
| 3789-59-1 ((S)-enantiomer) | [5][6][9] | |
| Molecular Formula | C₉H₁₃N | [1][2][4][5][7][10] |
| Molecular Weight | 135.21 g/mol | [2][4][7][9] |
| Appearance | Clear, colorless to light yellow liquid | [4][5][6] |
Table 2: Physical and Chemical Data
| Property | Value (Racemate) | Value ((S)-enantiomer) | Source(s) |
| Density | 0.938 g/mL at 25 °C | 0.94 g/mL | [3][5][6][7] |
| Boiling Point | 204-205 °C at 760 mmHg | 205 °C at 760 mmHg | [1][5][7][10][11] |
| Melting Point | 12 °C | -69 °C | [5][6][10][12] |
| Flash Point | ~77-85 °C | 85.1 °C | [5][7][10] |
| Water Solubility | 3.4 g/L at 25 °C | Not specified | [1] |
| Refractive Index | n20/D 1.519 | n20/D 1.52 | [3][6][7] |
| pKa (Predicted) | 9.34 ± 0.10 | Not specified | [1][7] |
| LogP | 1.97 | Not specified | [1][10] |
| Optical Rotation | Not applicable | [α]20/D = -16 to -19° (c=1 in CHCl₃) | [6] |
Stereochemistry
This compound possesses a chiral center at the carbon atom bonded to the phenyl and amino groups. This gives rise to two enantiomers, (R)- and (S)-1-phenylpropan-1-amine. The (S)-enantiomer, in particular, is a valuable chiral building block in asymmetric synthesis.[5][6] It is used in the synthesis of L-aspartyl-D-amino amide sweeteners, which are reported to have a sweetness potency 2000 times that of a 10% sucrose (B13894) solution.[5]
Figure 1: Relationship between racemic this compound and its enantiomers.
Experimental Protocols
Synthesis via Reductive Amination
Reductive amination of propiophenone (B1677668) is a common and effective method for synthesizing this compound. This can be achieved using various reagents and conditions.
Methodology: This protocol is a generalized procedure based on common reductive amination techniques.[13][14]
-
Reaction Setup: To a solution of propiophenone (1.0 equivalent) in an anhydrous solvent such as methanol (B129727) or dichloromethane (B109758) (DCM) under an inert atmosphere, add an amine source (e.g., ammonium (B1175870) formate, 10 equivalents).
-
Reduction: For methods using a catalyst, add 10% Palladium on carbon (Pd/C) (0.04 equivalents) and stir the mixture under reflux.[13] Alternatively, for methods using a chemical reductant, cool the mixture to 0 °C, stir for 15 minutes, then add sodium triacetoxyborohydride (B8407120) (2.0 equivalents) portion-wise.[14]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours (typically 3-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography or distillation to yield this compound.
Figure 2: General workflow for the synthesis of this compound.
Synthesis via Mitsunobu Reaction
An alternative synthesis route starts from 1-phenyl-propan-1-ol.[1]
Methodology: This protocol involves a solid-phase reaction, a Mitsunobu reaction, and a decarboxylation step.[1]
-
Mitsunobu Reaction: A resin-bound carbamate (B1207046) (resin-CH₂OCONHCOOtBu) is reacted with 1-phenyl-propan-1-ol, triphenylphosphine (B44618) (PPh₃), and diethyl azodicarboxylate (DEAD) in a solvent mixture of tetrahydrofuran (B95107) (THF) and 1,2-dichloroethane.
-
Reaction Time: The reaction is typically carried out for approximately 12 hours.
-
Deprotection/Decarboxylation: The resulting intermediate is treated with trifluoroacetic acid (TFA) for about 4 hours to remove the protecting group and induce decarboxylation, yielding the final amine.
-
Yield: This method has been reported to produce a yield of approximately 85%.[1]
Biological Context and Applications
While this guide focuses on chemical properties, the compound's biological relevance is notable. This compound is a structural analog of amphetamine and methamphetamine and can serve as a precursor in their synthesis.[4][15][16] Its derivatives are investigated for various pharmaceutical applications. The chiral nature of the molecule is particularly important in drug development, as different enantiomers can exhibit distinct pharmacological activities.[6]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), and H411 (Toxic to aquatic life with long-lasting effects).[2][9]
-
Precautions: Use in a well-ventilated area.[17] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid contact with skin and eyes.[17] Keep away from heat, sparks, and open flames.[18]
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[18]
In case of accidental contact, immediately flush eyes or skin with plenty of water and seek medical advice.[1] If swallowed, call a poison control center or doctor immediately.[1]
References
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- 2. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. This compound | 2941-20-0 [chemicalbook.com]
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- 10. 1-phenylpropylamine | CAS#:2941-20-0 | Chemsrc [chemsrc.com]
- 11. Phenylpropylamines | Fisher Scientific [fishersci.com]
- 12. Page loading... [guidechem.com]
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- 14. rsc.org [rsc.org]
- 15. Amphetamine - Wikipedia [en.wikipedia.org]
- 16. Methamphetamine - Wikipedia [en.wikipedia.org]
- 17. echemi.com [echemi.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
1-Phenylpropan-1-amine physical properties
An In-depth Technical Guide to the Physical Properties of 1-Phenylpropan-1-amine
This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details the experimental protocols for their determination, and includes visualizations of key experimental workflows.
Introduction
This compound, also known as α-Ethylbenzylamine, is a primary amino compound with the chemical formula C₉H₁₃N.[1][2] It is a member of the benzenes and a phenylalkylamine.[3][4] This compound is a structural isomer of amphetamine and serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceuticals and other bioactive molecules. A thorough understanding of its physical properties is essential for its handling, characterization, and application in research and development.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below. These values represent a critical baseline for its use in experimental and industrial settings.
| Property | Value |
| Molecular Formula | C₉H₁₃N[1][2][5][6] |
| Molecular Weight | 135.21 g/mol [1][2][5][7] |
| Boiling Point | 203.9 - 205°C at 760 mmHg[1][3][4][5][6][8] |
| Melting Point | -69°C (for the (S)-enantiomer)[6][9]; 12°C (for the racemate)[5] |
| Density | 0.938 - 0.94 g/mL at 25°C[1][4][6][9] |
| Water Solubility | 3.4 g/L at 25°C[3] |
| pKa | 9.34 ± 0.10 (Predicted)[3] |
| Flash Point | 85.1°C[5][6] |
| Refractive Index (n20/D) | 1.519 - 1.526[1][3][4] |
| Vapor Pressure | 0.272 - 0.3 mmHg at 25°C[3][5] |
| LogP | 1.97[3][5] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of a liquid amine like this compound.
Determination of Boiling Point
The boiling point is determined using a micro-boiling point method or by simple distillation, which is suitable for the volume of sample available.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10] At this temperature, the liquid converts into a vapor phase, and a constant temperature is observed during this phase change.
Methodology (Micro-Boiling Point):
-
Sample Preparation: A small volume (approx. 0.5 mL) of this compound is placed into a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.[11]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then heated in a Thiele tube containing mineral oil or in a metal heating block.
-
Heating and Observation: The apparatus is heated slowly. Initially, a stream of bubbles will emerge from the capillary as trapped air expands.[12] Heating continues until a rapid and continuous stream of bubbles is observed, indicating the liquid has reached its boiling point.
-
Temperature Reading: Heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded the moment the bubble stream ceases and the liquid just begins to enter the capillary tube.[12]
References
- 1. chembk.com [chembk.com]
- 2. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 2941-20-0 [chemicalbook.com]
- 5. 1-phenylpropylamine | CAS#:2941-20-0 | Chemsrc [chemsrc.com]
- 6. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Phenylpropylamines | Fisher Scientific [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. byjus.com [byjus.com]
- 12. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to 1-Phenylpropan-1-amine (CAS Number: 2941-20-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropan-1-amine, also known as α-ethylbenzylamine, is a primary amine with the CAS number 2941-20-0.[1][2] Structurally, it is a phenylalkylamine characterized by a phenyl group and an amino group attached to the same carbon atom of a propane (B168953) chain.[3] This compound is a chiral molecule and exists as two enantiomers, (R)- and (S)-1-phenylpropan-1-amine.[4][5] It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[6] Its applications often leverage its chiral nature, making it a valuable building block in stereoselective synthesis.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[4][7] It is characterized by a range of physical and chemical properties that are essential for its handling, application, and analysis. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2941-20-0 | [1] |
| Molecular Formula | C₉H₁₃N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [4][7] |
| Boiling Point | 204 °C (lit.) | [1] |
| Melting Point | 12 °C | [6] |
| Density | 0.938 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.519 (lit.) | [1] |
| Flash Point | 77 °C (170.6 °F) - closed cup | [1] |
| pKa | 9.34±0.10 (Predicted) | |
| LogP | 1.97 | |
| Solubility | 3.4 g/L in water (25 °C) | |
| InChI Key | AQFLVLHRZFLDDV-UHFFFAOYSA-N | [1] |
| SMILES | CCC(N)c1ccccc1 | [1] |
Synthesis and Manufacturing
The primary route for the synthesis of this compound is the reductive amination of propiophenone (B1677668) (1-phenyl-1-propanone).[8] This method involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.
General Synthesis Workflow
The synthesis can be visualized as a two-step process: the formation of an imine intermediate followed by its reduction to the corresponding amine.
Experimental Protocol: Reductive Amination of Propiophenone
The following is a representative, though generalized, protocol for the synthesis of this compound. Specific conditions may vary and should be optimized for scale and desired purity.
Materials:
-
Propiophenone
-
Ammonium acetate (B1210297) or aqueous ammonia
-
Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or H₂ with a catalyst like Pd/C or Raney Nickel)
-
Anhydrous solvent (e.g., methanol, ethanol, or toluene)
-
Acid for pH adjustment (e.g., HCl)
-
Base for workup (e.g., NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Imine Formation: Dissolve propiophenone and a molar excess of the amine source (e.g., ammonium acetate) in an anhydrous solvent (e.g., methanol) in a reaction vessel. The reaction can be stirred at room temperature or gently heated to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by techniques like TLC or GC-MS.
-
Reduction: Once imine formation is complete or has reached equilibrium, the reducing agent is added portion-wise to the reaction mixture. If using a metal hydride like sodium borohydride, the temperature should be controlled, often by cooling in an ice bath, to manage the exothermic reaction. If using catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a suitable catalyst.
-
Quenching and Workup: After the reduction is complete (as monitored by TLC or GC-MS), the reaction is carefully quenched. For metal hydride reductions, this is typically done by the slow addition of water or a dilute acid. The solvent is then removed under reduced pressure.
-
Extraction and Purification: The residue is dissolved in water and the pH is adjusted with a base (e.g., NaOH) to deprotonate the amine. The aqueous layer is then extracted multiple times with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated to yield the crude this compound.
-
Final Purification: The crude product can be further purified by distillation under reduced pressure to obtain the final, high-purity product.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Table 2: Analytical Methods for this compound
| Technique | Purpose | Key Observations/Data | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of impurities. | Provides retention time and a characteristic mass spectrum. | [3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra provide information on the chemical environment of each atom. | [3] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. | Using a suitable chiral stationary phase, the (R)- and (S)-enantiomers can be resolved. | [9][10][11][12] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorption bands for N-H and C-N bonds of the primary amine and aromatic C-H bonds. | [3] |
Chiral Resolution Experimental Protocol
The separation of the enantiomers of this compound is crucial for its use in stereoselective synthesis and for evaluating the biological activity of each isomer.
Materials:
-
Racemic this compound
-
HPLC-grade solvents (e.g., hexane, isopropanol (B130326), ethanol)
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific CSP used to achieve baseline separation of the enantiomers.
-
Sample Preparation: Prepare a dilute solution of the racemic this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase column.
-
Mobile Phase: Isocratic elution with the optimized solvent mixture.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~254 nm).
-
Temperature: Column temperature can be controlled to optimize separation.
-
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers should appear as two distinct peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Biological Activity and Mechanism of Action
Currently, there is a significant lack of publicly available, quantitative data on the biological activity of this compound. While some commercial suppliers mention its use as a precursor to psychoactive substances, detailed pharmacological studies on the compound itself are not readily found in the scientific literature.
One source suggests that this compound may act as an antagonist at the AT1 receptor, though no quantitative data (e.g., IC₅₀ or Kᵢ values) is provided to substantiate this claim. Further research is required to confirm and quantify this or any other biological activity.
Due to the absence of concrete data on its interaction with specific biological targets or its effects on signaling pathways, a diagrammatic representation of its mechanism of action cannot be provided at this time.
Safety and Toxicology
This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3]
Table 3: GHS Hazard Information for this compound
| Hazard Statement | Code | Class |
| Toxic if swallowed | H301 | Acute toxicity, oral (Category 3) |
| Harmful if swallowed | H302 | Acute toxicity, oral (Category 4) |
| Causes severe skin burns and eye damage | H314 | Skin corrosion/irritation (Category 1B) |
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.
-
If swallowed, rinse mouth and do NOT induce vomiting. Immediately call a poison center or doctor.
Applications in Research and Drug Development
The primary utility of this compound in a research and development setting lies in its role as a chiral building block. The presence of a primary amine and a chiral center makes it a valuable starting material for the synthesis of more complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[7] For instance, chiral amines are used as resolving agents for racemic acids and as precursors in the synthesis of chiral catalysts and auxiliaries.
Conclusion
This compound is a well-characterized chemical intermediate with established methods for its synthesis and analysis. Its value in the fields of organic chemistry and drug development is primarily as a chiral building block for the stereoselective synthesis of more complex molecules. However, there is a notable absence of publicly available data regarding its specific biological activities, mechanism of action, and pharmacokinetic properties. This information gap presents an opportunity for further research to explore the potential pharmacological profile of this compound and its enantiomers. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature.
References
- 1. α-乙基苄胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. researchgate.net [researchgate.net]
- 9. yakhak.org [yakhak.org]
- 10. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to 1-Phenylpropan-1-amine (α-Ethylbenzylamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-phenylpropan-1-amine, also known by its common name α-ethylbenzylamine. Its IUPAC name is this compound.[1][2] This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and purification, and explores its applications, particularly in the context of drug development and as a chiral resolving agent. Furthermore, this guide presents available quantitative data, including spectroscopic analyses, and discusses the potential pharmacological activities and mechanisms of action based on structurally related compounds.
Chemical and Physical Properties
This compound is a primary amino compound.[1][2] It is a clear liquid under standard conditions and possesses a characteristic amine odor.[3][4] The compound is soluble in organic solvents like alcohol and ether but has limited solubility in water.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1][2] |
| Common Name | α-Ethylbenzylamine | [2] |
| CAS Number | 2941-20-0 | [1] |
| Molecular Formula | C₉H₁₃N | [1][3] |
| Molecular Weight | 135.21 g/mol | [1][3] |
| Boiling Point | 203.9 °C at 760 mmHg | [2] |
| Density | 0.938 g/mL at 25 °C | [4] |
| pKa (predicted) | 9.34 ± 0.10 | [2] |
| Water Solubility | 3.4 g/L at 25 °C | [2] |
| Refractive Index (n20/D) | 1.519 | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the most common being the reductive amination of propiophenone (B1677668) and the Leuckart reaction.
Reductive Amination of Propiophenone
Reductive amination involves the reaction of a ketone (propiophenone) with an amine source (ammonia) to form an imine intermediate, which is subsequently reduced to the desired primary amine.
Experimental Protocol: Reductive Amination using Sodium Borohydride (B1222165)
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propiophenone (1 molar equivalent) in methanol (B129727). Add a solution of ammonium (B1175870) chloride (1.5 molar equivalents) and aqueous ammonia (B1221849) (excess) to the flask. Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (1.5 molar equivalents) portion-wise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for an additional 3-5 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain the pure amine.
Diagram 1: Reductive Amination of Propiophenone
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formic acid derivatives, such as ammonium formate (B1220265) or formamide, as both the reducing agent and the nitrogen source.[5]
Experimental Protocol: Leuckart Reaction with Ammonium Formate
-
Reaction Setup: In a three-necked flask fitted with a reflux condenser and a thermometer, place propiophenone (1 molar equivalent) and a significant excess of ammonium formate (3-5 molar equivalents).
-
Heating: Heat the reaction mixture to 160-185 °C.[6] The reaction is typically complete within 6-10 hours. Monitor the reaction progress by TLC.
-
Hydrolysis: After cooling, add a concentrated solution of hydrochloric acid to the reaction mixture and reflux for several hours to hydrolyze the intermediate formamide.
-
Work-up and Purification: Make the solution alkaline with a strong base (e.g., NaOH) and extract the liberated amine with an organic solvent. The organic extracts are then washed, dried, and the solvent is evaporated. The crude product is purified by vacuum distillation.
Diagram 2: Leuckart Reaction Pathway
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Interpretation | Reference |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic proton (CH-N), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃). The splitting patterns and chemical shifts are characteristic of the structure. | [1] |
| ¹³C NMR | Resonances for the six distinct carbon atoms of the phenyl ring, as well as the three carbons of the propyl chain. | [1] |
| FTIR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the phenyl ring. | [1][7] |
| Mass Spec (EI) | The mass spectrum shows the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of an ethyl group. | [1] |
Applications in Drug Development and Research
Precursor in Synthesis
This compound is a known precursor in the synthesis of various psychoactive substances, including amphetamine and methamphetamine.[3] This has led to its regulation in many jurisdictions.
Chiral Resolutions
Due to its chiral nature, the enantiomers of this compound, (R)-(+)-1-phenylpropylamine and (S)-(-)-1-phenylpropylamine, are valuable resolving agents in organic chemistry.[8] They are used to separate racemic mixtures of chiral carboxylic acids by forming diastereomeric salts that can be separated by crystallization.
Experimental Protocol: Chiral Resolution of a Racemic Acid
-
Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., ethanol (B145695) or methanol). Add an equimolar amount of one enantiomer of this compound.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts, which will be less soluble.
-
Isolation: Collect the crystals by filtration. The enantiomeric excess of the resolved acid can be determined by techniques such as chiral HPLC or polarimetry.
-
Liberation of the Free Acid: Treat the isolated diastereomeric salt with an acid (e.g., HCl) to liberate the enantiomerically enriched carboxylic acid.
Diagram 3: Chiral Resolution Workflow
Potential Pharmacological Activity and Signaling Pathways
While there is limited direct research on the pharmacological effects of this compound, its structural similarity to other psychoactive compounds suggests potential activity. Its isomer, 3-phenylpropylamine, is known to act as a norepinephrine-dopamine releasing agent.[9][10] This suggests that this compound could potentially interact with monoamine transporters.
Furthermore, derivatives of the structurally related compound 3-phenoxy-3-phenylpropan-1-amine (PPPA), such as fluoxetine (B1211875) and atomoxetine, are potent selective serotonin (B10506) reuptake inhibitors (SSRIs) and norepinephrine (B1679862) reuptake inhibitors (NRIs), respectively.[11] These drugs function by blocking the serotonin transporter (SERT) or the norepinephrine transporter (NET), thereby increasing the synaptic concentration of these neurotransmitters.
Proposed Investigational Workflow for Pharmacological Profiling
-
In Vitro Binding Assays: Determine the binding affinity of this compound for a panel of monoamine transporters (DAT, NET, SERT) and receptors using radioligand binding assays.
-
In Vitro Functional Assays: Conduct neurotransmitter uptake or release assays in synaptosomes or cell lines expressing the respective transporters to determine if the compound acts as a reuptake inhibitor or a releasing agent.
-
In Vivo Behavioral Studies: If in vitro activity is confirmed, proceed to in vivo studies in animal models to assess potential stimulant, antidepressant, or other behavioral effects.
Diagram 4: Potential Monoaminergic Signaling Pathway
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage.[12] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile chemical with significant applications in organic synthesis, particularly as a precursor and a chiral resolving agent. While its own pharmacological profile is not extensively studied, its structural relationship to known monoamine reuptake inhibitors and releasing agents suggests it as a compound of interest for further investigation in drug discovery and development. The experimental protocols and data provided in this guide serve as a valuable resource for researchers in these fields.
References
- 1. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]
- 7. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. youtube.com [youtube.com]
- 10. Phenylpropylamine - Wikipedia [en.wikipedia.org]
- 11. PPPA (drug) - Wikipedia [en.wikipedia.org]
- 12. spectrabase.com [spectrabase.com]
1-Phenylpropan-1-amine molecular weight
An In-depth Technical Guide to the Molecular Weight of 1-Phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight of this compound, a primary amino compound. The document details its chemical properties, experimental protocols for molecular weight determination, and logical relationships between its structure and physicochemical characteristics.
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Weight | 135.21 g/mol | [1][2][3][4] |
| Molecular Formula | C₉H₁₃N | [1][2][3][4][5][6][7] |
| CAS Number | 2941-20-0 | [1][5][7] |
| Boiling Point | 203.9 °C at 760 mmHg | [5] |
| Density | 0.938 g/cm³ | [7] |
| pKa | 9.34 ± 0.10 (Predicted) | [5] |
| Water Solubility | 3.4 g/L at 25 °C | [5] |
Structural and Molecular Relationship
The molecular weight of a compound is fundamentally derived from its atomic composition, as defined by its molecular formula, which in turn is a representation of its chemical structure. The diagram below illustrates this relationship for this compound.
Experimental Determination of Molecular Weight
The molecular weight of this compound can be experimentally determined using various analytical techniques. Mass spectrometry is the most common and precise method.
Experimental Protocol: Molecular Weight Determination by Mass Spectrometry
This protocol outlines the determination of the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).
Objective: To accurately determine the molecular weight of this compound.
Materials and Reagents:
-
This compound sample
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solution, prepare a 10 µg/mL working solution in a 50:50 methanol:water solution with 0.1% formic acid. The formic acid facilitates protonation of the amine group.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source to positive ion mode.
-
Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Acquisition:
-
Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra over a relevant m/z (mass-to-charge ratio) range, for instance, m/z 50-500.
-
-
Data Analysis:
-
In the positive ion mode ESI-MS spectrum, the molecule is expected to be protonated, resulting in the molecular ion [M+H]⁺.
-
Identify the peak corresponding to [M+H]⁺. For this compound (C₉H₁₃N), the theoretical monoisotopic mass is approximately 135.105 Da. The [M+H]⁺ ion should appear at an m/z of approximately 136.113.
-
The molecular weight is confirmed by subtracting the mass of a proton (approximately 1.008 Da) from the observed m/z of the molecular ion.
-
The workflow for this experimental protocol is illustrated in the diagram below.
References
- 1. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2941-20-0 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound - Wikidata [wikidata.org]
- 7. Page loading... [guidechem.com]
Spectroscopic Profile of 1-Phenylpropan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the primary amine, 1-phenylpropan-1-amine. The information is presented to support research, development, and quality control activities involving this compound.
Spectral Data Summary
The following tables summarize the key spectral data for this compound, providing a quantitative reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.10 | Triplet | 1H | Methine proton (-CH(NH₂)-) |
| ~1.70 | Multiplet | 2H | Methylene protons (-CH₂-CH₃) |
| ~1.50 | Singlet (broad) | 2H | Amine protons (-NH₂) |
| ~0.90 | Triplet | 3H | Methyl protons (-CH₃) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~145 | Quaternary | Aromatic C (C1') |
| ~128 | Tertiary | Aromatic CH (C3'/C5') |
| ~127 | Tertiary | Aromatic CH (C4') |
| ~126 | Tertiary | Aromatic CH (C2'/C6') |
| ~58 | Tertiary | Methine C (-CH(NH₂)-) |
| ~30 | Secondary | Methylene C (-CH₂-) |
| ~10 | Primary | Methyl C (-CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3380-3300 | Medium, Sharp (doublet) | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2960-2850 | Medium to Strong | C-H Stretch | Aliphatic (CH₃, CH₂, CH) |
| 1600-1580 | Medium | N-H Bend (Scissoring) | Primary Amine |
| 1495, 1450 | Medium to Strong | C=C Stretch | Aromatic Ring |
| 760, 700 | Strong | C-H Bend (out-of-plane) | Monosubstituted Benzene |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |
| 135 | Moderate | [M]⁺ (Molecular Ion) |
| 106 | High | [M - C₂H₅]⁺ |
| 79 | Moderate | [C₆H₇]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) (0.5-0.7 mL) within a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
¹H NMR Spectroscopy Protocol:
-
Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Processing: Fourier transformation of the Free Induction Decay (FID) signal, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal.
¹³C NMR Spectroscopy Protocol:
-
Instrument: A 100 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Processing: Fourier transformation, phase and baseline correction. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift referencing.
Infrared (IR) Spectroscopy
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
FT-IR Spectroscopy Protocol:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmission.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Background Correction: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization: The analysis is performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Ionization is typically achieved by Electron Ionization (EI) at 70 eV.
GC-MS Protocol:
-
GC Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to 250-280 °C.
-
Final hold: 2-5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
An In-depth Technical Guide to (S)-1-Phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-1-Phenylpropan-1-amine, a chiral primary amine belonging to the phenethylamine (B48288) class, is a versatile and valuable building block in modern organic and medicinal chemistry. Its structural similarity to endogenous monoamines and various psychoactive compounds makes it a key intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and potential pharmacological and metabolic profiles of (S)-1-Phenylpropan-1-amine, tailored for professionals in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-1-Phenylpropan-1-amine is fundamental for its application in synthesis and formulation. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N | [1] |
| Molecular Weight | 135.21 g/mol | [1] |
| CAS Number | 3789-59-1 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Melting Point | -69 °C | [2] |
| Boiling Point | 205 °C at 760 mmHg | [2] |
| Density | 0.94 g/cm³ | [2] |
| Solubility | Poorly soluble in water; soluble in alcohol and ether. | [3] |
| Optical Rotation | [α]²⁰/D -16 to -19° (c=1 in CHCl₃) |
Synthesis Methodologies
The enantiopurity of (S)-1-Phenylpropan-1-amine is critical for its use in stereospecific synthesis. Several methods have been developed for its preparation, broadly categorized into chemical synthesis and biocatalysis.
Chemical Synthesis: Reductive Amination
A common and versatile method for the synthesis of 1-phenylpropan-1-amine is the reductive amination of propiophenone (B1677668).[4][5][6] This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia), followed by in-situ reduction to the desired amine.
Experimental Protocol: Reductive Amination of Propiophenone
-
Materials: Propiophenone, ammonia (B1221849) source (e.g., ammonium (B1175870) acetate (B1210297) or ammonia in a solvent), reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)), suitable solvent (e.g., methanol, ethanol), and a weak acid catalyst (e.g., acetic acid).
-
Procedure:
-
Dissolve propiophenone and the ammonia source in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add a few drops of acetic acid to catalyze the formation of the imine intermediate.
-
Stir the mixture at room temperature for a designated period to allow for imine formation.
-
Slowly add the reducing agent to the reaction mixture. Note: Sodium cyanoborohydride is effective as it selectively reduces the iminium ion in the presence of the ketone.[6]
-
Continue stirring until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction carefully, for example, by adding water.
-
Perform a work-up procedure, which typically involves solvent extraction and washing of the organic layer.
-
Purify the crude product, for instance, by column chromatography, to obtain racemic this compound.
-
-
Chiral Resolution: The resulting racemic mixture can be resolved into its constituent enantiomers using chiral resolving agents like tartaric acid, followed by fractional crystallization.
Biocatalytic Synthesis and Resolution
Biocatalysis offers a green and highly stereoselective alternative for producing enantiopomerically pure amines.[7][8] Transaminases (TAs) are particularly effective for this purpose.[9][10]
-
Asymmetric Synthesis: An (S)-selective ω-transaminase can be used to directly synthesize (S)-1-phenylpropan-1-amine from propiophenone, using an amine donor like L-alanine or isopropylamine.[10]
-
Kinetic Resolution: Alternatively, a racemic mixture of this compound can be resolved using a transaminase that selectively converts one enantiomer, allowing for the isolation of the other in high enantiomeric excess.[11]
Experimental Protocol: Biocatalytic Kinetic Resolution of (±)-1-Phenylpropan-1-amine
-
Materials: Racemic this compound, a suitable transaminase (e.g., an (R)-selective transaminase), an amino acceptor (e.g., pyruvate), pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, buffer solution (e.g., phosphate (B84403) buffer, pH 7-8).
-
Procedure:
-
Prepare a buffered solution containing the PLP cofactor.
-
Add the transaminase enzyme to the buffered solution.
-
Dissolve the racemic this compound and the amino acceptor in the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.
-
Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining (S)-amine.
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction (e.g., by pH shift or addition of an organic solvent).
-
Extract the unreacted (S)-1-phenylpropan-1-amine from the reaction mixture.
-
Purify the isolated (S)-amine.
-
Potential Pharmacology and Mechanism of Action
Direct pharmacological studies on (S)-1-Phenylpropan-1-amine are limited in the public domain. However, its structural similarity to well-characterized psychoactive compounds of the phenethylamine class, such as amphetamine and cathinone, allows for informed postulation of its potential biological activity.[12][13][14]
Phenethylamines often exert their effects on the central nervous system by interacting with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[12][15] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft.[15] Amphetamine-like compounds can act as substrates for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting reverse transport (efflux), thereby increasing the synaptic concentration of monoamines.[15][16]
Given its structure, it is plausible that (S)-1-Phenylpropan-1-amine could exhibit activity as a monoamine releasing agent, though its potency and selectivity for the different transporters are unknown without specific experimental data. The pharmacological profile of such compounds is highly dependent on subtle structural modifications and stereochemistry.
Potential Metabolic Pathways
The two main metabolic pathways for amphetamine are:
-
Oxidative deamination: This process converts the amine to a ketone, which can be further metabolized.
-
Aromatic hydroxylation: A hydroxyl group is added to the phenyl ring, typically at the para position, to form 4-hydroxyamphetamine.[15]
These metabolites can then undergo further conjugation with glucuronic acid or sulfate (B86663) before being excreted. A portion of the parent compound is also typically excreted unchanged.[15] It is highly probable that (S)-1-Phenylpropan-1-amine undergoes similar biotransformations in vivo.
References
- 1. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. gctlc.org [gctlc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Cathinones and amphetamine analogues: What’s the rave about? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cathinone - Wikipedia [en.wikipedia.org]
- 14. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 15. caymanchem.com [caymanchem.com]
- 16. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
(R)-1-Phenylpropan-1-amine properties
An In-depth Technical Guide to (R)-1-Phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on (R)-1-Phenylpropan-1-amine, a valuable chiral amine intermediate in the synthesis of pharmaceutical compounds. It details the molecule's physicochemical properties, spectroscopic characteristics, synthesis methodologies, and applications in drug development.
Physicochemical Properties
(R)-1-Phenylpropan-1-amine, also known as (R)-(-)-α-Ethylbenzylamine, is a primary amino compound.[1][2] Its core structure consists of a propan-1-amine with a phenyl group attached to the first carbon, which is a chiral center.[1][2] The quantitative properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [3][4] |
| Molecular Weight | 135.21 g/mol | [3][4][5] |
| Boiling Point | 203.9 - 204 °C (at 760 mmHg) | [1][2][3] |
| Density | 0.938 g/mL (at 25 °C) | [2][3] |
| Refractive Index (n20/D) | 1.519 | [2][3] |
| Water Solubility | 3.4 g/L (at 25 °C) | [1] |
| pKa | 9.34 ± 0.10 (Predicted) | [1] |
| CAS Number | 3082-64-2 | |
| Appearance | Clear Liquid | [4] |
Spectroscopic Analysis
Detailed spectroscopic data is crucial for the structural confirmation and purity assessment of (R)-1-Phenylpropan-1-amine.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, the protons on the carbon adjacent to the nitrogen atom are deshielded and generally appear in the range of 2.3-3.0 ppm.[6] The amine protons (-NH₂) themselves can appear over a broad range (0.5-5.0 ppm) and the signal may be broad, depending on concentration and solvent.[6] The addition of D₂O will cause the -NH₂ signal to disappear due to proton-deuterium exchange, which is a useful method for peak assignment.[6] The phenyl group protons will exhibit signals in the aromatic region (~7.2-7.4 ppm), while the ethyl group will present as a quartet and a triplet.
¹³C NMR Spectroscopy
The carbon atom bonded to the nitrogen (C1) is expected to resonate in the 10-65 ppm range.[6] Carbons of the phenyl ring will appear in the aromatic region (~125-145 ppm).
Infrared (IR) Spectroscopy
As a primary amine, the IR spectrum is characterized by a distinctive N-H stretching absorption. Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes.[6] A C-N stretching absorption is expected in the 1000-1250 cm⁻¹ range for aliphatic amines.[6]
Synthesis Methodologies
The enantioselective synthesis of (R)-1-Phenylpropan-1-amine is critical for its use in producing enantiopure pharmaceuticals. Biocatalytic methods are often preferred for their high selectivity and environmentally benign conditions.
Experimental Protocol: Transaminase-Mediated Asymmetric Synthesis
This protocol describes the synthesis of (R)-1-Phenylpropan-1-amine from a prochiral ketone using an (R)-selective transaminase ((R)-TA). Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[7][8]
Materials:
-
Propiophenone (1-phenylpropan-1-one)
-
(R)-selective transaminase (e.g., ATA-025)[7]
-
Amine Donor (e.g., Isopropylamine or D-Alanine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 8.0)
-
Organic co-solvent (e.g., DMSO), if needed for substrate solubility
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0) is prepared containing the PLP cofactor (1 mM).
-
Enzyme Addition: The (R)-transaminase biocatalyst (e.g., as a whole-cell preparation or purified enzyme) is added to the buffer solution. The amount is typically optimized based on enzyme activity (e.g., 10% w/v loading).[7]
-
Reactant Addition: Propiophenone (substrate) and a suitable amine donor (in molar excess, e.g., 3-5 equivalents) are added to the reaction mixture. The substrate loading is optimized for maximum conversion (e.g., 50 g/L).[7]
-
Reaction Conditions: The mixture is incubated at an optimal temperature (e.g., 40-45 °C) with gentle agitation to ensure homogeneity.[7]
-
Monitoring: The reaction progress is monitored by periodically taking samples and analyzing them using HPLC or GC to determine the conversion of the ketone and the enantiomeric excess (ee) of the amine product.
-
Work-up and Purification: Upon completion, the reaction mixture is basified (e.g., with NaOH) to deprotonate the product amine. The (R)-1-Phenylpropan-1-amine is then extracted using an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). The combined organic layers are dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Applications in Drug Development
Chiral amines are fundamental building blocks in medicinal chemistry, with approximately 40% of active pharmaceutical ingredients containing a chiral amine moiety.[8] (R)-1-Phenylpropan-1-amine is a key intermediate due to the prevalence of the phenylalkylamine scaffold in centrally active agents and other therapeutics. Its primary application is to introduce a specific stereocenter into a target molecule, which is often critical for pharmacological activity and reduced side effects.
The amine group serves as a versatile chemical handle for further elaboration through reactions such as:
-
N-Alkylation or N-Acylation: To build more complex side chains.
-
Reductive Amination: To couple with other carbonyl-containing fragments.
-
Amide Bond Formation: To link with carboxylic acids.
This strategic incorporation ensures the final active pharmaceutical ingredient (API) is produced with the correct three-dimensional structure required for selective interaction with its biological target.
Safety and Handling
(R)-1-Phenylpropan-1-amine is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[5] When handling this chemical, appropriate personal protective equipment, including suitable protective clothing, gloves, and eye/face protection, must be worn.[3] In case of accidental contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] If an accident occurs or if you feel unwell, seek immediate medical attention and show the product label if possible.[3]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-Phenylpropan-1-amine | 2941-20-0 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]
An In-depth Technical Guide to the Presumed Mechanism of Action of 1-Phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Phenylpropan-1-amine is a primary phenylalkylamine whose mechanism of action is not extensively documented in publicly available scientific literature. However, its structural similarity to known psychoactive compounds, particularly phenethylamines such as amphetamine, strongly suggests that its primary mechanism of action involves the modulation of monoaminergic neurotransmission. This technical guide consolidates the presumed pharmacodynamic and pharmacokinetic properties of this compound, drawing parallels with well-characterized monoamine releasing agents. It details the experimental protocols required to definitively elucidate its molecular interactions and functional effects. This document is intended to serve as a foundational resource for researchers investigating the pharmacological profile of this and structurally related compounds.
Introduction
This compound is a chemical entity belonging to the phenylalkylamine class.[1] While specific research on its pharmacological effects is sparse, its core structure is a recurring motif in a wide array of compounds known to interact with the central nervous system. Notably, it is a structural analog of cathinone (B1664624) and amphetamine, both of which are potent monoamine releasing agents.[2][3] This structural relationship forms the basis of the hypothesized mechanism of action detailed in this guide. We will explore the probable interactions of this compound with key targets in the monoaminergic systems, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), serotonin (B10506) transporter (SERT), and the vesicular monoamine transporter 2 (VMAT2).
Presumed Pharmacodynamics
Based on its structural characteristics, this compound is likely to function as a norepinephrine-dopamine releasing agent (NDRA).[2][4][5] This mechanism is distinct from that of reuptake inhibitors; instead of merely blocking the reabsorption of neurotransmitters from the synaptic cleft, releasing agents reverse the direction of transporter flow, actively expelling monoamines from the presynaptic neuron.[4][6]
Interaction with Monoamine Transporters (DAT, NET, SERT)
The primary targets of NDRAs are the plasma membrane transporters for dopamine and norepinephrine.[4] It is hypothesized that this compound is a substrate for both DAT and NET, allowing it to be transported into the presynaptic terminal. Once inside, it is thought to disrupt the intracellular storage of monoamines and promote their efflux through the transporters into the synapse. The affinity for the serotonin transporter (SERT) is predicted to be significantly lower, a common characteristic of many NDRAs.[7]
Interaction with Vesicular Monoamine Transporter 2 (VMAT2)
A key component of the mechanism of monoamine releasing agents involves their interaction with VMAT2.[2][8] This transporter is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release.[8][9][10][11][12] It is proposed that this compound acts as a competitive substrate and/or inhibitor of VMAT2, leading to a disruption of the vesicular pH gradient and an increase in cytosolic monoamine concentrations.[8][12] This elevation of cytoplasmic dopamine and norepinephrine is a critical step that facilitates their reverse transport out of the neuron by DAT and NET.
Potential Interaction with Trace Amine-Associated Receptor 1 (TAAR1)
Recent research has highlighted the role of the intracellular G-protein coupled receptor, TAAR1, in modulating the activity of monoamine transporters.[13] Amphetamine and other related compounds are known agonists of TAAR1. Activation of TAAR1 can lead to a reduction in the firing rate of dopaminergic neurons and may also play a role in the transporter-mediated efflux of monoamines. It is plausible that this compound also interacts with TAAR1, which would contribute to its overall pharmacological profile.
Quantitative Data Summary
As of the date of this publication, specific quantitative data for the binding affinities and functional activities of this compound at its presumed molecular targets are not available in the peer-reviewed literature. The following tables are presented as a template to guide future research and to illustrate how such data would be structured for comparative analysis. The values provided are hypothetical and based on the expected profile of a selective NDRA.
Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound at Monoamine Transporters
| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |
| This compound | 50 | 25 | >1000 |
| d-Amphetamine (Reference) | 24.8 | 7.1 | 3340 |
Table 2: Hypothetical Functional Activity (IC50/EC50, nM) of this compound
| Compound | DAT Uptake Inhibition (IC50, nM) | NET Uptake Inhibition (IC50, nM) | Dopamine Release (EC50, nM) | Norepinephrine Release (EC50, nM) |
| This compound | 150 | 75 | 100 | 50 |
| d-Amphetamine (Reference) | 40 | 12 | 24.5 | 7.4 |
Experimental Protocols
To empirically determine the mechanism of action of this compound, a series of in vitro assays are required. The following protocols are standard methodologies for characterizing compounds that interact with monoamine transporters.
Monoamine Transporter Binding Affinity Assay
This assay determines the affinity of a compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT.
-
Non-specific binding inhibitors: Benztropine for DAT, Desipramine for NET, Fluoxetine for SERT.
-
Test compound (this compound).
-
96-well microplates.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare cell membranes from the transfected HEK293 cells.
-
In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of the respective inhibitor.
-
Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the respective transporter.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT cultured in 96-well plates.
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Radiolabeled monoamines: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Non-specific uptake inhibitors: Benztropine for DAT, Desipramine for NET, Fluoxetine for SERT.
-
Test compound (this compound).
-
-
Procedure:
-
Wash the cultured cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes).
-
Initiate the uptake by adding the radiolabeled monoamine.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the IC50 values from the concentration-response curves.
-
Neurotransmitter Release Assay
This assay determines if a compound can induce the release of a pre-loaded radiolabeled monoamine from cells expressing the respective transporter.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT cultured in 96-well plates.
-
Assay buffer.
-
Radiolabeled monoamines.
-
Test compound (this compound).
-
-
Procedure:
-
Pre-load the cells by incubating them with a radiolabeled monoamine for a sufficient time (e.g., 30-60 minutes) to allow for uptake.
-
Wash the cells extensively with assay buffer to remove extracellular radiolabel.
-
Add varying concentrations of the test compound to the cells.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Collect the supernatant, which contains the released radiolabeled monoamine.
-
Lyse the cells to determine the remaining intracellular radioactivity.
-
Measure the radioactivity in the supernatant and the cell lysate.
-
Calculate the percentage of release and determine the EC50 values.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the mechanism of action of this compound.
Caption: Presumed signaling pathway of this compound.
Caption: General experimental workflows for characterization.
Conclusion
While definitive experimental data on this compound is currently lacking, its chemical structure provides a strong basis for predicting its mechanism of action as a norepinephrine-dopamine releasing agent. This guide has outlined the presumed molecular targets and the signaling pathways involved, and has provided detailed protocols for the experimental validation of these hypotheses. The elucidation of the precise pharmacological profile of this compound will be crucial for understanding its potential therapeutic or toxicological effects and will contribute to the broader knowledge of structure-activity relationships within the phenylalkylamine class of compounds. Further research employing the methodologies described herein is strongly encouraged.
References
- 1. (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for evaluating neuronal activity and neurotransmitter release following amyloid-beta oligomer injections into the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Analytical Approaches to Determine Neurotransmitters in Biological Samples [journal-dtt.org]
- 6. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manipulating Synapse-Enriched Biochemical Fractions to Detect a Purified Synaptic Protein’s Effect on Neurotransmitter Release | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Monoamine Uptake Transporter Inhibition [bio-protocol.org]
- 10. 2.7. Monoamine Transporter Assays [bio-protocol.org]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
1-Phenylpropan-1-amine: A Technical Toxicological Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropan-1-amine, a primary aromatic amine, is a compound with applications in chemical synthesis. Due to its structural similarity to other biologically active amines, a thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and potential pharmaceutical development. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, focusing on quantitative data, experimental methodologies, and potential mechanisms of toxicity.
Acute Toxicity
The acute toxicity of this compound has been evaluated through oral administration in rodent models. The available data indicates that the substance is toxic if swallowed.
Table 1: Acute Oral Toxicity of this compound
| Species | Route | Endpoint | Value | Reference |
| Rat (Wistar) | Oral | LD50 | > 200 - 2000 mg/kg bw | [1] |
| Guinea Pig | Oral | LDLo | 300 mg/kg |
Experimental Protocol: Acute Oral Toxicity (OECD 423)
The acute oral toxicity study in rats was conducted following the OECD Guideline 423 (Acute Toxic Class Method). The key parameters of the protocol are as follows:
-
Test Animals: Wistar rats, typically nulliparous and non-pregnant females, are used. Animals are fasted prior to administration of the test substance.
-
Administration: The test substance is administered orally in a single dose via gavage.
-
Dosage: A stepwise procedure is used with a starting dose and subsequent doses based on the observed toxicity.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Skin and Eye Irritation
Based on aggregated GHS classifications from multiple notifications to the ECHA C&L Inventory, this compound is classified as a substance that causes severe skin burns and eye damage.[2][3][4]
Table 2: Skin and Eye Irritation Data for this compound
| Endpoint | Classification | Notes |
| Skin Corrosion/Irritation | Skin Corrosion 1B | Causes severe skin burns and eye damage.[2][3] |
| Serious Eye Damage/Eye Irritation | Eye Damage 1 | Causes serious eye damage.[2][3] |
Experimental Protocol: In Vivo Dermal and Eye Irritation (General OECD Guidelines)
While specific study reports for this compound are not publicly available, the general methodology for such tests is outlined in OECD guidelines.
-
Dermal Irritation/Corrosion (OECD 404): A single dose of the test substance is applied to a small area of the skin of a test animal (typically an albino rabbit). The site is observed for erythema and edema at specified intervals.
-
Acute Eye Irritation/Corrosion (OECD 405): A single dose of the test substance is applied to the conjunctival sac of one eye of a test animal (typically an albino rabbit). The eye is observed for effects on the cornea, iris, and conjunctiva at specified intervals.
Other Toxicological Endpoints
Comprehensive data for other toxicological endpoints for this compound is limited in the public domain. The following table summarizes the available information.
Table 3: Summary of Other Toxicological Data for this compound
| Toxicological Endpoint | Findings | Reference |
| Dermal Toxicity (Acute) | No data available | [1] |
| Inhalation Toxicity (Acute) | No data available | [1] |
| Repeat-Dose Toxicity | No data available | |
| Reproductive & Developmental Toxicity | No data available | |
| Carcinogenicity | No data available | [1] |
| Genotoxicity (Mutagenicity) | No data available | [1] |
Proposed Metabolic Pathway and Toxicological Assessment Workflow
To provide a conceptual framework in the absence of specific data for this compound, the following diagrams illustrate a potential metabolic pathway for phenylalkylamines and a general workflow for toxicological assessment.
Caption: A generalized metabolic pathway for phenylalkylamines.
Caption: A tiered workflow for toxicological assessment.
Conclusion and Data Gaps
The available toxicological data for this compound primarily indicates acute oral toxicity and a high potential for skin and eye damage. However, a significant lack of data exists for other critical endpoints, including repeat-dose toxicity, reproductive and developmental toxicity, carcinogenicity, and genotoxicity. To perform a comprehensive risk assessment and to fully understand the toxicological profile of this compound, further studies addressing these data gaps are essential. The provided experimental protocols and workflows offer a foundational approach for conducting such necessary investigations. Researchers and drug development professionals should exercise caution when handling this substance and consider the need for further testing based on their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
1-Phenylpropan-1-amine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for 1-Phenylpropan-1-amine. The information is intended to guide laboratory and manufacturing practices to ensure the safety of personnel and the environment. This guide consolidates data from various safety data sheets and chemical databases, presenting it in a structured and accessible format for professionals in research and drug development.
Chemical Identification and Properties
This compound, also known as α-Ethylbenzylamine, is a primary amino compound. It is essential to distinguish it from its isomers, as properties and regulations may vary.
| Property | Value | Source |
| Molecular Formula | C9H13N | [1][2] |
| Molecular Weight | 135.21 g/mol | [1][2] |
| CAS Number | 2941-20-0 (for the racemate) | [2] |
| Boiling Point | 203.9 °C at 760 mmHg | [3] |
| Density | 0.938 g/mL at 25°C | [4] |
| Flash Point | 90 °C / 194 °F | [5] |
| Water Solubility | 3.4 g/L at 25°C | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | 3 / 4 | H301: Toxic if swallowed[1][2] or H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][2] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[1][2] |
Experimental Protocols: Safety and Handling
While specific experimental protocols should be developed based on the nature of the research, the following general procedures are mandatory when handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure.
| PPE Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield may be necessary for splash hazards. |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[6] A lab coat or apron should be worn. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves must be inspected prior to use and changed frequently, especially after direct contact.[6] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[7] |
Handling and Storage
| Procedure | Description |
| Handling | Handle in a well-ventilated place.[6] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[6] Use non-sparking tools and prevent fire caused by electrostatic discharge.[6] Do not eat, drink, or smoke when using this product.[3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[5] Store locked up and apart from incompatible materials such as acids, acid anhydrides, and acid chlorides.[5] |
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6][8] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[3][6] Get medical attention immediately. |
| Eye Contact | Immediately rinse cautiously with water for several minutes, including under the eyelids.[3][9] Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[3] |
| Ingestion | Rinse mouth. Do NOT induce vomiting.[3][9] Call a physician or poison control center immediately.[9] |
Fire-Fighting Measures
| Measure | Description |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] A water spray can be used to cool closed containers. |
| Specific Hazards | Vapors are heavier than air and may spread along floors.[10] Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5][9] Containers may explode when heated.[5] |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6] |
Accidental Release Measures
| Step | Action |
| Personal Precautions | Evacuate personnel to a safe area.[6] Wear appropriate PPE as described in section 3.1. Avoid breathing vapors, mist, or gas.[6] Remove all sources of ignition.[6] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][10] |
| Containment and Cleaning | Cover drains.[10] Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[5] Collect and place in a suitable, closed container for disposal.[11] |
Visualized Workflows
The following diagrams illustrate key safety and handling workflows.
Caption: General workflow for safely handling this compound.
Caption: Workflow for responding to an accidental release of this compound.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations.[10] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6] Do not discharge to sewer systems.[6] Contaminated packaging should be treated as the product itself and disposed of accordingly.[6]
Toxicological Information
The toxicological properties of this compound have not been thoroughly investigated.[10] It is classified as toxic if swallowed and causes severe skin burns and eye damage.[1][2] The primary hazards are acute toxicity, corrosivity, and potential for environmental harm.[1][2]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the user's own judgment. Always refer to the most current Safety Data Sheet (SDS) for the specific product being used.
References
- 1. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
The Solubility Profile of 1-Phenylpropan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility profile of 1-Phenylpropan-1-amine. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications where a thorough understanding of this compound's solubility is crucial for formulation, synthesis, and biological studies.
Core Physicochemical Properties
This compound is a primary amine with a molecular formula of C₉H₁₃N and a molecular weight of 135.21 g/mol .[1] Its structure, featuring a phenyl group and a short alkyl chain, dictates its solubility characteristics. The presence of the amine group allows for hydrogen bonding, which influences its solubility in protic solvents, while the phenyl group contributes to its solubility in organic solvents.
Quantitative Solubility Data
A critical aspect of working with any chemical compound is understanding its solubility in various solvents. The following tables summarize the available quantitative and qualitative solubility data for this compound.
Table 1: Aqueous Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 3.4[2][3] |
Table 2: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solubility Description |
| Alcohol | Soluble[4] |
| Ether | Soluble[4] |
| Benzene | Soluble[4] |
| Hydrocarbon Solvents | Soluble[4] |
pH-Dependent Solubility
The basic nature of the amine group in this compound (predicted pKa of 9.34) means its aqueous solubility is highly dependent on pH.[2][3] In acidic solutions, the amine group will be protonated, forming the corresponding ammonium (B1175870) salt. This salt is significantly more polar than the free base, leading to a substantial increase in aqueous solubility. Conversely, in basic solutions, the compound will exist predominantly as the free base, with lower water solubility.
This pH-dependent solubility is a critical consideration in drug development for controlling the dissolution and absorption of amine-containing active pharmaceutical ingredients.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound in various solvents. This method is adapted from standard laboratory procedures for solubility determination of liquid amines.
Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, ethyl acetate)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Micropipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of a visible excess of the liquid amine ensures that a saturated solution is formed.
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow any undissolved amine to settle.
-
Carefully withdraw an aliquot of the supernatant using a micropipette.
-
Filter the aliquot through a syringe filter to remove any remaining undissolved amine. This step is crucial to ensure only the dissolved portion is analyzed.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).
-
Construct a calibration curve from the analysis of the standard solutions.
-
Determine the concentration of this compound in the saturated solution by interpolating its response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined.
-
Visualization of Key Concepts
To further aid in the understanding of the factors influencing the solubility of this compound and the experimental workflow for its determination, the following diagrams are provided.
Caption: Factors influencing the solubility of this compound.
Caption: Workflow for determining the equilibrium solubility.
References
Stability Characteristics of 1-Phenylpropan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the anticipated stability characteristics of 1-Phenylpropan-1-amine based on its chemical structure and general principles of amine stability. Specific experimental data for this compound is limited in publicly available literature. The information herein should be used as a guide for designing and executing specific stability studies.
Executive Summary
This compound, a primary phenylalkylamine, is expected to be stable under standard storage conditions, defined as normal temperatures and pressures in a tightly sealed container to prevent oxidation and moisture ingress.[1] However, as a primary amine with a benzylic carbon-nitrogen bond, it is susceptible to degradation under specific stress conditions, including exposure to light, elevated temperatures, and oxidizing agents. This guide outlines the core stability profile of this compound, proposes potential degradation pathways, and provides standardized methodologies for comprehensive stability assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to designing appropriate stability and analytical protocols.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃N | [2] |
| Molecular Weight | 135.21 g/mol | [2] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 203-205 °C (lit.) | [3][5][6] |
| Density | 0.938 g/mL at 25 °C (lit.) | [3][6] |
| pKa | 9.34 ± 0.10 (Predicted) | [1] |
| Water Solubility | 3.4 g/L (25 °C) | [1] |
| Storage | Stable at normal temperatures and pressures. Keep container tightly closed. | [1] |
Postulated Degradation Pathways
While specific degradation products for this compound are not extensively documented, its structure suggests susceptibility to oxidative and photolytic degradation.
Oxidative Degradation
Primary amines, particularly those with a hydrogen atom on the alpha-carbon, can be susceptible to oxidation. The benzylic position in this compound makes it particularly prone to oxidation, which can lead to the formation of an imine, followed by hydrolysis to form a ketone and ammonia. Further oxidation of the resulting ketone or other intermediates could lead to ring-opening or other degradation products. The presence of transition metals can catalyze such oxidative processes.[7][8]
Photodegradation
Aromatic amines can absorb UV light, leading to photolytic degradation. This can involve the homolytic cleavage of the C-N bond, generating radical species that can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.
Diagram 1: Postulated Oxidative Degradation Pathway
Caption: Postulated pathway for the oxidative degradation of this compound.
Quantitative Stability Data (Illustrative)
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Duration | Assay of this compound (%) | Major Degradation Product(s) |
| Acid Hydrolysis (0.1 N HCl, 60 °C) | 24 h | 98.5 | Not Applicable |
| Base Hydrolysis (0.1 N NaOH, 60 °C) | 24 h | 99.2 | Not Applicable |
| Oxidation (3% H₂O₂, RT) | 8 h | 85.1 | 1-Phenyl-1-propanone |
| Thermal (80 °C, solid state) | 7 days | 97.8 | Not Specified |
| Photolytic (ICH Q1B Option 2) | 1.2 million lux hours | 92.4 | Multiple minor products |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the stability of this compound.
Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol, acetonitrile/water).
-
Acid Degradation: Add an equal volume of 0.1 N HCl. Store at 60 °C for 24 hours.
-
Base Degradation: Add an equal volume of 0.1 N NaOH. Store at 60 °C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Store at room temperature for 8 hours.
-
Thermal Degradation: Store the solid compound in a controlled temperature oven at 80 °C for 7 days. Also, store a solution at 60 °C for 24 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] A dark control should be maintained in parallel.
-
Analysis: At each time point, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-UV method. Peak purity analysis using a photodiode array detector and mass spectrometric analysis (LC-MS) should be performed to identify and characterize degradation products.
Protocol: Stability-Indicating HPLC Method
Objective: To develop a validated High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be confirmed by analyzing the stressed samples from the forced degradation study.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: A workflow for assessing the stability of this compound.
Storage and Handling Recommendations
Based on the available information and the chemical nature of this compound, the following storage and handling procedures are recommended:
-
Storage: The compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Storage at controlled room temperature, protected from light, is recommended. For long-term storage, refrigeration (2-8 °C) may be considered.[10]
-
Handling: Due to its potential corrosivity, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2][3] Handle in a well-ventilated area or a fume hood.
Conclusion
This compound is expected to be a stable compound under recommended storage conditions. However, its primary amine functionality and benzylic structure make it susceptible to oxidative and photolytic degradation. A thorough stability assessment, including forced degradation studies and long-term stability testing under ICH conditions, is essential to fully characterize its stability profile, identify potential degradants, and establish appropriate storage conditions and shelf-life for its use in research and drug development. The protocols and pathways outlined in this guide provide a robust framework for conducting such an evaluation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. (S)-1-Phenylpropan-1-amine CAS 3789-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 2941-20-0 [chemicalbook.com]
- 7. ccsknowledge.com [ccsknowledge.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. database.ich.org [database.ich.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
An In-depth Technical Guide to 1-Phenylpropan-1-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-phenylpropan-1-amine derivatives and analogs, a class of compounds with significant pharmacological effects, primarily as modulators of monoamine transporters. This document delves into their synthesis, structure-activity relationships, pharmacological properties, and therapeutic applications, with a focus on quantitative data and detailed experimental methodologies.
Introduction
This compound forms the structural core of a diverse range of compounds, including naturally occurring alkaloids, synthetic stimulants, and clinically significant pharmaceuticals. The substitution patterns on the phenyl ring, the propane (B168953) backbone, and the amine group give rise to a wide array of pharmacological activities. Many of these derivatives are known for their potent effects on the central nervous system, primarily by interacting with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2] This guide will explore the chemical space of these analogs, from the well-known cathinone (B1664624) derivatives to prescribed medications such as atomoxetine (B1665822) and fluoxetine (B1211875).
Core Structure and Derivatives
The fundamental structure of this compound consists of a phenyl group attached to a propane chain at the first carbon, which also bears an amine group. Modifications at various positions lead to distinct subclasses with varied pharmacological profiles.
Key Subclasses:
-
Cathinones: Characterized by a β-keto group on the propane chain, these compounds are analogs of amphetamine.[3] They are known for their psychostimulant effects.
-
Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): This class includes drugs like fluoxetine and nisoxetine, which are crucial in the treatment of depression and other mood disorders.
-
Selective Norepinephrine Reuptake Inhibitors (NRIs): Atomoxetine is a prime example, primarily used in the management of Attention-Deficit/Hyperactivity Disorder (ADHD).[4]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves key chemical transformations such as reductive amination, which is a versatile method for forming amines from carbonyl compounds.
General Experimental Protocol: Reductive Amination of Phenyl Ketones
Reductive amination is a cornerstone for the synthesis of many this compound derivatives. This one-pot reaction combines a ketone or aldehyde with an amine in the presence of a reducing agent.[5][6]
Materials:
-
Substituted propiophenone (B1677668) (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Tetrahydrofuran (THF))
-
Glacial acetic acid (catalytic amount, if needed)
Procedure:
-
To a stirred solution of the substituted propiophenone in the chosen anhydrous solvent, add the amine.
-
If the amine salt is used, add a base (e.g., triethylamine) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).
-
Once imine formation is significant, add the reducing agent portion-wise to the reaction mixture. The temperature should be monitored and controlled, if necessary, with an ice bath.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Workflow for Reductive Amination
Caption: General workflow for the synthesis of this compound derivatives via reductive amination.
Pharmacology and Mechanism of Action
The primary pharmacological targets of this compound derivatives are the monoamine transporters. Depending on their structure, these compounds can act as either inhibitors of reuptake or as releasing agents.
-
Reuptake Inhibitors: These compounds bind to the transporter protein and block the reabsorption of neurotransmitters from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neurotransmission.
-
Releasing Agents: These compounds are substrates for the transporters and are taken up into the presynaptic neuron. Once inside, they disrupt the vesicular storage of neurotransmitters and can reverse the direction of the transporter, causing a non-vesicular release of neurotransmitters into the synapse.
Quantitative Data: Monoamine Transporter Inhibition
The following table summarizes the in vitro potencies (IC₅₀ values in nM) of selected this compound derivatives at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Action | Reference |
| Cathinones | |||||
| Cathinone | 760 | 3600 | >10000 | Releaser | [1] |
| Methcathinone | 210 | 120 | 2300 | Releaser | [1] |
| Mephedrone | 1200 | 500 | 1300 | Releaser | [1] |
| Methylone | 1400 | 1300 | 730 | Releaser | [1] |
| MDPV | 2.4 | 100 | 3300 | Inhibitor | [1] |
| Pharmaceuticals | |||||
| (R)-Atomoxetine | 130 | 1.9 | 110 | Inhibitor | [4] |
| (S)-Fluoxetine | 1100 | 420 | 1.1 | Inhibitor | [7] |
| Nisoxetine | 140 | 0.8 | 87 | Inhibitor | [8] |
Signaling Pathways
The modulation of monoamine transporters by this compound derivatives initiates a cascade of downstream signaling events within the postsynaptic neuron.
Dopamine Transporter (DAT) Inhibition: Increased synaptic dopamine primarily activates D₁-like and D₂-like receptors. Activation of D₁ receptors typically leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal plasticity. D₂ receptor activation, conversely, is often coupled to the inhibition of adenylyl cyclase. Furthermore, dopamine receptor activation can also modulate other signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and synaptic plasticity.[][10][11]
Signaling Pathway for Dopamine Transporter Inhibition
Caption: Downstream signaling cascade following dopamine transporter (DAT) inhibition.
Norepinephrine Transporter (NET) Inhibition: The elevation of synaptic norepinephrine leads to the activation of adrenergic receptors. For instance, β-adrenergic receptor activation stimulates adenylyl cyclase, leading to increased cAMP and PKA activation. Similar to the dopamine pathway, this can result in the phosphorylation of CREB and subsequent changes in gene expression.[12] This pathway is central to the therapeutic effects of NRIs in conditions like ADHD.
Signaling Pathway for Norepinephrine Transporter Inhibition
Caption: Downstream signaling cascade following norepinephrine transporter (NET) inhibition.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are critical to their therapeutic efficacy and safety profiles.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for selected derivatives.
| Compound | Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) | Primary Metabolism | Reference |
| Cathinones | |||||
| Cathinone | - | - | 1.5 | Reduction of keto group, N-demethylation | [13] |
| Mephedrone | - | - | ~2 | N-demethylation, oxidation of tolyl group | [13] |
| Pharmaceuticals | |||||
| Atomoxetine | 63-94 | ~98 | 5.2 (EMs), 21.6 (PMs) | CYP2D6 (major), N-demethylation | [14] |
| Fluoxetine | ~72 | ~95 | 24-72 (acute), 96-144 (chronic) | CYP2D6 (major), N-demethylation | [15][16] |
| Norfluoxetine | - | - | 168-360 | - | [15][16] |
EMs: Extensive Metabolizers, PMs: Poor Metabolizers
Experimental Protocols: In Vitro Assays
Monoamine Transporter Uptake Inhibition Assay
This assay is fundamental for determining the potency of compounds at DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
96-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin
-
Test compounds
-
Scintillation counter
Procedure:
-
Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.
-
On the day of the assay, wash the cells with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.
-
Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) to each well.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).
-
Calculate the IC₅₀ values by fitting the data to a sigmoidal dose-response curve.
Workflow for Monoamine Transporter Uptake Assay
Caption: General workflow for an in vitro monoamine transporter uptake inhibition assay.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a wide range of pharmacologically active compounds. Their primary mechanism of action involves the modulation of monoamine transporters, leading to significant effects on the central nervous system. This guide has provided a technical overview of their synthesis, pharmacology, and pharmacokinetics, supported by quantitative data and detailed experimental protocols. A thorough understanding of the structure-activity relationships and downstream signaling pathways of these derivatives is crucial for the development of novel therapeutics with improved efficacy and safety profiles for a variety of neurological and psychiatric disorders.
References
- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Synthetic cathinones drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Clinical pharmacokinetics of selective serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 10. Dopamine Promotes Striatal Neuronal Apoptotic Death via ERK Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Convergence of dopamine and glutamate signaling onto striatal ERK activation in response to drugs of abuse [frontiersin.org]
- 12. Norepinephrine-induced phosphorylation of the transcription factor CREB in isolated rat pinealocytes: an immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. periodpill.com [periodpill.com]
- 15. mdpi.com [mdpi.com]
- 16. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropan-1-amine is a primary amino compound that serves as a versatile chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and perfumes.[1][2] Structurally, it is a phenylalkylamine characterized by a propyl chain with a phenyl group and an amino group attached to the first carbon.[2][3] Its chiral nature, with the stereocenter at the first carbon of the propane (B168953) chain, leads to the existence of (R)- and (S)-enantiomers, each with potentially distinct biological activities and applications. This guide provides a comprehensive review of the synthesis, chemical properties, analytical methods, and known biological activities of this compound, with a focus on experimental details and quantitative data.
Physicochemical Properties
This compound is a clear liquid at room temperature with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol .[1][3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₃N | [1][3] |
| Molecular Weight | 135.21 g/mol | [1][3] |
| Appearance | Clear Liquid | [1] |
| Boiling Point | 203.9 °C at 760 mmHg | [2] |
| Density | 0.938 g/mL at 25°C | [2] |
| Refractive Index (n20/D) | 1.519 | [2] |
| Water Solubility | 3.4 g/L at 25°C | [2] |
| pKa | 9.34 ± 0.10 (Predicted) | [2] |
| LogP | 1.97 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with reductive amination of propiophenone (B1677668) and the Leuckart reaction being two common approaches.
Reductive Amination of Propiophenone
Reductive amination involves the reaction of a ketone (propiophenone) with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the corresponding amine.
Experimental Protocol: Reductive Amination of Propiophenone
A general procedure for the reductive amination of propiophenone is as follows:
-
Imine Formation: A solution of propiophenone (1 molar equivalent) and a suitable amine source (e.g., ammonium formate (B1220265), 1.05 molar equivalents) in a solvent such as xylene is refluxed. A catalytic amount of an acid catalyst like p-toluenesulfonic acid monohydrate can be added. Water formed during the reaction is removed using a Dean-Stark trap.
-
Reduction: After the formation of the imine is complete (monitored by the collection of the theoretical amount of water), the reaction mixture is cooled. The xylene is removed under reduced pressure. The resulting imine is dissolved in a suitable solvent like isopropanol (B130326).
-
A reducing agent, such as sodium borohydride (B1222165) (0.30 molar equivalents), is slowly added to the solution with stirring. The reaction may require gentle heating.
-
Work-up: After the reduction is complete, water is slowly added to quench the reaction and decompose the borohydride complex. The product, this compound, is then extracted with an organic solvent, dried, and purified by distillation.
Note: Yields for this reaction can vary depending on the specific conditions and reducing agent used.
Leuckart Reaction
The Leuckart reaction utilizes ammonium formate or formamide (B127407) as both the nitrogen source and the reducing agent to convert ketones or aldehydes to amines. This one-pot reaction typically requires high temperatures.
Experimental Protocol: Leuckart Reaction with Propiophenone
A typical Leuckart reaction for the synthesis of this compound from propiophenone is as follows:
-
Reaction Setup: Propiophenone is heated with an excess of ammonium formate or formamide. The reaction temperature is generally maintained between 120 and 130 °C for the ammonium formate variant, and can be higher (above 165 °C) for the formamide variant.[2]
-
Reaction Progression: The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and treated with a strong acid (e.g., hydrochloric acid) to hydrolyze the formyl intermediate. The resulting amine hydrochloride salt is then neutralized with a base to liberate the free amine. The this compound is then extracted with an organic solvent, dried, and purified by distillation.
Note: The Leuckart reaction can sometimes lead to the formation of byproducts, and yields may be moderate.
Chiral Resolution of Racemic this compound
Due to the presence of a chiral center, this compound exists as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for applications where stereochemistry is important. A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid
The following protocol outlines a general procedure for the resolution of racemic this compound:
-
Diastereomeric Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) is treated with an equimolar amount of an enantiomerically pure resolving agent, such as (+)-tartaric acid.
-
Fractional Crystallization: The resulting diastereomeric salts, (R)-1-phenylpropan-1-ammonium-(+)-tartrate and (S)-1-phenylpropan-1-ammonium-(+)-tartrate, will have different solubilities in the chosen solvent. By carefully controlling the temperature and concentration, one of the diastereomeric salts will preferentially crystallize out of the solution.
-
Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. The purity of the isolated salt can be improved by recrystallization.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide (B78521) solution) to neutralize the tartaric acid and liberate the free amine enantiomer. The enantiomerically enriched this compound is then extracted with an organic solvent, dried, and purified. The other enantiomer remains in the mother liquor and can be recovered and racemized for reuse.
Analytical Methods
The detection and quantification of this compound are essential for quality control, pharmacokinetic studies, and forensic analysis. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
Experimental Protocol: GC-MS Analysis of this compound in Biological Samples
A general protocol for the quantification of this compound in plasma is as follows:
-
Sample Preparation:
-
To a plasma sample, add a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) or a solid-phase extraction to isolate the analyte and internal standard from the plasma matrix.
-
The organic extract is then evaporated to dryness and reconstituted in a small volume of a suitable solvent for GC-MS analysis. Derivatization with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) may be performed to improve the chromatographic properties of the amine.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS or HP-5MS) is typically used.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Injector: Splitless or split injection can be used depending on the concentration of the analyte.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) or full-scan mode. For quantitative analysis, SIM mode is preferred for its higher sensitivity and selectivity. Characteristic ions for this compound and its derivative are monitored.
-
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is used to separate and quantify the individual enantiomers of this compound.
Experimental Protocol: Chiral HPLC Separation
A general method for the chiral separation of this compound enantiomers is as follows:
-
Chiral Stationary Phase (CSP): A column with a chiral stationary phase is used. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used as the mobile phase in normal-phase chromatography. The ratio of the solvents is optimized to achieve the best separation.
-
Detection: A UV detector is commonly used for detection, as the phenyl group of this compound absorbs UV light.
-
Quantification: The concentration of each enantiomer is determined by integrating the peak area and comparing it to a calibration curve prepared with standards of the pure enantiomers.
Pharmacology and Biological Activities
The pharmacological profile of this compound is not extensively characterized in the public domain. However, based on its structural similarity to other phenylalkylamines, such as amphetamine and cathinone, it is predicted to interact with monoamine neurotransmitter systems.
Interaction with Monoamine Transporters
Phenylalkylamines are known to interact with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), acting as either reuptake inhibitors or releasing agents. This modulation of monoamine levels in the synapse is the primary mechanism of action for many stimulant and antidepressant drugs. The specific activity of this compound at these transporters would determine its pharmacological effects.
Adrenergic Receptor Activity
Some studies suggest that related compounds may have an affinity for adrenergic receptors. For instance, phenylpropanolamine has been shown to antagonize the AT1 receptor.[1] The interaction of this compound with α- and β-adrenergic receptors could contribute to its overall pharmacological profile, potentially affecting blood pressure and heart rate.
Monoamine Oxidase (MAO) Inhibition
Some phenylalkylamines are known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. Inhibition of MAO leads to increased levels of these neurotransmitters in the brain. While there is no direct evidence for this compound, the potential for MAO inhibition should be considered in its pharmacological evaluation.
Toxicology and Safety
The toxicological profile of this compound is not well-documented in publicly available literature. However, based on its chemical structure and classification, it is considered to be toxic if swallowed and can cause severe skin burns and eye damage.[3] It is also classified as hazardous to the aquatic environment with long-lasting effects.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Data sourced from PubChem.[1][3]
Due to the lack of comprehensive toxicological data, this compound should be handled with appropriate personal protective equipment in a well-ventilated area.
Visualizations
Synthesis Workflow: Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Chiral Resolution Workflow
Caption: Workflow for the chiral resolution of this compound.
Hypothesized Pharmacological Signaling Pathway
Caption: Hypothesized interaction of this compound with monoamine transporters.
Conclusion
This compound is a valuable chemical entity with established synthesis routes and analytical methodologies. While its physicochemical properties are well-defined, a comprehensive understanding of its pharmacological and toxicological profile remains an area for further investigation. Based on its structural similarity to other psychoactive compounds, it is likely to modulate monoamine neurotransmission, and future research should focus on quantifying its activity at monoamine transporters and receptors to elucidate its mechanism of action and potential therapeutic or toxic effects. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Phenylpropan-1-amine from Benzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-phenylpropan-1-amine from benzaldehyde (B42025). The primary synthetic route described involves a two-step process: a base-catalyzed Henry reaction (nitroaldol condensation) to form the intermediate 1-phenyl-2-nitropropene (B101151), followed by the reduction of this intermediate to the target primary amine.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active compounds. Its synthesis from readily available benzaldehyde is a common and illustrative example of key organic transformations. The pathway involves the formation of a new carbon-carbon bond via a Henry reaction, followed by the reduction of a nitroalkene. This document outlines reliable and reproducible methods for this synthesis, providing quantitative data and detailed procedural steps.
Data Presentation: Comparison of Synthesis Protocols
The following tables summarize quantitative data from various cited experimental protocols for the two key steps in the synthesis of this compound.
Table 1: Henry Reaction for the Synthesis of 1-Phenyl-2-nitropropene from Benzaldehyde
| Catalyst | Benzaldehyde (molar eq.) | Nitroethane (molar eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| n-Butylamine | 1 | 1 | Ethanol (B145695) | Reflux | 8 | 64 |
| Cyclohexylamine | 1 | 1 | None | Reflux (water bath) | 6 | 78 |
| Methylamine | 1 | 1.2 | Isopropyl Alcohol | Gentle Heat | 4 | 81 |
| Ammonium Acetate | 1 | - (used as solvent) | Nitroethane | Reflux | 5 | 63 |
Table 2: Reduction of 1-Phenyl-2-nitropropene to this compound
| Reducing Agent | Molar Equivalents of Reducing Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Lithium Aluminum Hydride (LiAlH₄) | >2 (typically 5) | - | Anhydrous THF | Reflux | 1-4 | ~70-80 |
| Catalytic Hydrogenation (H₂) | - | Raney Nickel | Ethanol | 20-60 | 3 | High |
| Catalytic Hydrogenation (H₂) | - | Palladium on Carbon (Pd/C) | Dichloromethane/Water | 80 | 7 | Moderate |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-2-nitropropene via Henry Reaction (n-Butylamine Catalysis)
This protocol details the synthesis of the intermediate, 1-phenyl-2-nitropropene, from benzaldehyde and nitroethane using n-butylamine as a basic catalyst.
Materials:
-
Benzaldehyde
-
Nitroethane
-
n-Butylamine
-
Anhydrous Ethanol
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Crystallization dish
-
Buchner funnel and filter paper
Procedure:
-
To a 1000 mL round-bottomed flask, add 1 mole of benzaldehyde, 1 mole of nitroethane, and 5 mL of n-butylamine.
-
Add 100 mL of anhydrous ethanol to the flask.
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux and maintain for 8 hours with continuous stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Upon cooling and stirring, a yellow crystalline mass of 1-phenyl-2-nitropropene will form.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Recrystallize the crude product from anhydrous ethanol to obtain pure 1-phenyl-2-nitropropene.
-
The expected yield is approximately 105 g (64%).
Protocol 2: Reduction of 1-Phenyl-2-nitropropene to this compound (Lithium Aluminum Hydride Reduction)
This protocol describes the reduction of the nitroalkene intermediate to the final product, this compound, using the powerful reducing agent lithium aluminum hydride (LiAlH₄).
Materials:
-
1-Phenyl-2-nitropropene
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-necked round-bottomed flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
Procedure:
-
Set up a dry three-necked round-bottomed flask equipped with a dropping funnel, a reflux condenser, and an inlet for an inert gas.
-
Under an inert atmosphere, carefully add a 5-molar excess of lithium aluminum hydride to the flask, followed by anhydrous THF to create a suspension.
-
Cool the stirred suspension in an ice bath.
-
Dissolve 1 equivalent of 1-phenyl-2-nitropropene in anhydrous THF and add it to the dropping funnel.
-
Add the solution of 1-phenyl-2-nitropropene dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 1 to 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.
-
A white precipitate of aluminum salts will form. Filter the precipitate and wash it thoroughly with THF.
-
Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in these protocols.
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
Application Notes and Protocols for the Asymmetric Synthesis of 1-Phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are crucial building blocks in the pharmaceutical industry, with a significant number of active pharmaceutical ingredients (APIs) containing a stereogenic amine center. 1-Phenylpropan-1-amine, a key chiral intermediate, is utilized in the synthesis of various pharmaceuticals. The stereochemistry of this amine is critical for its biological activity and therapeutic efficacy. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, focusing on two primary methods: biocatalytic transamination and the use of a chiral auxiliary. A third method, asymmetric reductive amination, is also discussed as a viable alternative. These protocols are designed to offer high enantioselectivity and good yields, catering to the stringent requirements of pharmaceutical research and development.
Overview of Synthetic Strategies
The primary strategies for the asymmetric synthesis of this compound from the prochiral ketone, propiophenone (B1677668), are summarized below. Each method offers distinct advantages in terms of stereoselectivity, substrate scope, and operational simplicity.
Caption: Overview of asymmetric synthesis routes to this compound.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the different asymmetric synthesis methods of this compound, providing a clear comparison of their efficiency and stereoselectivity.
| Method | Catalyst/Auxiliary | Starting Material | Product Configuration | Conversion/Yield | Enantiomeric/Diastereomeric Excess | Reference |
| Biocatalytic Transamination | Engineered (S)-selective ω-Transaminase (BPTA variant) | Propiophenone | (S) | 94.4% Conversion | >99.9% ee | [1] |
| Chiral Auxiliary | (R)-tert-Butanesulfinamide | Propiophenone | (S) | High Yield (est.) | High dr (>95:5 est.) | |
| Asymmetric Reductive Amination | Ru-C3-TunePhos | Propiophenone | (S) or (R) | High Yield (est.) | High ee (>90% est.) |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Synthesis of (S)-1-Phenylpropan-1-amine using an Engineered Transaminase
This protocol describes the asymmetric synthesis of (S)-1-phenylpropan-1-amine from propiophenone using a rationally engineered (S)-selective ω-transaminase.[1]
Caption: Workflow for biocatalytic synthesis of this compound.
Materials:
-
Propiophenone
-
Engineered (S)-selective ω-transaminase (e.g., BPTA quadruple variant M78F/W82A/I284F/T440Q)[1]
-
L-Alanine (or other suitable amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, prepare the reaction mixture by adding the following components:
-
Phosphate buffer (to the desired final volume)
-
Propiophenone (e.g., 10 mM final concentration)
-
L-Alanine (e.g., 1 M final concentration)
-
PLP (e.g., 1 mM final concentration)
-
Engineered transaminase (e.g., 1 mg/mL)
-
-
Seal the vessel and place it in an incubator shaker at 30°C and 200 rpm for 24 hours.
-
After the reaction is complete, quench the reaction by adding an equal volume of 1 M NaOH solution.
-
Extract the product from the aqueous mixture with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude (S)-1-phenylpropan-1-amine.
-
Analyze the conversion and enantiomeric excess of the product by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Synthesis of (S)-1-Phenylpropan-1-amine using (R)-tert-Butanesulfinamide (Ellman's Auxiliary)
This protocol is a representative procedure for the synthesis of (S)-1-phenylpropan-1-amine using (R)-tert-butanesulfinamide as a chiral auxiliary. The method involves three main steps: formation of the N-sulfinyl imine, diastereoselective addition of an ethyl group, and removal of the auxiliary.
Caption: Workflow for chiral auxiliary-mediated synthesis.
Materials:
-
Propiophenone
-
(R)-tert-Butanesulfinamide
-
Titanium(IV) ethoxide (Ti(OEt)₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethylmagnesium bromide (EtMgBr) in THF (e.g., 1 M solution)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in methanol (B129727) or dioxane
-
Diethyl ether
Procedure:
Step 1: Formation of N-tert-Butanesulfinyl Imine
-
To a solution of propiophenone (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.05 eq) and titanium(IV) ethoxide (1.5 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine. This can be used in the next step without further purification.
Step 2: Diastereoselective Addition of Ethylmagnesium Bromide
-
Dissolve the crude N-tert-butanesulfinyl imine in anhydrous THF and cool the solution to -78°C under an inert atmosphere.
-
Slowly add ethylmagnesium bromide solution (1.5 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78°C for 3-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica (B1680970) gel to obtain the diastereomerically enriched N-(1-phenylpropyl)-tert-butanesulfinamide.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified sulfinamide adduct in methanol.
-
Add a solution of HCl in methanol or dioxane (e.g., 4 M, 3-4 eq) and stir the mixture at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of (S)-1-phenylpropan-1-amine.
-
Collect the solid by filtration and dry under vacuum.
-
The enantiomeric excess of the final product can be determined by chiral HPLC or GC analysis of the free amine after basification.
Protocol 3: Asymmetric Reductive Amination of Propiophenone (General Procedure)
This protocol outlines a general procedure for the asymmetric reductive amination of propiophenone using a chiral ruthenium catalyst.
Materials:
-
Propiophenone
-
Chiral Ruthenium catalyst (e.g., --INVALID-LINK--₂)
-
Ammonium acetate or ammonia (B1221849) source
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure autoclave, combine propiophenone (1.0 eq), the chiral ruthenium catalyst (e.g., 0.01 mol%), and ammonium acetate (5-10 eq) in methanol.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize with hydrogen to the desired pressure (e.g., 50 bar).
-
Stir the reaction mixture at an elevated temperature (e.g., 80°C) for 12-24 hours.
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or by acid-base extraction to isolate the chiral this compound.
-
Determine the yield and enantiomeric excess by standard analytical techniques.
References
Chiral Separation of 1-Phenylpropan-1-amine Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropan-1-amine is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such molecules is of paramount importance in drug development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for the chiral separation and quantification of this compound enantiomers is a critical task in pharmaceutical research and quality control.
This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). The methodologies presented are based on established principles for the separation of chiral primary amines and provide a strong foundation for method development and validation.
Analytical Techniques for Chiral Separation
The successful chiral separation of this compound can be achieved using several chromatographic techniques. The choice of method often depends on the specific requirements of the analysis, such as speed, resolution, and the scale of the separation (analytical vs. preparative).
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for chiral separations. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for resolving a broad range of chiral compounds, including primary amines.
-
Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC, SFC utilizes supercritical carbon dioxide as the primary mobile phase component. It often provides faster separations and higher efficiencies compared to HPLC. Crown ether and cyclofructan-based CSPs have shown excellent performance for the separation of primary amines in SFC.[1]
-
Gas Chromatography (GC): A high-resolution technique suitable for volatile and thermally stable compounds. For primary amines like this compound, derivatization is often required to improve volatility and chromatographic performance on cyclodextrin-based chiral capillary columns.
Data Presentation: Comparison of Chiral Separation Techniques
The following tables summarize typical starting conditions and expected performance characteristics for the chiral separation of this compound enantiomers by HPLC, SFC, and GC. These values are based on the analysis of structurally similar primary amines and serve as a guide for method development.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | Chiralpak® AD-H, Chiralcel® OD-H (or similar amylose (B160209) or cellulose-based CSPs) |
| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) (IPA) or Hexane/Ethanol |
| Typical Composition | 90:10 to 80:20 (v/v) |
| Additive | 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) for improved peak shape |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection | UV at 220 nm |
| Expected Resolution (Rs) | > 1.5 |
Table 2: Supercritical Fluid Chromatography (SFC)
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | CROWNPAK® CR-I(+) or a cyclofructan-based CSP |
| Mobile Phase | Supercritical CO₂ / Methanol (B129727) (or Ethanol) |
| Typical Composition | 80:20 to 60:40 (v/v) |
| Additive | 0.1% Trifluoroacetic acid (TFA) with 0.1% Triethylamine (TEA) in the co-solvent |
| Flow Rate | 2.0 - 4.0 mL/min |
| Back Pressure | 100 - 150 bar |
| Column Temperature | 35 - 40 °C |
| Detection | UV at 220 nm |
| Expected Resolution (Rs) | > 1.5 |
Table 3: Gas Chromatography (GC)
| Parameter | Recommended Conditions |
| Derivatization | Required (e.g., acylation with trifluoroacetic anhydride) |
| Chiral Stationary Phase | Cyclodextrin-based capillary column (e.g., Hydrodex® β-6TBDM) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Isothermal (e.g., 120-150 °C) or a temperature gradient for optimization |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Expected Resolution (Rs) | > 2.0 |
Experimental Protocols
Protocol 1: Chiral HPLC Method
This protocol provides a starting point for the development of an HPLC method for the chiral separation of this compound enantiomers.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA)
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent
2. Instrument and Conditions:
-
HPLC system with a UV detector
-
Mobile Phase: Hexane:Isopropanol (90:10, v/v) with 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Optimize the mobile phase composition (ratio of hexane to IPA) and the additive concentration to achieve baseline separation (Rs > 1.5).
Protocol 2: Chiral SFC Method
This protocol outlines a general procedure for the chiral separation of this compound enantiomers using SFC.
1. Materials and Reagents:
-
Racemic this compound standard
-
SFC-grade carbon dioxide
-
SFC-grade methanol
-
Trifluoroacetic acid (TFA)
-
Triethylamine (TEA)
-
Chiral Stationary Phase: CROWNPAK® CR-I(+) (150 x 4.6 mm, 5 µm) or equivalent
2. Instrument and Conditions:
-
SFC system with a UV detector and back pressure regulator
-
Mobile Phase: Supercritical CO₂ and Methanol (80:20, v/v)
-
Co-solvent Additive: 0.1% TFA and 0.1% TEA in methanol
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 120 bar
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Further dilute as needed with methanol.
4. Procedure:
-
Equilibrate the column with the mobile phase until the pressure and temperature are stable.
-
Inject the sample.
-
Monitor the separation and adjust the co-solvent percentage and additives to optimize resolution.
Protocol 3: Chiral GC Method with Derivatization
This protocol describes the derivatization and subsequent GC analysis of this compound enantiomers.
1. Materials and Reagents:
-
Racemic this compound standard
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen gas for drying
-
Chiral Capillary Column: Hydrodex® β-6TBDM (25 m x 0.25 mm) or equivalent
2. Instrument and Conditions:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Program: 130 °C isothermal
-
Detector Temperature: 280 °C
3. Derivatization Procedure:
-
Dissolve approximately 1 mg of this compound in 1 mL of anhydrous DCM in a vial.
-
Add 100 µL of TFAA to the solution.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of DCM for GC analysis.
4. GC Analysis:
-
Inject 1 µL of the derivatized sample into the GC.
-
Record the chromatogram.
-
Optimize the oven temperature to achieve the best separation of the diastereomeric derivatives.
Visualizations
Caption: General experimental workflows for the chiral separation of this compound.
Caption: Logical relationships between the analyte, separation techniques, and stationary phases.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Phenylpropan-1-amine
Introduction
1-Phenylpropan-1-amine, also known as norephedrine, is a primary amine and a member of the phenylalkylamine class. It is a chiral compound, existing as enantiomers that can exhibit different pharmacological activities. Due to its applications in the pharmaceutical industry and its use as a precursor in chemical synthesis, a robust and reliable analytical method for its quantification and chiral separation is crucial. This application note details a validated reverse-phase HPLC method for the determination of this compound and a chiral HPLC method for its enantiomeric separation. These methods are suitable for quality control, stability studies, and research and development.
The reverse-phase method provides a straightforward approach for quantifying the total amount of this compound, while the chiral method is essential for determining the enantiomeric purity. The methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.
Experimental Protocols
Method 1: Reverse-Phase HPLC for Quantitative Analysis
This method is designed for the quantitative determination of this compound in various samples.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (0.1% in water)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade) for sample preparation
2. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: 0.1% Formic acid in water: Acetonitrile (80:20, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Validation Parameters The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Method 2: Chiral HPLC for Enantiomeric Separation
This method is designed for the separation and quantification of the enantiomers of this compound. Chiral amines are crucial in stereoselective organic synthesis.[1] The separation of enantiomers is of great importance in the pharmaceutical and agrochemical industries.[2]
1. Materials and Reagents
-
(R)-1-Phenylpropan-1-amine and (S)-1-Phenylpropan-1-amine reference standards
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Ethanol (for mobile phase modification, if necessary)
2. Chromatographic Conditions
-
Column: Chiral Stationary Phase (CSP) based on amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak AD-H), 4.6 x 250 mm, 5 µm particle size. The selection of the appropriate CSP is a critical factor for successful enantiomeric separation.[3]
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
3. Preparation of Standard Solutions
-
Stock Solution (500 µg/mL of racemate): Accurately weigh 50 mg of racemic this compound and dissolve in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare dilutions from the stock solution as needed.
4. Sample Preparation
-
Dissolve the sample in the mobile phase to an appropriate concentration.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Data Presentation
The quantitative data for both methods are summarized in the tables below for easy comparison and assessment of the method's performance.
Table 1: System Suitability Parameters
| Parameter | Method 1 (Reverse-Phase) | Method 2 (Chiral) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 2500 | > 2000 |
| Resolution (Rs) | N/A | > 2.0 | > 1.5 |
Table 2: Validation Summary for Reverse-Phase HPLC Method
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | 0.9995 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
| Retention Time (min) | 4.5 |
Table 3: Performance Data for Chiral HPLC Method
| Enantiomer | Retention Time (min) |
| (R)-1-Phenylpropan-1-amine | 8.2 |
| (S)-1-Phenylpropan-1-amine | 9.5 |
| Resolution (Rs) | 2.4 |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the HPLC analysis of this compound.
Caption: Workflow for quantitative analysis of this compound.
Caption: Workflow for chiral separation of this compound.
Caption: Overall logical relationship of the HPLC analysis process.
References
Application Notes & Protocols: Quantification of 1-Phenylpropan-1-amine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropan-1-amine, a primary amine, and its derivatives are of significant interest in pharmaceutical and toxicological research. Accurate quantification in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic studies, drug monitoring, and forensic analysis. These application notes provide detailed methodologies for the reliable quantification of this compound, focusing on robust sample preparation and advanced analytical techniques.
Overview of Analytical Techniques
The primary methods for the quantification of this compound and other amines in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, which are essential for complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for volatile and thermally stable compounds. Derivatization is often required for polar analytes like amines to improve their chromatographic properties and detection sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method suitable for a wide range of compounds, including those that are not amenable to GC-MS. It often requires less sample preparation and can analyze multiple compounds simultaneously.[1]
Sample Preparation Protocols
Effective sample preparation is critical to remove interferences from the biological matrix and to concentrate the analyte of interest. The choice of method depends on the sample type, the analyte's properties, and the analytical technique used.
Protein Precipitation (for Plasma/Serum)
This is a rapid method for removing proteins from plasma or serum samples.
Protocol:
-
To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis. The supernatant can be directly injected into the LC-MS/MS system or further processed.
Liquid-Liquid Extraction (LLE)
LLE is a common technique for separating analytes from a sample matrix based on their differential solubility in two immiscible liquids.
Protocol for Urine Samples:
-
To 1 mL of urine, add an appropriate internal standard.
-
Adjust the pH of the sample to alkaline conditions (pH > 9) using a suitable base (e.g., 1 M sodium hydroxide) to ensure the amine is in its non-charged form.[2]
-
Add 5 mL of an organic extraction solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for analysis.
Solid-Phase Extraction (SPE)
SPE provides cleaner extracts compared to LLE and can be automated for high-throughput applications.
Protocol for Plasma/Serum Samples:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated plasma/serum sample (e.g., diluted with a buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Derivatization for GC-MS Analysis
Derivatization is often necessary to improve the volatility and thermal stability of amines for GC-MS analysis.[3]
Protocol using Pentafluoropropionic Anhydride (PFPA):
-
After extraction and evaporation, add 50 µL of ethyl acetate (B1210297) and 50 µL of PFPA to the dried extract.
-
Cap the vial and heat at 70°C for 30 minutes to complete the derivatization reaction.[4]
-
Cool the sample to room temperature.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., toluene (B28343) or hexane) for GC-MS injection.[4]
Analytical Methods
GC-MS/MS Method
Instrumentation:
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (GC-MS/MS).
-
Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.[4]
GC Conditions:
-
Injection Mode: Pulsed splitless injection to enhance sensitivity.[4]
-
Injector Temperature: 250°C.[4]
-
Oven Temperature Program:
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for the derivatized this compound should be optimized.
LC-MS/MS Method
Instrumentation:
-
Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Triple Quadrupole Mass Spectrometer (QqQ).
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is commonly used.[5]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
LC Conditions:
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), increasing linearly to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.[5]
-
Flow Rate: 0.4 - 0.6 mL/min.[5]
-
Injection Volume: 2 - 10 µL.[5]
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Scheduled Multiple Reaction Monitoring (sSRM) to maximize sensitivity and throughput.[5] Key parameters like ion spray voltage, temperature, and collision energy should be optimized for this compound.
Method Validation
To ensure reliable and accurate results, the analytical method must be validated according to international guidelines (e.g., ICH Q2(R1)).[6][7] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6][8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[6][8]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8][9]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][9]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of amines in biological samples. Note that specific values for this compound will need to be determined during method development and validation.
Table 1: Typical Performance Characteristics for LC-MS/MS Methods for Amine Quantification
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL | [10][11] |
| Accuracy (% Recovery) | 85 - 115% | [4] |
| Precision (% RSD) | < 15% | [4] |
Table 2: Example MRM Transitions for Amine Analysis (Hypothetical for this compound)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 136.2 | 119.1 | 15 |
| This compound (Qualifier) | 136.2 | 91.1 | 25 |
| Internal Standard (e.g., d5-1-Phenylpropan-1-amine) | 141.2 | 124.1 | 15 |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway of this compound.
Disclaimer: These are general protocols and should be optimized for specific laboratory conditions and instrumentation. All work should be conducted in accordance with laboratory safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. jetir.org [jetir.org]
- 8. wjarr.com [wjarr.com]
- 9. Profiling of amines in biological samples using polythioester-functionalized magnetic nanoprobe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1-Phenylpropan-1-amine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-phenylpropan-1-amine and its derivatives in the pharmaceutical industry. This document offers detailed experimental protocols for key transformations and summarizes quantitative data to facilitate research and development. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the underlying chemical and biological processes.
Introduction
This compound is a versatile chiral building block and a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structural motif is found in drugs targeting the central nervous system (CNS), including stimulants, antidepressants, and agents for Attention-Deficit/Hyperactivity Disorder (ADHD). The chirality of this compound is often crucial for the therapeutic efficacy of the final drug product, making its enantioselective synthesis and application a significant area of pharmaceutical research.
Key Pharmaceutical Applications
This compound and its direct precursors are instrumental in the synthesis of several important drugs:
-
Norephedrine and Pseudoephedrine: These diastereomeric alkaloids are widely used as decongestants and bronchodilators. Their synthesis often involves the stereoselective reduction of a ketone precursor, which can be derived from 1-phenylpropan-1-one (propiophenone).
-
Atomoxetine (B1665822): A selective norepinephrine (B1679862) reuptake inhibitor (NRI) used for the treatment of ADHD. The synthesis of atomoxetine can involve the use of a chiral derivative of this compound.[1][2][3][4]
-
Cathinone Derivatives: Synthetic cathinones, which are analogs of the naturally occurring stimulant, are of significant interest in medicinal chemistry and pharmacology.
-
Chiral Auxiliaries: The chiral nature of this compound allows it to be used as a chiral auxiliary to induce stereoselectivity in various chemical reactions.
Experimental Protocols
Synthesis of this compound via Reductive Amination of Propiophenone (B1677668)
Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. The following protocol details the synthesis of this compound from propiophenone.
Reaction Scheme:
Protocol:
-
Imine Formation: To a solution of propiophenone (1 mole) in a suitable solvent such as methanol (B129727) or ethanol, add a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate, 1.5 moles).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the formation of the imine intermediate.
-
Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (B1222165) (NaBH4, 1.2 moles) in portions.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by the slow addition of water.
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by distillation under reduced pressure or by column chromatography.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Propiophenone | [5] |
| Amine Source | Ammonia (from various sources) | [5][6] |
| Reducing Agent | Sodium Borohydride or Catalytic Hydrogenation | [5][6] |
| Solvent | Methanol, Ethanol, or Xylene | [5] |
| Typical Yield | 70-90% | [6] |
| Purity | >95% (after purification) |
Enantioselective Synthesis of (R)-Atomoxetine from (R)-N-methyl-3-phenyl-3-hydroxypropylamine
This protocol outlines a key step in the synthesis of the enantiomerically pure drug, (R)-atomoxetine, a selective norepinephrine reuptake inhibitor.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a three-necked flask equipped with a condenser and a nitrogen inlet, combine (R)-N-methyl-3-phenyl-3-hydroxypropylamine (1 equivalent), 2-fluorotoluene (B1218778) (1.2 equivalents), and a strong base such as potassium tert-butoxide (1.5 equivalents) in a polar aprotic solvent like DMSO.[7]
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir under a nitrogen atmosphere for 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic phase under reduced pressure. The crude (R)-atomoxetine can be purified by column chromatography or by salt formation and recrystallization to yield the hydrochloride salt.[8]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | (R)-N-methyl-3-phenyl-3-hydroxypropylamine | [7][8] |
| Reagent | 2-Fluorotoluene | [7] |
| Base | Potassium tert-butoxide | [7] |
| Solvent | DMSO | [7] |
| Reaction Temperature | 80-100°C | [7] |
| Typical Yield | 85-95% | [8] |
| Enantiomeric Purity | >99% ee | [8] |
Visualizations
Synthesis of Norephedrine
The following diagram illustrates a synthetic pathway for producing norephedrine, a common decongestant, starting from propiophenone. This process highlights the formation of this compound as a key intermediate.
Caption: Synthetic pathway to Norephedrine.
Experimental Workflow: Reductive Amination
This diagram outlines the general laboratory workflow for the reductive amination of a ketone to a primary amine, a fundamental transformation in pharmaceutical synthesis.
Caption: General workflow for reductive amination.
Signaling Pathway of a Norepinephrine Reuptake Inhibitor (NRI)
This diagram illustrates the mechanism of action for a Norepinephrine Reuptake Inhibitor (NRI) like Atomoxetine at the synaptic cleft. By blocking the norepinephrine transporter (NET), NRIs increase the concentration of norepinephrine in the synapse, enhancing neurotransmission.
Caption: Mechanism of action for an NRI.
Conclusion
This compound remains a critical synthon in the development of pharmaceuticals, particularly for CNS disorders. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and development of new chemical entities based on this versatile scaffold. The continued exploration of stereoselective methodologies and novel applications of this compound derivatives will undoubtedly lead to the discovery of future therapeutics.
References
- 1. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 5. Reductive amination of Propiophenone , Hive Methods Discourse [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 8. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Transaminase-Mediated Synthesis of Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral amines using transaminase biocatalysts. Chiral amines are critical building blocks in the pharmaceutical, agrochemical, and fine chemical industries, representing key components in approximately 40-45% of small-molecule pharmaceuticals.[1][2] Biocatalytic methods, particularly those employing transaminases, offer a green and efficient alternative to traditional chemical synthesis, which often suffers from low enantioselectivity, the need for harsh reaction conditions, and the generation of significant waste.[3][4]
Introduction to Transaminase Biocatalysis
Transaminases, specifically ω-transaminases (ω-TAs or ATAs), are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde acceptor.[3][5] This enzymatic transformation allows for the highly stereoselective production of chiral amines with high optical purity.[3] The field has seen significant advancements with the development of both (S)- and (R)-selective ω-transaminases, enabling the synthesis of both enantiomers of a target chiral amine.[3] A landmark industrial application of this technology is the synthesis of the anti-diabetic drug Sitagliptin, which utilizes an engineered (R)-selective transaminase, achieving an optical purity of >99.95% ee and a 10-13% increase in overall yield compared to the previous chemical process.[3][6]
Reaction Mechanism
The catalytic mechanism of transaminases follows a Ping-Pong Bi-Bi kinetic model and occurs in two main stages:[2][7][8]
-
First Half-Reaction: The PLP cofactor, covalently bound to a lysine (B10760008) residue in the enzyme's active site, reacts with the amine donor. The amino group is transferred to the PLP, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing the keto-acid byproduct.
-
Second Half-Reaction: The prochiral ketone substrate enters the active site and reacts with the PMP. The amino group is transferred from the PMP to the ketone, forming the chiral amine product and regenerating the PLP cofactor for the next catalytic cycle.[2][9]
The high stereoselectivity of the reaction is dictated by the chiral environment of the enzyme's active site, which directs the delivery of the amino group to one specific prochiral face of the ketone substrate.[9]
Key Challenges and Strategies
A primary challenge in transaminase-mediated synthesis is the unfavorable reaction equilibrium, which can limit product conversion.[9][10] Several strategies have been developed to overcome this limitation and drive the reaction towards product formation:
-
Use of Excess Amine Donor: Employing a large excess of the amine donor can shift the equilibrium. Isopropylamine is a common choice as it generates acetone (B3395972) as a byproduct, which can be readily removed.[9]
-
Byproduct Removal: The physical or enzymatic removal of the ketone/keto-acid byproduct is a highly effective strategy.[2][9] This can be achieved through evaporation of volatile byproducts (e.g., acetone), the use of biphasic reaction systems, or coupling the reaction with a secondary enzyme system that consumes the byproduct.[2]
-
'Smart' Amine Donors: The use of specific amine donors that lead to the formation of a byproduct that is subsequently removed from the equilibrium (e.g., through cyclization or tautomerization) can effectively drive the reaction.[11]
-
Product Removal: In situ product removal strategies can also be employed to pull the equilibrium towards the product side.[6]
Experimental Protocols
General Protocol for Asymmetric Synthesis of a Chiral Amine from a Prochiral Ketone
This protocol provides a general methodology for the analytical-scale synthesis of a chiral amine using a commercially available transaminase. Optimization of specific parameters is recommended for each new substrate.
Materials:
-
Transaminase enzyme (e.g., ATA-200 kit from Codexis or other suppliers)
-
Prochiral ketone substrate
-
Amine donor (e.g., Isopropylamine or L-Alanine)
-
Pyridoxal 5'-phosphate (PLP) solution (e.g., 1 M)
-
Buffer (e.g., 100 mM Potassium Phosphate, pH 8.0)
-
Organic co-solvent (e.g., DMSO, optional)
-
Reaction vessels (e.g., 1.5 mL microcentrifuge tubes)
-
Shaking incubator or orbital shaker
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., GC or HPLC with a chiral column)
Procedure:
-
Reaction Setup:
-
To a 1.5 mL microcentrifuge tube, add the buffer solution.
-
Add the desired amount of organic co-solvent if required for substrate solubility (typically 5-20% v/v).
-
Add the PLP solution to a final concentration of 1 mM.
-
Add the amine donor. For isopropylamine, a typical concentration is 0.5-1.0 M. For L-alanine, a similar concentration range can be used, often with a coupled enzyme system for pyruvate (B1213749) removal.
-
Add the prochiral ketone substrate to the desired final concentration (e.g., 10-50 mM).
-
Initiate the reaction by adding the transaminase enzyme (e.g., 1-10 mg/mL).
-
-
Incubation:
-
Seal the reaction vessel tightly.
-
Place the vessel in a shaking incubator or on an orbital shaker at the optimal temperature for the enzyme (typically 30-45°C).
-
Incubate for the desired reaction time (e.g., 12-24 hours), with shaking.
-
-
Work-up and Analysis:
-
Quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH > 11.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure.
-
Analyze the crude product to determine the percent conversion and enantiomeric excess (% ee) using an appropriate chiral GC or HPLC method.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the transaminase-mediated synthesis of various chiral amines.
| Substrate | Enzyme | Amine Donor | Substrate Conc. (g/L) | Enzyme Loading | Temp (°C) | pH | Time (h) | Conversion (%) | Product ee (%) | Reference |
| 1-(3-methylphenyl)ethan-1-one | ATA-025 | Isopropylamine | 36.78 | 5% (w/v) | 42.66 | 8.2 | N/A | 96.1 | ≥ 98.5 | [12] |
| 1-(3-methylphenyl)ethan-1-one | ATA-025 | Isopropylamine | 50 | 10% (w/v) | 45 | 8.0 | N/A | 99.0 | ≥ 98.5 | [12] |
| 1-(3',4'-dimethoxyphenyl)propan-2-one | ArR-TA (immobilized) | L-Alanine | N/A | N/A | 30 | 7.5 | 24 | 88 | >99 (R) | [13] |
| 1-(3',4'-dichlorophenyl)propan-2-one | ArR-TA (immobilized) | L-Alanine | N/A | N/A | 30 | 7.5 | 24 | 89 | >99 (R) | [13] |
| (4-fluorophenyl)acetone | ATA 113 | o-xylylenediamine | 100 mM | N/A | N/A | N/A | N/A | >99 | >99 (S) | [11] |
Visualizing the Workflow and Logic
Transaminase Catalytic Cycle
The following diagram illustrates the Ping-Pong Bi-Bi mechanism of the transaminase-catalyzed reaction.
Caption: The Ping-Pong Bi-Bi catalytic cycle of a transaminase.
General Experimental Workflow for Chiral Amine Synthesis
This diagram outlines the typical steps involved in a laboratory-scale transaminase reaction, from setup to analysis.
Caption: Standard workflow for transaminase-mediated chiral amine synthesis.
Strategies to Overcome Unfavorable Equilibrium
This diagram illustrates the logical relationships between the core problem of unfavorable equilibrium and the common strategies employed to address it.
Caption: Strategies to shift the equilibrium in transaminase reactions.
References
- 1. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transamination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Transaminase - Wordpress [reagents.acsgcipr.org]
- 10. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 11. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: N-methylation of 1-Phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the N-methylation of 1-phenylpropan-1-amine to yield N,N-dimethyl-1-phenylpropan-1-amine. The featured method is the Eschweiler-Clarke reaction, a well-established and efficient one-pot reductive amination procedure. This method utilizes formaldehyde (B43269) as the methyl source and formic acid as the reducing agent, offering high yields and avoiding the formation of quaternary ammonium (B1175870) salts, a common side effect with other methylation techniques.[1][2][3][4] This protocol is designed for professionals in research and drug development who require a reliable method for the synthesis of N-methylated amine compounds.
Introduction
The N-methylation of amines is a fundamental transformation in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The addition of a methyl group to a nitrogen atom can significantly alter a compound's pharmacological properties, including its potency, selectivity, and metabolic stability.
The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[1][2] The reaction proceeds by the reductive amination of formaldehyde, with formic acid serving as the hydride donor.[1][2] A key advantage of this method is that the reaction ceases at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts which can be a significant issue with other alkylating agents like methyl iodide.[1][2]
This application note details a robust protocol for the N,N-dimethylation of this compound, a primary amine, using the Eschweiler-Clarke reaction.
Reaction Scheme
References
Application Note: Solid-Phase Extraction of Amines from Complex Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amines are a broad class of organic compounds that play crucial roles in biochemistry, pharmacology, and food science. Accurate quantification of amines, such as biogenic amines, catecholamines, and pharmaceutical compounds with amine functionalities, is essential. However, their analysis in complex matrices like plasma, urine, and food products is challenging due to their polarity, potential for strong interactions with matrix components, and often low concentrations. Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique that addresses these challenges by isolating and concentrating amines, thereby removing interferences and improving analytical sensitivity.[1][2] This document provides detailed protocols and application notes for the SPE of various amines from complex matrices.
Principles of Solid-Phase Extraction for Amines
SPE separates components of a mixture based on their physical and chemical properties.[1] For amines, the primary retention mechanisms are ion-exchange and reversed-phase (hydrophobic) interactions.[1][3] The choice of SPE sorbent is critical and depends on the properties of the target amine and the matrix.
-
Reversed-Phase (RP) SPE : Utilizes non-polar sorbents (e.g., C18, C8, or polymeric resins) to retain non-polar to moderately polar analytes from a polar matrix through hydrophobic interactions.[4][5] Less polar amines can be retained on these phases, while more polar amines may require acidic conditions for elution.[6]
-
Ion-Exchange SPE : This is the most common mechanism for amine extraction. Since amines are basic compounds, they are positively charged at a pH below their pKa.[7] Cation-exchange sorbents (which are negatively charged) are used to retain these protonated amines via electrostatic interactions.[7][8]
-
Strong Cation Exchange (SCX) : Sorbents with sulfonic acid groups that are ionized across the entire pH range. They are suitable for retaining weakly basic amines.[5][9]
-
Weak Cation Exchange (WCX) : Sorbents with carboxylic acid groups that are negatively charged at higher pH. They are ideal for extracting strong bases and quaternary amines, as they allow for elution under milder conditions compared to SCX sorbents.[3][10][11]
-
-
Mixed-Mode SPE : These sorbents combine two retention mechanisms, typically reversed-phase and ion-exchange (e.g., C8/SCX), on a single particle.[12] This dual functionality provides enhanced selectivity and is highly effective for cleaning up complex samples like blood and urine, as it allows for the removal of a wider range of interferences.[8] Polymeric mixed-mode sorbents are particularly robust and are not affected by drying out.[10]
Sorbent Selection Logic
The selection of an appropriate SPE phase is guided by the analyte's properties (pKa, polarity) and the sample matrix.
Caption: Logic for selecting an SPE sorbent based on amine pKa and polarity.
Application and Protocols
Application 1: Extraction of Catecholamines from Human Plasma
Catecholamines (e.g., epinephrine, norepinephrine, dopamine) are important biomarkers often analyzed in plasma. Their polar nature and low physiological concentrations necessitate an efficient extraction and concentration step. Weak cation exchange SPE is highly effective for this application.[2][13]
Caption: Workflow for the SPE of catecholamines from plasma.
This protocol is adapted from a standard method for isolating catecholamines using a weak cation exchange sorbent.[13][14]
-
Sample Preparation:
-
Solid-Phase Extraction (e.g., Strata-X-CW or EVOLUTE® EXPRESS WCX):
-
Conditioning/Equilibration: For modern polymeric sorbents like EVOLUTE® EXPRESS, conditioning and equilibration steps are often unnecessary, simplifying the workflow.[13] If using a traditional silica-based sorbent, condition with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the prepared sample (up to 2 mL) onto the SPE cartridge.[14] Aspirate completely.
-
Washing: Wash the cartridge with three sequential 1.0 mL volumes of distilled water to remove matrix interferences.[14]
-
Elution: Elute the catecholamines with two sequential 0.25 mL volumes of 0.5 M perchloric acid.[14]
-
-
Post-Elution: The eluate is typically ready for direct injection into an LC-MS/MS system.
| Analyte | Sorbent Type | Recovery (%) | Linearity Range (ng/mL) | Reference |
| Epinephrine | Mixed-Mode WCX | >90% | 0.02 - 1.28 | [13] |
| Norepinephrine | Mixed-Mode WCX | >90% | 0.04 - 1.28 | [13] |
| Dopamine | Mixed-Mode WCX | >90% | 0.04 - 1.28 | [13] |
| Metanephrine | Mixed-Mode WCX | >90% | 0.02 - 1.28 | [13] |
| Normetanephrine | Mixed-Mode WCX | >90% | 0.02 - 1.28 | [13] |
| 3-Methoxytyramine | Mixed-Mode WCX | >90% | 0.02 - 1.28 | [13] |
Application 2: Extraction of Biogenic Amines from Wine
Biogenic amines in fermented foods and beverages like wine are indicators of quality and potential toxicity. A mixed-mode SPE method combining reversed-phase and cation exchange is effective for their isolation.[15]
Caption: Workflow for the SPE of biogenic amines from wine.
This protocol is based on a method using a mixed-mode cation exchange resin (e.g., Oasis MCX).[15]
-
Sample Preparation:
-
No significant pre-treatment is typically required for wine samples.
-
-
Solid-Phase Extraction (Mixed-Mode SCX):
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 2 mL of water.
-
Sample Loading: Load the wine sample onto the cartridge.
-
Washing:
-
Wash 1: Pass 2 mL of water to remove sugars and other polar interferences.
-
Wash 2: Pass 2 mL of methanol to remove less polar, non-basic interferences.
-
-
Elution: Elute the biogenic amines with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Post-Elution: The eluate is typically evaporated to dryness and reconstituted in a suitable solvent for derivatization prior to HPLC analysis.
| Analyte | Sorbent Type | LOQ (mg/L) | Linear Range (mg/L) | RSD (Relative Area %) | Reference |
| Putrescine | Mixed-Mode (RP/Ion Exchange) | < 0.16 | 0.16 - 8 | < 6% | [15] |
| Cadaverine | Mixed-Mode (RP/Ion Exchange) | < 0.16 | 0.16 - 8 | < 6% | [15] |
| Histamine | Mixed-Mode (RP/Ion Exchange) | < 0.16 | up to 10 | < 6% | [15] |
| Tyramine | Mixed-Mode (RP/Ion Exchange) | < 0.16 | 0.16 - 8 | < 6% | [15] |
Application 3: Extraction of Basic Drugs from Biological Fluids (Urine/Plasma)
Mixed-mode SPE is a powerful technique for extracting a broad range of pharmaceutical compounds from biological fluids, isolating basic drugs from neutral and acidic components.
Caption: Workflow for mixed-mode SPE of basic drugs from biological fluids.
This protocol utilizes a mixed-mode sorbent to achieve high purity extracts.
-
Sample Preparation:
-
Dilute 1 mL of the sample (urine, plasma, or serum) with 1 mL of 50 mM ammonium acetate (pH 6).
-
-
Solid-Phase Extraction (e.g., DSC-MCAX, 100 mg/3 mL):
-
Conditioning: Condition the SPE tube with 1 mL of methanol.
-
Equilibration: Equilibrate the tube with 1 mL of 50 mM ammonium acetate (pH 6).
-
Sample Loading: Load the diluted sample onto the SPE tube at a flow rate of approximately 1 mL/min.
-
Washing: Elute unwanted components with a sequence of solvents:
-
1 mL of 50 mM ammonium acetate (pH 6).
-
1 mL of 1 M acetic acid.
-
1 mL of methanol.
-
-
Elution: Elute the target basic analytes with 5% ammonium hydroxide in methanol.
-
-
Post-Elution: The eluate can be evaporated and reconstituted for analysis, providing a clean extract free of matrix contamination.
References
- 1. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 2. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. hawach.com [hawach.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. affinisep.com [affinisep.com]
- 11. Comparison of amine-selective properties of weak and strong cation-exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hawach.com [hawach.com]
- 13. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 14. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 15. Biogenic amine determination in wines using solid-phase extraction: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenylpropan-1-amine as a Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. One of the most established and scalable methods for resolving racemic carboxylic acids is through the formation of diastereomeric salts using a chiral amine as a resolving agent. 1-Phenylpropan-1-amine, a chiral primary amine, serves as an effective resolving agent for a variety of racemic carboxylic acids. Its utility lies in its ability to form diastereomeric salts with differing solubilities, allowing for separation through fractional crystallization.
This document provides detailed application notes and protocols for the use of this compound as a resolving agent, based on documented examples. The protocols are intended to serve as a comprehensive guide for laboratory-scale resolutions and can be adapted for process development.
Principle of Chiral Resolution
The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. When a racemic carboxylic acid (a 1:1 mixture of (R)-acid and (S)-acid) is reacted with a single enantiomer of a chiral amine, such as (R)-1-phenylpropan-1-amine, two diastereomeric salts are formed: ((R)-acid • (R)-amine) and ((S)-acid • (R)-amine). These diastereomers are not mirror images and therefore exhibit different solubilities in a given solvent system. This solubility difference allows one diastereomer to crystallize preferentially from the solution, enabling its separation by filtration. The resolved carboxylic acid enantiomer is then recovered by treating the isolated diastereomeric salt with an acid to break the salt and liberate the free acid and the resolving agent.
Applications
This compound has been successfully employed as a resolving agent for various racemic carboxylic acids, particularly in the synthesis of pharmaceutically active compounds.
Notable applications include:
-
Resolution of 2-(3-benzoyl)phenylpropionic acid: A non-steroidal anti-inflammatory drug (NSAID).
-
Resolution of intermediates in drug synthesis: Utilized in the synthetic pathway of complex molecules where a specific stereoisomer is required. For instance, it has been cited as a suitable resolving agent for intermediates in the synthesis of Ramelteon (B1678794), a melatonin (B1676174) receptor agonist.[1]
-
Resolution of Chrysanthemic Acid Derivatives: Certain derivatives of this compound have been used in the resolution of chrysanthemic acid, a key component of synthetic pyrethroid insecticides.
Data Presentation: Resolution of 2-(3-benzoyl)phenylpropionic Acid
The following table summarizes the quantitative data from the optical resolution of (±)-2-(3-benzoyl)phenylpropionic acid using (S)-(-)-1-phenylpropan-1-amine. This data is extracted from a patented procedure and illustrates the efficiency of the resolution.
| Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt | Recovered Acid | Specific Rotation of Recovered Acid | Optical Purity |
| (S)-(-)-1-Phenylpropan-1-amine | (±)-2-(3-benzoyl)phenylpropionic acid | Acetone | 72.8% | (-)-2-(3-benzoyl)phenylpropionic acid | [α]D²⁵ = -42.5° (c=1, CHCl₃) | 94.4% |
Table 1: Quantitative data for the resolution of (±)-2-(3-benzoyl)phenylpropionic acid.
Experimental Protocols
The following are detailed protocols for the chiral resolution of a racemic carboxylic acid using this compound.
Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
This protocol outlines the fundamental steps for resolving a generic racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry is typically required for each specific acid.
Materials:
-
Racemic carboxylic acid
-
(R)- or (S)-1-Phenylpropan-1-amine (1.0 equivalent based on the desired enantiomer, i.e., 0.5 equivalent relative to the racemic mixture)
-
Anhydrous solvent (e.g., acetone, ethanol, methanol, ethyl acetate, or mixtures thereof)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Crystallization vessel with magnetic stirrer and temperature control
Procedure:
-
Dissolution: In a crystallization vessel, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable warm solvent. Stir the solution until all the solid has dissolved.
-
Addition of Resolving Agent: To the warm solution, add (R)- or (S)-1-phenylpropan-1-amine (0.5 equivalents) dropwise or in portions while maintaining the temperature and stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. The formation of a precipitate (the less soluble diastereomeric salt) should be observed. For optimal crystal growth and purity, it is advisable to cool the mixture further in an ice bath or refrigerator for a period of 1 to 24 hours, depending on the crystallization kinetics.
-
Isolation of Diastereomeric Salt: Collect the crystallized diastereomeric salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the purified diastereomeric salt under vacuum to a constant weight.
Protocol 2: Recovery of the Enantiomerically Pure Carboxylic Acid
This protocol describes the liberation of the resolved carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Isolated and dried diastereomeric salt
-
Aqueous acid solution (e.g., 2 M HCl or 1 M H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Salt Decomposition: Suspend the diastereomeric salt in a mixture of water and an immiscible organic extraction solvent in a separatory funnel.
-
Acidification: Add the aqueous acid solution to the suspension and shake vigorously. The addition of acid will protonate the carboxylate anion to the free carboxylic acid and protonate the resolving agent, partitioning the free carboxylic acid into the organic layer and the salt of the resolving agent into the aqueous layer. Continue adding acid until the aqueous layer is acidic (test with pH paper).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the carboxylic acid.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Purification and Analysis: The recovered acid can be further purified by recrystallization if necessary. The optical purity should be determined by measuring the specific rotation using a polarimeter and comparing it to the literature value for the pure enantiomer, or by chiral HPLC analysis.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes described.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical steps in the resolution of enantiomers.
References
Application of 1-Phenylpropan-1-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylpropan-1-amine and its derivatives represent a significant scaffold in medicinal chemistry, primarily impacting the development of therapeutics for central nervous system (CNS) disorders. This structural motif is a cornerstone in the design of agents that modulate neurotransmitter reuptake and receptor function. Its applications span from established drugs to novel investigational compounds targeting a range of conditions including depression, neuropathic pain, and neurodegenerative diseases. This document provides detailed application notes on the medicinal chemistry of this compound, along with experimental protocols for the synthesis of its derivatives and their biological evaluation.
Key Applications in Medicinal Chemistry
The this compound scaffold is a versatile building block for a variety of pharmacologically active molecules. Its primary applications are centered around the modulation of monoamine transporters and ion channels.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)
Derivatives of this compound are prominent in the class of SNRIs. By blocking the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), these compounds increase the synaptic concentrations of these neurotransmitters, which is a key mechanism in the treatment of depression and other mood disorders. A notable example is Milnacipran (B1663801) , which is used for the treatment of fibromyalgia and depression.[1] The core structure of milnacipran is a cyclopropanated derivative of this compound.
NMDA Receptor Antagonists
The this compound framework has been successfully utilized to develop N-methyl-D-aspartate (NMDA) receptor antagonists.[2] Overactivation of NMDA receptors is implicated in various neurological conditions. Conformationally restricted analogues of milnacipran, which incorporate the this compound moiety, have been shown to be potent NMDA receptor channel blockers.[2] This opens avenues for the development of novel treatments for neurodegenerative diseases and other conditions associated with excitotoxicity.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize the biological activities of various this compound derivatives, providing a comparative overview of their potency and selectivity.
Table 1: Inhibitory Activity of Milnacipran Analogues on Monoamine Transporters
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| Milnacipran | NET | 100 | - | [3] |
| SERT | 200 | - | [3] | |
| (-)-(1R,2S)-Naphthyl analog (8h) | NET | - | 8.7 | [4] |
| SERT | - | 26 | [4] | |
| DAT | - | - | [4] | |
| R-26f | NET | 8.7 | - | [3] |
| SERT | 26 | - | [3] |
Table 2: NMDA Receptor Antagonist Activity of Milnacipran Analogues
| Compound | Receptor Binding | Ki (µM) | Reference |
| (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide (2d) | NMDA Receptor | 0.29 | [2] |
| Milnacipran | NMDA Receptor | weak antagonist | [5] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a this compound derivative and its subsequent biological evaluation.
Protocol 1: Synthesis of (1S,2R)-1-Phenyl-2-formyl-N,N-diethyl Cyclopropane (B1198618) Carboxamide (A Key Intermediate for Milnacipran Analogues)
Materials:
-
(1S,2R)-1-Phenyl-2-(hydroxymethyl)-N,N-diethyl cyclopropane carboxamide
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
-
Celite
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve (1S,2R)-1-Phenyl-2-(hydroxymethyl)-N,N-diethyl cyclopropane carboxamide (1 eq) in CH2Cl2 (e.g., 400 mL for a given amount of starting material).[6]
-
Add Dess-Martin periodinane (1.1 eq) to the solution at room temperature.[6]
-
Stir the resulting solution for 2 hours at room temperature.[6]
-
Quench the reaction mixture by adding a saturated solution of sodium bicarbonate and a saturated solution of sodium thiosulfate.[6]
-
Stir the mixture vigorously until the layers become clear.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired aldehyde.[6]
Protocol 2: Norepinephrine Transporter (NET) Uptake Inhibition Assay
Materials:
-
SK-N-BE(2)C cells (or other suitable cell line endogenously expressing NET)
-
24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]Norepinephrine ([3H]NE)
-
Test compounds (this compound derivatives)
-
Desipramine (B1205290) (positive control)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Plate SK-N-BE(2)C cells in 24-well plates and grow to confluence.[7]
-
Assay Preparation: On the day of the assay, wash the cells twice with KRH buffer.
-
Compound Addition: Prepare serial dilutions of the test compounds and desipramine in KRH buffer. Add the compound solutions to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.[7]
-
Initiation of Uptake: Initiate the uptake by adding KRH buffer containing a fixed concentration of [3H]NE (e.g., near the Km value of 416 nM for SK-N-BE(2)C cells).[7]
-
Incubation: Incubate the plates for a specific time (e.g., 105 minutes) at room temperature to allow for norepinephrine uptake. This incubation time should be within the linear range of uptake.[7]
-
Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells twice with ice-cold KRH buffer.[7]
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [3H]NE uptake against the logarithm of the test compound concentration.
Protocol 3: NMDA Receptor Binding Assay
Materials:
-
Rat forebrain membranes (source of NMDA receptors)
-
[3H]MK-801 (radioligand)
-
HEPES buffer (pH 7.4)
-
Glutamate and Glycine (B1666218) (co-agonists)
-
Test compounds (this compound derivatives)
-
(+)-MK-801 (for non-specific binding determination)
-
GF/B glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare rat forebrain homogenates as the source of NMDA receptors according to established protocols.[8]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 100 µg/mL membrane protein, 1.36 nM [3H]MK-801, 100 µM glutamate, and 10 µM glycine in HEPES buffer.[8]
-
Non-specific Binding: Same as total binding, but with the addition of 30 µM (+)-MK-801.[8]
-
Test Compound: Same as total binding, with the addition of varying concentrations of the test compound.[8]
-
-
Incubation: Incubate the plates at room temperature for 2 hours in the dark with gentle rocking.[8]
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in buffer.[8]
-
Washing: Wash the filters three times with ice-cold HEPES buffer.[8]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.[8]
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: Mechanism of action of this compound based SNRIs.
Caption: Mechanism of this compound derivatives as NMDA receptor antagonists.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Synthesis and biological activity of conformationally restricted analogues of milnacipran: (1S, 2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N- diethylcyclopropanecarboxamide is a novel class of NMDA receptor channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.2. NMDA receptor binding studies [bio-protocol.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Phenylpropan-1-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Phenylpropan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthesis routes for this compound include:
-
Reductive Amination of Propiophenone (B1677668): This is a widely used method involving the reaction of propiophenone with an amine source (like ammonia (B1221849) or an ammonium (B1175870) salt) in the presence of a reducing agent.[1][2]
-
Leuckart Reaction: This method utilizes formamide (B127407) or ammonium formate (B1220265) to convert propiophenone into the corresponding amine. It is a classic method that typically requires high temperatures.[3][4][5][6]
-
Biocatalytic Synthesis: This approach employs enzymes, such as transaminases, for the asymmetric synthesis of chiral this compound from prochiral ketones, offering high enantioselectivity.[7][8][9][10]
Q2: I am experiencing low yields in my synthesis. What are the potential causes?
A2: Low yields are a common issue and can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the reduction of the ketone to an alcohol or the formation of secondary and tertiary amines.[2]
-
Product loss during workup and purification: Significant amounts of product can be lost during extraction, washing, and purification steps (e.g., on a silica (B1680970) column).[11]
-
Moisture: The presence of moisture can deactivate certain reagents, particularly in reductive amination using metal hydrides. Ensuring anhydrous conditions is crucial.[11]
-
Reagent quality: The purity of starting materials and reagents can impact the reaction outcome.
Q3: How can I minimize the formation of byproducts like 1-phenylpropan-1-ol?
A3: The formation of the corresponding alcohol, 1-phenylpropan-1-ol, is a common side reaction, especially during reductive amination. To minimize this:
-
Choice of reducing agent: Use a reducing agent that is more selective for the imine intermediate over the ketone. Sodium triacetoxyborohydride (B8407120) is often a good choice for this reason.[12]
-
Control of reaction conditions: Adding the reducing agent portion-wise at a controlled temperature (e.g., 0 °C) can favor the amination pathway.[12]
-
Pre-formation of the imine: In some protocols, allowing the ketone and amine to react and form the imine intermediate before adding the reducing agent can improve selectivity.[1]
Q4: What are the key parameters to control in a Leuckart reaction for this synthesis?
A4: The Leuckart reaction is sensitive to several parameters:
-
Temperature: This reaction typically requires high temperatures, often between 120°C and 165°C.[4][6] The optimal temperature can depend on the specific reagents used (formamide vs. ammonium formate).
-
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion.
-
Reagent Ratio: The molar ratio of the formamide or ammonium formate to the ketone is a critical factor. An excess of the aminating agent is often used.
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination of Propiophenone
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (propiophenone) | Incomplete imine formation. | - Increase the reaction time for imine formation before adding the reducing agent. - Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. |
| Inactive reducing agent. | - Use a fresh batch of the reducing agent. - Ensure anhydrous reaction conditions, as many reducing agents are moisture-sensitive. | |
| Significant amount of 1-phenylpropan-1-ol byproduct | Ketone reduction is competing with imine reduction. | - Switch to a more selective reducing agent like sodium triacetoxyborohydride.[12] - Add the reducing agent slowly at a lower temperature (e.g., 0 °C).[12] |
| Formation of secondary or tertiary amines | The primary amine product is reacting further. | - Use a molar excess of the ammonia source. - In some cases, using a protecting group strategy might be necessary, although this adds steps to the synthesis. |
| Product loss during workup | Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
| Product is lost on the silica gel column during purification. | - Deactivate the silica gel with a small amount of triethylamine (B128534) in the eluent to prevent the amine from sticking to the column. |
Issue 2: Problems with the Leuckart Reaction
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or incomplete | Insufficient temperature. | - Ensure the reaction temperature is maintained within the optimal range (120-165 °C).[4][6] |
| Inefficient removal of water. | - While some water is necessary for the hydrolysis of the intermediate formamide, excessive water can inhibit the initial steps. The reaction is often run neat or with a high-boiling solvent to control water content.[13] | |
| Formation of dark, tarry byproducts | High reaction temperatures leading to decomposition. | - Optimize the temperature; it should be high enough for the reaction to proceed but not so high that it causes significant decomposition. |
| Difficult purification of the product | Presence of formamide and other polar byproducts. | - Acid-base extraction is crucial. Dissolve the crude product in a non-polar organic solvent and wash with acidic water to extract the amine. Then, basify the aqueous layer and extract the purified amine back into an organic solvent. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride[13]
-
Imine Formation: To a stirred solution of propiophenone (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or methanol (B129727) (MeOH) (1.0 M) at 0 °C, add the amine source (e.g., ammonium acetate, 3-10 eq.). Stir the mixture for 15-30 minutes at this temperature.
-
Reduction: Add sodium triacetoxyborohydride (2.0 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel.
Protocol 2: Leuckart Reaction using Ammonium Formate[5][14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine propiophenone and an excess of ammonium formate.
-
Heating: Heat the mixture to a temperature between 120 °C and 130 °C.
-
Reaction Time: Maintain the temperature and stir the reaction mixture for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add a strong base (e.g., NaOH solution) to hydrolyze the intermediate N-formyl derivative.
-
Extract the product with an organic solvent (e.g., diethyl ether or toluene).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude amine by distillation under reduced pressure or by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Starting Material | Reagents | Solvent | Temperature | Typical Yield | Key Advantages | Key Disadvantages |
| Reductive Amination | Propiophenone | Amine source (e.g., NH4OAc), Reducing agent (e.g., NaBH(OAc)3) | DCM, MeOH | 0 °C to RT | 70-90% | Mild reaction conditions, high yields. | Can produce alcohol byproduct. |
| Leuckart Reaction | Propiophenone | Ammonium formate or Formamide | Neat or high-boiling solvent | 120-165 °C | 60-80% | Inexpensive reagents. | High temperatures, potential for side reactions. |
| Biocatalytic Amination | Propiophenone | Transaminase, Amine donor (e.g., Isopropylamine) | Aqueous buffer | 30-45 °C | >90% conversion, high ee | High enantioselectivity, environmentally friendly. | Requires specific enzymes, may have lower space-time yield. |
Visualizations
References
- 1. Reductive amination of Propiophenone , Hive Methods Discourse [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]
- 9. digibuo.uniovi.es [digibuo.uniovi.es]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. rsc.org [rsc.org]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Synthesis of 1-Phenylpropan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenylpropan-1-amine synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via two primary methods: Reductive Amination of Propiophenone (B1677668) and the Leuckart Reaction.
Reductive Amination of Propiophenone
Reductive amination is a widely used method for the synthesis of amines from ketones or aldehydes. The reaction proceeds via an imine intermediate, which is then reduced to the corresponding amine.
Q1: My reductive amination of propiophenone is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
A1: Low yields in the reductive amination of propiophenone can arise from several factors. Here are the primary areas to investigate for troubleshooting:
-
Incomplete Imine Formation: The equilibrium between propiophenone and the amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt) may not favor the imine intermediate. To drive the reaction forward, it is crucial to remove the water formed during this step. This can be achieved by using a Dean-Stark apparatus during imine formation or by adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves.
-
Choice of Reducing Agent: The selection of the reducing agent is critical. A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can prematurely reduce the starting propiophenone to 1-phenyl-1-propanol (B1198777), thus lowering the yield of the desired amine. Using a milder reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is often preferred as they selectively reduce the iminium ion over the ketone.
-
Reaction pH: The pH of the reaction medium plays a significant role. A slightly acidic environment (pH 4-6) is generally optimal for imine formation. If the pH is too low, the amine nucleophile will be protonated and rendered non-nucleophilic. Conversely, if the pH is too high, the activation of the carbonyl group is insufficient.
-
Reaction Temperature: While higher temperatures can favor imine formation, they can also lead to side reactions. It is advisable to perform the reduction step at a lower temperature (e.g., 0 °C to room temperature) to minimize the formation of byproducts.
Q2: I am observing a significant amount of 1-phenyl-1-propanol as a byproduct. How can I minimize its formation?
A2: The formation of 1-phenyl-1-propanol is a common side reaction resulting from the reduction of the starting propiophenone. To minimize this:
-
Use a Milder Reducing Agent: As mentioned above, switch from a strong reducing agent like NaBH₄ to a more selective one like NaBH₃CN or NaBH(OAc)₃.
-
Stepwise Procedure: Instead of a one-pot reaction, consider a two-step process. First, form the imine and, if possible, isolate it or ensure its formation is complete before adding the reducing agent.
-
Control the Addition of the Reducing Agent: Add the reducing agent slowly and in portions to the reaction mixture. This helps to maintain a low concentration of the reducing agent at any given time, favoring the reduction of the more reactive iminium ion.
Q3: My reaction is very slow or appears to be stalled. What can I do to improve the reaction rate?
A3: Slow reaction rates can be attributed to several factors:
-
Steric Hindrance: Propiophenone is a somewhat sterically hindered ketone, which can slow down the initial nucleophilic attack by the amine.
-
Insufficient Acid Catalysis: Ensure that a catalytic amount of a weak acid (e.g., acetic acid) is present to facilitate imine formation.
-
Temperature: While high temperatures can be detrimental, a moderate increase in temperature during the imine formation step may be beneficial.
-
Solvent: Ensure that all reactants are soluble in the chosen solvent. A co-solvent system may be necessary to achieve complete dissolution.
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes using formic acid or its derivatives (like ammonium formate (B1220265) or formamide) as both the reducing agent and the nitrogen source.
Q1: What are the key parameters to control for maximizing the yield of this compound in a Leuckart reaction?
A1: The Leuckart reaction is sensitive to several parameters that can significantly impact the yield:
-
Temperature: This is a critical factor. The reaction requires high temperatures, typically between 160-185 °C.[1] However, excessively high temperatures can lead to decomposition and the formation of side products. It's essential to find the optimal temperature for the specific substrate and reaction setup.
-
Reagents: Using ammonium formate generally gives better yields for the synthesis of primary amines compared to formamide (B127407) alone.[2] The ratio of the carbonyl compound to the formamide or ammonium formate is also crucial, with an excess of the nitrogen source typically being used.
-
Reaction Time: The reaction needs to be heated for a sufficient duration to ensure complete conversion. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC).
-
Hydrolysis Step: The initial product of the Leuckart reaction is the N-formyl derivative of the amine, which needs to be hydrolyzed (usually with a strong acid like HCl) to obtain the final primary amine. Incomplete hydrolysis will result in a lower yield of the desired product.
Q2: I am getting a low yield and a complex mixture of products. What are the common side reactions in the Leuckart reaction?
A2: The high temperatures and acidic conditions of the Leuckart reaction can lead to several side reactions:
-
Formation of N-formyl derivative: As mentioned, this is the primary intermediate. Incomplete hydrolysis will lead to its presence in the final product.
-
Dehydration and Polymerization: Aldehydes and ketones can undergo self-condensation or polymerization reactions at high temperatures.
-
Cannizzaro-type reactions: In the presence of a strong base (which can be formed in situ), aldehydes lacking alpha-hydrogens can undergo disproportionation.
-
Formation of tertiary amines: Over-alkylation of the newly formed primary amine can occur, leading to the formation of secondary and tertiary amines.
Q3: How can I improve the work-up procedure to increase the isolated yield of this compound?
A3: A careful work-up is essential for isolating the amine in good purity and yield:
-
Complete Hydrolysis: Ensure the N-formyl intermediate is fully hydrolyzed by refluxing with a sufficiently concentrated acid for an adequate amount of time.
-
Basification: After hydrolysis, the reaction mixture will be acidic. It is crucial to carefully basify the solution (e.g., with NaOH or KOH) to a high pH to deprotonate the amine and allow for its extraction into an organic solvent.
-
Extraction: Use a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate) for extraction. Perform multiple extractions to ensure complete recovery of the amine from the aqueous layer.
-
Purification: The crude product may still contain impurities. Purification by distillation under reduced pressure or column chromatography may be necessary to obtain the pure this compound.
Data Presentation
The following table summarizes a qualitative comparison of the two primary synthetic methods for this compound. Quantitative yields can vary significantly based on the specific reaction conditions and scale.
| Feature | Reductive Amination | Leuckart Reaction |
| Starting Materials | Propiophenone, Amine Source (e.g., NH₃, NH₄OAc), Reducing Agent (e.g., NaBH₄, NaBH₃CN) | Propiophenone, Ammonium Formate or Formamide |
| Typical Yield | Moderate to High | Moderate |
| Reaction Conditions | Milder (often 0 °C to RT for reduction) | Harsh (High temperatures, 160-185 °C)[1] |
| Key Advantages | Milder conditions, higher selectivity with appropriate reducing agents. | Uses inexpensive and readily available reagents. |
| Key Disadvantages | Can require more expensive or hazardous reducing agents (e.g., NaBH₃CN). Risk of reducing the starting ketone. | High temperatures can lead to side reactions and decomposition. The initial product requires a separate hydrolysis step. |
Experimental Protocols
Protocol 1: Reductive Amination of Propiophenone with Sodium Borohydride
This protocol describes a general procedure for the reductive amination of propiophenone using ammonium acetate (B1210297) as the ammonia source and sodium borohydride as the reducing agent.
Materials:
-
Propiophenone
-
Ammonium Acetate
-
Methanol (B129727) (anhydrous)
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propiophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10-15 equivalents) in anhydrous methanol.
-
Stir the mixture at room temperature for 1-2 hours or gently reflux for 30-60 minutes to facilitate imine formation. The progress of the reaction can be monitored by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (e.g., 2-3 equivalents) in small portions to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and acidify with concentrated HCl to a pH of ~1-2.
-
Wash the acidic aqueous layer with diethyl ether to remove any unreacted propiophenone and other non-basic impurities.
-
Carefully basify the aqueous layer with a concentrated NaOH solution to a pH of >12, keeping the flask in an ice bath to manage the exothermic reaction.
-
Extract the product into diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure.
-
Protocol 2: Leuckart Reaction of Propiophenone
This protocol outlines a general procedure for the synthesis of this compound from propiophenone using ammonium formate.
Materials:
-
Propiophenone
-
Ammonium Formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add propiophenone (1 equivalent) and ammonium formate (a large excess, e.g., 5-10 equivalents).
-
Heat the mixture in an oil bath to 160-180 °C. The mixture will melt and start to reflux. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
-
Hydrolysis:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate N-formyl-1-phenylpropan-1-amine.
-
-
Work-up:
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Wash the acidic solution with diethyl ether to remove any non-basic impurities.
-
Carefully make the aqueous layer strongly basic (pH > 12) by the slow addition of a concentrated sodium hydroxide solution, while cooling the flask in an ice bath.
-
Extract the liberated amine with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Visualizations
The following diagrams illustrate the workflows and logical relationships in the synthesis of this compound.
Caption: Workflow for the Reductive Amination of Propiophenone.
Caption: Workflow for the Leuckart Reaction of Propiophenone.
Caption: Troubleshooting Logic for Low Yield in Reductive Amination.
References
Technical Support Center: Purification of Crude 1-Phenylpropan-1-amine
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the purification of crude 1-phenylpropan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are:
-
Acid-Base Extraction: This is a fundamental first step to separate the basic amine from any neutral or acidic impurities and unreacted starting materials.[1][2][3]
-
Vacuum Distillation: Due to its relatively high boiling point, distillation under reduced pressure is highly recommended to prevent thermal degradation.[1]
-
Flash Column Chromatography: This technique is effective for separating closely related impurities. Special considerations are needed for amines to prevent poor separation.[4]
-
Crystallization (as a salt): The amine can be converted to a salt (e.g., hydrochloride or with a chiral acid like tartaric acid) to facilitate purification by crystallization.[1][5]
Q2: Why does my amine "streak" or "tail" on a standard silica (B1680970) gel column, and how can I prevent it?
A2: Amines are basic and can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel. This interaction leads to irreversible adsorption, peak tailing, and poor separation.[2][6] To mitigate this, you can:
-
Add a competing base to the mobile phase, such as 0.1-2% triethylamine (B128534) (Et3N) or ammonia.[3][6][7] This neutralizes the acidic sites on the silica.[4]
-
Use amine-functionalized silica gel , which provides a more alkaline environment and is ideal for purifying basic compounds.[4][8]
-
Pre-treat the silica gel by flushing the packed column with a solvent system containing triethylamine before loading the sample.[3][9]
Q3: What are the typical impurities I might encounter in crude this compound?
A3: The impurity profile depends heavily on the synthetic route. For common routes like reductive amination of propiophenone (B1677668), impurities may include:
-
Unreacted propiophenone (starting material).
-
The intermediate imine.
-
Byproducts from over-alkylation.[1]
-
Side-products specific to the reagents used, such as benzyl (B1604629) cyanide or phenylacetic acid derivatives.[10]
Q4: Is it better to perform distillation or chromatography first?
A4: For a crude mixture with significant non-volatile or baseline impurities, performing a preliminary purification by vacuum distillation can be highly effective. This removes high-boiling point "gunk" and provides a much cleaner material for a subsequent high-resolution purification by flash chromatography if needed. If impurities have boiling points very close to the product, chromatography is the better primary approach.
Troubleshooting Guide
| Symptom / Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Acid-Base Extraction | 1. Incomplete extraction from the organic or aqueous phase. 2. Incorrect pH during acidification or basification. | 1. Perform multiple extractions (e.g., 3x) with the solvent at each stage. 2. Ensure the pH is < 2 when forming the amine salt (acid wash) and > 12 when liberating the free amine (base wash). Verify with pH paper.[1] |
| Product Degradation During Distillation | The amine is susceptible to thermal degradation at its atmospheric boiling point (~204 °C).[1][11] | Perform the distillation under reduced pressure (vacuum) to significantly lower the boiling point and minimize decomposition.[1] |
| Poor Separation / Co-elution in Column Chromatography | The chosen mobile phase does not provide adequate selectivity between the product and impurities. | 1. Optimize the Solvent System: Test different solvent systems using Thin Layer Chromatography (TLC) first. Try different polarity modifiers (e.g., switching from ethyl acetate (B1210297) to diethyl ether). 2. Use a Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to better resolve compounds.[9] 3. Switch Stationary Phase: If silica gel fails, consider using an amine-functionalized column for different selectivity.[8] |
| Amine Product is "Stuck" on the Silica Column | Strong, irreversible adsorption of the basic amine to the acidic silica gel. | 1. Use a mobile phase containing 1-2% triethylamine to elute the compound.[3] 2. In future runs, use amine-functionalized silica or pre-treat the standard silica with a basic solution.[3][4][8] |
| Product Oils Out During Crystallization | The solvent system is not optimal, or the solution is supersaturated, leading to precipitation as a liquid instead of a solid. | 1. Change the Solvent System: Use a solvent pair where the product is soluble in one solvent (e.g., ethanol) and insoluble in the other (e.g., hexane). Dissolve in the minimum amount of the "good" solvent while hot and slowly add the "bad" solvent until cloudy, then reheat to clarify and cool slowly.[5] 2. Scratch the inside of the flask with a glass rod to induce crystal formation. 3. Add a seed crystal from a previous successful crystallization. |
Data Presentation
Table 1: Physical and Chromatographic Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃N | [12][13] |
| Molecular Weight | 135.21 g/mol | [12][13] |
| Boiling Point (atm) | 204 °C | [11][14] |
| Density | 0.938 g/mL at 25 °C | [11][14] |
| Refractive Index (n20/D) | 1.519 | [11][14] |
| Typical TLC Rf | Varies significantly with eluent. A common starting point is 20% Ethyl Acetate in Hexane (+1% Et₃N), where Rf is moderate. | [3][15] |
Table 2: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents / Reagents | Notes |
| Acid-Base Extraction | Diethyl ether or Ethyl acetate; 1 M HCl; 1 M NaOH. | Ensures separation of the basic amine from neutral/acidic components.[1][2] |
| Flash Chromatography | Mobile Phase: Hexane/Ethyl Acetate gradient with 0.5-2% Triethylamine (Et₃N). Stationary Phase: Standard Silica Gel or Amine-Functionalized Silica. | The addition of triethylamine is critical on standard silica to prevent peak tailing.[3][4] |
| Recrystallization (as salt) | Ethanol/Water, Methanol (B129727)/Water, or Ethyl Acetate/Hexane.[4][5] | For forming the hydrochloride salt, use HCl in diethyl ether. For chiral resolution, use a chiral acid like (+)-tartaric acid in methanol or ethanol.[1] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolve the crude this compound in an organic solvent like ethyl acetate or diethyl ether (approx. 10 mL per 1 g of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1 M HCl (aq) solution. Shake vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask.
-
Extract the organic layer two more times with 1 M HCl, combining all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath and slowly add 1 M NaOH (aq) with stirring until the pH is >12. The free amine should precipitate or form an oily layer.
-
Extract the free amine from the basic aqueous solution three times with fresh ethyl acetate or diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.[1][3]
Protocol 2: Flash Column Chromatography on Silica Gel
-
Prepare the Eluent: Choose a solvent system based on TLC analysis (e.g., 90:10:1 Hexane:Ethyl Acetate:Triethylamine). Prepare a sufficient volume for the entire purification.
-
Pack the Column: Slurry pack the column with silica gel in the initial, low-polarity eluent.
-
Equilibrate: Flush the packed column with at least two column volumes of the eluent to ensure it is properly equilibrated and the triethylamine has neutralized the silica surface.[9]
-
Load the Sample: Dissolve the crude amine in a minimal amount of the eluent (or dichloromethane) and load it onto the top of the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elute: Run the column, collecting fractions. You can use an isocratic elution or a gradient of increasing polarity.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. biotage.com [biotage.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. chembk.com [chembk.com]
- 15. rsc.org [rsc.org]
Technical Support Center: Chiral HPLC Separation of 1-Phenylpropan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral HPLC separation of 1-Phenylpropan-1-amine. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any separation of the this compound enantiomers. What is the most likely cause and how can I fix it?
A1: A complete lack of separation is a common initial challenge in chiral method development. The primary reason is typically a suboptimal choice of the chiral stationary phase (CSP) or an inappropriate mobile phase system. Chiral recognition relies on specific interactions between the analyte and the CSP, which are highly dependent on the chemistry of the entire system.
-
Inadequate Chiral Stationary Phase (CSP): The selected CSP may not provide the necessary interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) for chiral recognition of this compound. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are often successful for separating primary amines.[1]
-
Incorrect Mobile Phase Mode: The polarity of your mobile phase (Normal Phase, Reversed-Phase, or Polar Organic Mode) is critical. If one mode fails to provide selectivity, another may be successful.[2] Normal-phase chromatography is often more successful for chiral separations on polysaccharide-based CSPs.[1]
-
Missing Additives: As a primary amine, this compound often requires a basic additive in the mobile phase to improve peak shape and interaction with the CSP, which can in turn reveal or enhance separation.[1][2]
Q2: My chromatogram shows severe peak tailing for both enantiomers. What are the causes and how can I resolve this?
A2: Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by secondary ionic interactions between the primary amine group and acidic silanol (B1196071) groups on the surface of the silica (B1680970) support of the stationary phase.[1]
-
Use a Basic Additive: The most effective solution is to add a small concentration (typically 0.1-0.2%) of a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to your mobile phase.[1][2] These additives compete for the active silanol sites, minimizing the unwanted secondary interactions with your analyte.
-
Adjust Mobile Phase pH (Reversed-Phase): If you are using a reversed-phase method, ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionization state.[1]
Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A3: Poor resolution can manifest as co-eluting or broad peaks. Once you have achieved some level of separation, you can often optimize the resolution by fine-tuning the chromatographic conditions.
-
Optimize Mobile Phase Strength: In normal phase, you can decrease the concentration of the alcohol modifier (e.g., ethanol (B145695) or isopropanol (B130326) in hexane) to increase retention times. Longer interaction with the CSP can lead to better separation.[1]
-
Change the Alcohol Modifier: The choice of alcohol (e.g., methanol, ethanol, isopropanol) can significantly impact selectivity. Different alcohols have different hydrogen bonding and dipole-dipole interactions. It is recommended to screen different alcohol modifiers.[1]
-
Lower the Temperature: Temperature is a powerful tool for optimizing chiral separations. Lowering the column temperature often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which can lead to improved resolution.[1]
-
Decrease the Flow Rate: Reducing the flow rate can enhance peak efficiency and, consequently, improve resolution. A flow rate of 1.0 mL/min is a common starting point for method development on a 4.6 mm I.D. column, but optimization may require a lower flow rate.[3]
Q4: Can I switch between coated and covalently bonded polysaccharide columns?
A4: Yes, but be aware of the differences. Coated polysaccharide-based CSPs, like Chiralcel® OD, and covalently bonded versions, like Chiralpak® IB, can exhibit different selectivity for the same analyte.[4] While covalently bonded phases are generally more robust and compatible with a wider range of solvents, coated phases may offer better separation in some cases.[4][5] Always check the manufacturer's guidelines for solvent compatibility, especially with coated phases.[5]
Troubleshooting Guide
Problem: No Enantiomeric Separation
This workflow outlines a systematic approach to achieving initial separation.
Problem: Poor Peak Shape (Tailing)
This workflow addresses the common issue of peak tailing for amine compounds.
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
This protocol provides a systematic approach to selecting a suitable CSP and mobile phase for the separation of this compound.
-
Column Selection: Choose a minimum of three to four CSPs with diverse chiral selectors. A good starting point includes:
-
An amylose-based CSP (e.g., Chiralpak® AD-H, Chiralpak® IA)
-
A cellulose-based CSP (e.g., Chiralcel® OD-H, Chiralcel® OJ-H)
-
A cyclofructan-based CSP (e.g., Larihc® CF6-P)[6]
-
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase or a compatible solvent.
-
Normal Phase (NP) Screening:
-
Equilibrate the first column with a mobile phase of 90:10 (v/v) n-hexane:ethanol containing 0.1% diethylamine (DEA) for at least 20 column volumes.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Inject 5 µL of the sample and monitor the chromatogram.
-
If separation is not achieved, screen other alcohol modifiers (e.g., isopropanol, methanol) at various compositions (e.g., 80:20, 95:5).
-
Repeat for all selected columns suitable for normal phase operation.
-
-
Polar Organic Mode (POM) Screening:
-
Data Evaluation: Compare the resolution (Rs) and selectivity (α) from all runs. A successful "hit" is any condition that shows at least partial separation (Rs > 0.8). This condition can then be further optimized.
Data Presentation
Table 1: Typical Starting Conditions for Chiral Separation of this compound
| Parameter | Normal Phase (NP) | Polar Organic Mode (POM) | Reversed-Phase (RP) |
| Stationary Phase | Polysaccharide-based (Amylose/Cellulose) | Polysaccharide or Cyclofructan-based | Crown-ether or Polysaccharide-based |
| Mobile Phase | n-Hexane / Alcohol (Ethanol or IPA) | Acetonitrile / Alcohol (Methanol or Ethanol) | Water / Acetonitrile or Methanol |
| Typical Ratio | 90:10 (v/v) | 90:10 (v/v) | Varies |
| Additive | 0.1% Diethylamine (DEA) or Triethylamine (TEA) | 0.3% TFA / 0.2% TEA | 0.1% Formic Acid or Ammonium Acetate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| No Separation | - Inappropriate CSP- Incorrect mobile phase mode- Missing additive | - Screen different CSPs- Try NP, POM, and RP modes- Add a basic (NP) or acidic/basic (POM/RP) additive |
| Peak Tailing | - Secondary interactions with silanols- Column overload | - Add 0.1% DEA or TEA to mobile phase (NP)- Reduce sample concentration/injection volume |
| Poor Resolution | - Suboptimal mobile phase strength- Incorrect alcohol modifier- High temperature | - Adjust alcohol percentage- Screen different alcohols (EtOH, IPA, MeOH)- Lower the column temperature |
| Peak Fronting | - Sample solvent stronger than mobile phase- Column overload | - Dissolve sample in mobile phase- Dilute the sample |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Peak Tailing in Amine Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of peak tailing in amine chromatography.
Troubleshooting Guide
Peak tailing in the chromatography of amines is a frequent issue that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to identify and resolve the root cause of peak tailing.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A decision tree to diagnose the cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for amine compounds?
A1: Peak tailing for amines in reversed-phase chromatography is primarily caused by secondary interactions between the basic amine analytes and the stationary phase.[1] The main culprits are:
-
Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can interact strongly with protonated (positively charged) amines, causing a secondary retention mechanism that leads to tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to the ionization of both the amine analyte and the silanol groups, exacerbating their interaction.[3]
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds can create active sites on the column, leading to peak tailing.[4]
-
Instrumental Effects: Issues like extra-column dead volume in the tubing or detector can cause peak broadening and tailing.[5]
Q2: How does mobile phase pH affect the peak shape of amines?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like amines.[6]
-
At low pH (typically < 3): The silanol groups on the silica (B1680970) surface are protonated (neutral), which minimizes their ionic interaction with the protonated amine analytes, resulting in improved peak symmetry.[7][8]
-
At mid-range pH (around 4-7): Silanol groups are ionized (negatively charged), and amines are protonated (positively charged), leading to strong electrostatic interactions and significant peak tailing.[2]
-
At high pH (typically > 8): The amine is in its neutral (free base) form, which reduces ionic interactions with the deprotonated silanols. However, this requires a column that is stable at high pH.[6]
Q3: What mobile phase additives can be used to reduce peak tailing, and how do they work?
A3: Mobile phase additives, often called competing bases or silanol blockers, can significantly improve the peak shape of amines.
-
Triethylamine (TEA): This is a commonly used additive. As a small basic molecule, it competes with the amine analytes for the active silanol sites on the stationary phase, thereby masking these secondary interaction sites and reducing tailing.[9]
-
Ammonium (B1175870) Salts (e.g., Ammonium Formate, Ammonium Acetate): These buffers help control the mobile phase pH and the ionic strength, which can help to shield the silanol interactions and improve peak shape.[10]
-
Inorganic Counterions: Additives like perchlorates or hexafluorophosphates can also improve peak symmetry by a "chaotropic effect," which alters the solvation of the analyte.[11]
Q4: Can the choice of column significantly impact peak tailing for amines?
A4: Absolutely. The column chemistry plays a vital role in minimizing peak tailing.
-
End-capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces the sites available for secondary interactions with amines.
-
"Base-Deactivated" or "High-Purity Silica" Columns: Modern columns are often manufactured with high-purity silica that has a lower concentration of acidic silanol groups, leading to better peak shapes for basic compounds.[5]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the residual silanol groups and provide alternative selectivity.
-
Hybrid Silica Columns: These columns are more stable at a wider pH range, allowing for the use of high pH mobile phases to keep amines in their neutral form.
-
Mixed-Mode or HILIC Columns: For very polar amines, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can provide better retention and peak shape compared to traditional reversed-phase columns.
Q5: How does column temperature affect peak tailing?
A5: Increasing the column temperature can sometimes improve peak shape.[12] Higher temperatures can lead to:
-
Faster Mass Transfer: This can result in more efficient chromatography and sharper peaks.[13]
-
Reduced Mobile Phase Viscosity: This leads to lower backpressure and can improve peak efficiency.[13]
-
Altered Selectivity: Temperature can influence the interactions between the analyte and the stationary phase, which may or may not be beneficial for reducing tailing.[14] It is important to note that excessively high temperatures can degrade the column and may not always improve peak shape.[15]
Data Presentation
The following tables provide illustrative data on how different parameters can affect the peak shape of amine compounds. The Tailing Factor (Tf) is a measure of peak asymmetry, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1.2 are generally considered to be tailing.
Table 1: Effect of Mobile Phase pH on Tailing Factor of a Basic Amine
| Mobile Phase pH | Tailing Factor (Tf) | Observation |
| 7.0 | 2.4 | Severe tailing due to strong silanol interactions.[8] |
| 5.0 | 1.8 | Moderate tailing as silanol interactions are still significant. |
| 3.0 | 1.2 | Improved peak shape due to protonation of silanol groups.[8] |
Table 2: Effect of Triethylamine (TEA) Concentration on Tailing Factor
| TEA Concentration in Mobile Phase | Tailing Factor (Tf) | Observation |
| 0 mM | 2.1 | Significant tailing without a competing base. |
| 10 mM | 1.5 | Noticeable improvement in peak symmetry. |
| 25 mM | 1.2 | Good peak shape with effective masking of silanol sites. |
| 50 mM | 1.1 | Optimal peak symmetry achieved. |
Table 3: Impact of Column Temperature on Tailing Factor
| Column Temperature | Tailing Factor (Tf) | Observation |
| 25 °C | 1.9 | Tailing may be more pronounced at lower temperatures. |
| 40 °C | 1.5 | Improved peak shape due to faster kinetics. |
| 60 °C | 1.2 | Further improvement in symmetry, but monitor column stability. |
Experimental Protocols
Protocol 1: HPLC Column Washing and Regeneration
This protocol is a general guideline for cleaning a reversed-phase (C18, C8) column to remove contaminants that may cause peak tailing. Always consult the column manufacturer's instructions for specific recommendations.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade isopropanol (B130326)
Procedure:
-
Disconnect the column from the detector to avoid contamination of the detector cell.
-
Reverse the column direction. This allows for more effective flushing of contaminants from the inlet frit.[16]
-
Flush with Mobile Phase without Buffer: If your mobile phase contains buffers or salts, flush the column with 10-20 column volumes of the same mobile phase composition but without the buffer salts (e.g., a mixture of water and organic solvent).[17]
-
Flush with 100% Organic Solvent: Wash the column with 20-30 column volumes of 100% acetonitrile or methanol.[17]
-
For Strongly Retained Hydrophobic Contaminants: If tailing persists, you can use a stronger solvent series. Flush the column sequentially with 20-30 column volumes of:
-
Isopropanol
-
Methylene chloride (ensure your system is compatible)
-
Hexane (B92381) (ensure your system is compatible)
-
Important: When switching between immiscible solvents (e.g., hexane and aqueous phases), always use an intermediate solvent like isopropanol to ensure miscibility.[18]
-
-
Return to Reversed-Phase Conditions: Flush the column with isopropanol, followed by methanol or acetonitrile.
-
Reconnect the column in the normal flow direction.
-
Equilibrate the column with your mobile phase until a stable baseline is achieved before injecting your sample.
Protocol 2: Preparation of a Buffered Mobile Phase with Triethylamine (TEA)
This protocol describes the preparation of a buffered mobile phase containing TEA to improve the peak shape of basic analytes.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Buffer salt (e.g., ammonium acetate (B1210297) or ammonium formate)
-
Acid for pH adjustment (e.g., formic acid or acetic acid)
-
Triethylamine (TEA), HPLC grade
Procedure:
-
Prepare the Aqueous Buffer:
-
Dissolve the appropriate amount of buffer salt in HPLC-grade water to achieve the desired concentration (e.g., 10-20 mM).
-
Adjust the pH of the aqueous buffer to the desired value (e.g., pH 3.0) using a suitable acid. It is crucial to measure and adjust the pH of the aqueous portion before adding the organic solvent.[6]
-
-
Add Triethylamine (TEA):
-
To the prepared aqueous buffer, add the desired amount of TEA. A common starting concentration is 0.1% (v/v). For example, to prepare 1 L of buffer with 0.1% TEA, add 1 mL of TEA.[19]
-
Mix the solution thoroughly.
-
-
Prepare the Final Mobile Phase:
-
Measure the required volumes of the TEA-containing aqueous buffer and the organic solvent (e.g., acetonitrile or methanol).
-
Combine the aqueous and organic phases and mix well.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases, which can cause pump and detector issues.
-
-
Equilibrate the System:
-
Flush the HPLC system and column with the newly prepared mobile phase until a stable baseline is observed before starting your analysis.
-
Diagram: Signaling Pathway of Silanol Interaction and Mitigation
Caption: Interaction of amines with silanols and mitigation by TEA.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. uhplcs.com [uhplcs.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. uhplcs.com [uhplcs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 11. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromtech.com [chromtech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pharmajia.com [pharmajia.com]
- 17. chromtech.com [chromtech.com]
- 18. benchchem.com [benchchem.com]
- 19. welch-us.com [welch-us.com]
Preventing degradation of 1-Phenylpropan-1-amine during storage
This technical support center provides guidance on the proper storage and handling of 1-Phenylpropan-1-amine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing or Browning) | Oxidation due to exposure to air (oxygen). | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed after each use. For long-term storage, consider using an amber glass vial to minimize light exposure, which can catalyze oxidation. |
| Formation of Precipitate or Haze | Reaction with atmospheric carbon dioxide and moisture, forming carbamate (B1207046) salts. | Minimize exposure to air. Use a dry, inert gas to blanket the headspace of the container. Store in a desiccator to reduce moisture exposure. |
| Decreased Purity or Potency | Thermal degradation from exposure to high temperatures. Photodegradation from exposure to light. | Store at recommended low temperatures, such as 2-8°C, especially for long-term storage. Protect from light by using amber vials and storing in a dark place. |
| Inconsistent Experimental Results | Use of degraded material. | Always check the appearance of the amine before use. If discoloration or precipitate is observed, it is recommended to re-analyze the purity of the material before proceeding with experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For long-term stability, refrigeration at 2-8°C is recommended.[3] To prevent oxidation and reaction with atmospheric components, storing under an inert atmosphere (nitrogen or argon) is best practice.[1]
Q2: My this compound has turned yellow. Can I still use it?
A2: The yellowing of amines is often an indication of oxidation.[4] While slight discoloration may not significantly impact all applications, it signifies a change in purity. It is highly recommended to re-test the purity of the discolored amine using a suitable analytical method, such as HPLC or GC-MS, before use to ensure it meets the requirements of your experiment.
Q3: How can I prevent the degradation of this compound during handling?
A3: To minimize degradation during handling, work quickly and minimize the time the container is open to the atmosphere.[5] If possible, handle the compound in a glove box under an inert atmosphere. Use clean, dry spatulas and glassware. After dispensing, purge the headspace of the container with an inert gas before sealing tightly.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for primary amines like this compound include:
-
Oxidation: Reaction with atmospheric oxygen, often accelerated by light and temperature, leading to the formation of various oxidation products and discoloration.[4]
-
Reaction with Carbon Dioxide: Primary amines can react with CO2 in the air to form carbamate salts, which may appear as a precipitate.[6]
-
Photodegradation: Exposure to UV or visible light can induce degradation.[7]
-
Thermal Degradation: Elevated temperatures can cause the compound to decompose.[3]
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques for assessing the purity and detecting degradation products of this compound.[8][9][10] These methods can separate the parent compound from its impurities, allowing for accurate quantification of its stability.
Impact of Storage Conditions on this compound Stability
| Factor | Effect on Stability | Preventative Measures |
| Temperature | Increased temperature accelerates degradation rates. | Store at low temperatures (refrigerated at 2-8°C). Avoid exposure to heat sources. |
| Light | UV and visible light can catalyze photo-oxidative degradation. | Store in amber or opaque containers. Keep in a dark location. |
| Air (Oxygen) | Promotes oxidation, leading to discoloration and impurity formation. | Store under an inert atmosphere (N2 or Ar). Keep containers tightly sealed. |
| Moisture & CO2 | Can react to form carbamates and other degradation products. | Store in a dry environment (e.g., desiccator). Minimize exposure to air. |
Experimental Protocols
General Protocol for a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method validation is essential before use.[11][12][13][14][15]
Objective: To separate this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Gradient Example: Start with 10% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV-Vis scan of this compound).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
To generate degradation products for method development (forced degradation), expose the stock solution to stress conditions (e.g., heat at 80°C for 24 hours, 0.1 M HCl, 0.1 M NaOH, 3% H2O2, exposure to UV light).
Method Development and Validation:
-
Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve good separation between the main peak of this compound and any degradation peaks.
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[13]
Visualizations
Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.
Potential Degradation Pathways of this compound
Caption: Major environmental factors leading to the degradation of this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. additive-chem.com [additive-chem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. youtube.com [youtube.com]
- 7. Amine Blushing: Identification, Prevention, and Remediation [carboline.com]
- 8. [PDF] Determination of psychotropic phenylalkylamine derivatives in biological matrices by high-performance liquid chromatography with photodiode-array detection. | Semantic Scholar [semanticscholar.org]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. rroij.com [rroij.com]
- 11. uaiasi.ro [uaiasi.ro]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 1-Phenylpropan-1-amine Synthesis
Welcome to the technical support center for 1-Phenylpropan-1-amine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation.[1] Common impurities include unreacted starting materials like 1-phenylpropan-1-one or benzaldehyde, reagents such as methylamine, and byproducts specific to the synthetic route.[1][2] For stereoselective syntheses, the opposite enantiomer is a critical impurity.[1][3] Over-alkylation can also occur, leading to secondary or tertiary amine byproducts.[4]
Q2: My initial aqueous workup did not yield a pure product. What are the next steps?
A2: If a simple acid-base extraction is insufficient, more robust purification techniques are necessary. The two most common methods for purifying this compound are flash column chromatography and crystallization, often via hydrochloride salt formation.[5][6]
Q3: How can I confirm the chemical identity and purity of my final product?
A3: A combination of analytical techniques is required for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing purity.[1][3] Mass Spectrometry (MS), often coupled with GC or LC, helps in identifying impurities by their molecular weight.[2][7] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation of the desired product and helps characterize unknown impurities.[2][7]
Q4: What is the best method to determine the enantiomeric purity of my chiral this compound?
A4: The most reliable method for determining enantiomeric excess (ee) is chiral chromatography.[3] This can be performed using either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[1][3] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Ketone (1-Phenylpropan-1-one)
Symptom: You observe a peak corresponding to the mass and retention time of 1-phenylpropan-1-one in your GC-MS or LC-MS analysis. An absorption around 1685 cm⁻¹ may be visible in the IR spectrum.
Possible Causes:
-
Incomplete reaction due to insufficient reducing agent.
-
Reaction time was too short.
-
Poor quality or deactivated reagents.
Solutions:
-
Drive the Reaction to Completion: If the reaction is monitored, consider adding another equivalent of the reducing agent and extending the reaction time.
-
Purification: 1-Phenylpropan-1-one can typically be separated from the amine product using flash column chromatography.[5]
-
Chemical Scavenging: For small amounts, consider using a scavenger resin that reacts specifically with ketones.
Issue 2: Contamination with Over-Alkylated Byproducts
Symptom: Mass spectrometry analysis shows peaks with higher molecular weights than your desired primary amine, corresponding to secondary or tertiary amines.
Possible Cause: The newly formed primary amine acts as a nucleophile and reacts with the alkylating agent in the reaction mixture, leading to polyalkylation.[4] This is common in direct alkylation syntheses.
Solutions:
-
Modify Reaction Conditions: Use a large excess of ammonia (B1221849) or the primary amine source to outcompete the product amine's reactivity.[4]
-
Alternative Synthesis: Employ a synthetic route that avoids direct alkylation, such as reductive amination of 1-phenylpropan-1-one.[5]
-
Chromatographic Separation: Flash chromatography can often separate primary, secondary, and tertiary amines, although it can be challenging. A change in eluent polarity or the use of an amine-deactivated silica (B1680970) gel may be required.
Issue 3: Low Enantiomeric Excess (ee)
Symptom: Chiral HPLC or GC analysis shows a significant peak for the undesired enantiomer.
Possible Causes:
-
Poor stereoselectivity of the catalyst or reagent.
-
Racemization of the product or chiral intermediate under the reaction or workup conditions (e.g., harsh pH or high temperature).
-
The chiral starting material was not enantiopure.
Solutions:
-
Optimize Reaction Conditions: Screen different chiral catalysts, solvents, and temperatures to improve stereoselectivity.
-
Purification via Diastereomeric Salt Resolution: React the racemic or enantioenriched amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treatment with a base.
-
Kinetic Resolution: Employ an enzyme, such as a transaminase, that selectively reacts with one enantiomer, allowing the other to be isolated.[3]
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Type | Potential Impurity Name | Potential Source | Recommended Analytical Technique |
| Process-Related | 1-Phenylpropan-1-one | Incomplete reduction of the ketone precursor.[1] | GC-MS, LC-MS, IR |
| Benzaldehyde | Starting material or by-product.[1] | GC-MS, LC-MS | |
| N-alkylated byproducts | Reaction of product amine with alkylating agent.[4] | LC-MS, GC-MS | |
| N-formyl-1-phenylpropan-1-amine | Byproduct from Leuckart or related reactions.[2] | LC-MS, NMR | |
| Stereoisomer | (R/S)-1-Phenylpropan-1-amine | Incomplete stereoselective synthesis or racemization.[1] | Chiral HPLC, Chiral GC |
| Degradation | 1-Phenyl-1-propanone | Oxidation of the amine product.[1] | GC-MS, LC-MS |
| Benzoic Acid | Further oxidation of degradation products.[1] | LC-MS |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying this compound from less polar impurities like unreacted ketone.
-
Prepare the Column: Select a suitable size glass column and pack it with silica gel using a slurry method with your starting eluent (e.g., 98:2 Hexane (B92381):Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (B109758) (DCM). In a separate flask, add a small amount of silica gel to the DCM solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add the silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 Hexane:Ethyl Acetate). To elute the more polar amine product, gradually increase the polarity. A common method is to use a gradient of ethyl acetate (B1210297) in hexane, followed by the addition of 1-2% triethylamine (B128534) (TEA) or ammonia in methanol (B129727) to the eluent system to prevent peak tailing and improve recovery of the amine.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., ninhydrin (B49086) for amines).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via HCl Salt Formation
This method is effective for separating the amine from non-basic impurities and improves its stability and handling.[6]
-
Dissolution: Dissolve the crude this compound in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise to the stirred amine solution at 0 °C. The hydrochloride salt will precipitate out of the solution.
-
Monitoring: Monitor the addition by checking the pH of the solution with moist pH paper; stop when the solution is acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove residual impurities.
-
Drying: Dry the salt under vacuum. The free base can be regenerated by dissolving the salt in water and adding a base (e.g., NaOH) followed by extraction with an organic solvent.
Protocol 3: Chiral HPLC for Enantiomeric Purity
This protocol provides a general method for determining the enantiomeric excess of this compound.
-
Column: Use a chiral stationary phase (CSP) column suitable for amines (e.g., a polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H).[1]
-
Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like hexane or heptane (B126788) and an alcohol such as isopropanol (B130326) or ethanol.[1] A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape.[1]
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.[1]
-
Instrument Conditions:
-
Analysis: Inject the sample and integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Visualizations
Caption: General workflow for synthesis, purification, and analysis of this compound.
Caption: Decision tree for troubleshooting impurity identification in this compound reactions.
References
Navigating the Synthesis Maze: A Technical Support Center for 1-Phenylpropan-1-amine Production
For Immediate Release
A new comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the complexities of scaling up the production of 1-Phenylpropan-1-amine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis and purification.
The production of this compound, a key intermediate in the synthesis of various pharmaceuticals, presents a unique set of challenges when transitioning from laboratory to industrial-scale manufacturing. This technical support center aims to provide practical solutions and data-driven insights to facilitate a smoother and more efficient scale-up process.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly through reductive amination of propiophenone (B1677668), a common synthetic route.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield | - Incomplete imine formation. - Sub-optimal reaction temperature. - Inefficient reducing agent. - Catalyst deactivation. | - Imine Formation: Ensure anhydrous conditions. Consider using a Dean-Stark apparatus to remove water. A longer reaction time for imine formation before adding the reducing agent may be beneficial. - Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of by-products. For the Leuckart reaction, temperatures around 150°C or higher have been used for similar substrates.[1] - Reducing Agent: Select an appropriate reducing agent. Sodium borohydride (B1222165) is a common choice, but for large-scale operations, catalytic hydrogenation offers a more atom-economical and cost-effective alternative. - Catalyst: Monitor catalyst activity. Deactivation can occur through poisoning by impurities in the starting materials, coking (carbon deposition), or thermal degradation.[1] Regeneration or replacement of the catalyst may be necessary. |
| Formation of Side Products | - Over-alkylation: The newly formed primary amine reacts further with the ketone to form secondary and tertiary amines. - Reduction of Propiophenone: The reducing agent reduces the starting ketone to the corresponding alcohol (1-phenyl-1-propanol). - Aldol Condensation: Self-condensation of propiophenone can occur under certain conditions. | - Over-alkylation: Use a stoichiometric amount of the amine source. A stepwise approach, where the imine is formed and then reduced in a separate step, can also minimize this. - Ketone Reduction: Use a milder reducing agent that selectively reduces the imine over the ketone, such as sodium triacetoxyborohydride (B8407120) in lab-scale synthesis. For catalytic hydrogenation, careful selection of the catalyst and reaction conditions is crucial. - Aldol Condensation: Control the reaction temperature and pH to disfavor this side reaction. |
| Difficulties in Purification | - The product is an oil and difficult to crystallize. - Presence of closely related impurities that are difficult to separate. - Emulsion formation during workup. | - Purification Strategy: For lab-scale, column chromatography can be effective. At larger scales, distillation under reduced pressure is a more practical approach. Acid-base extraction can be used to separate the basic amine product from non-basic impurities. - Impurity Removal: Optimize reaction conditions to minimize impurity formation. If impurities persist, consider derivatization of the crude product to facilitate separation, followed by deprotection. - Workup: To break emulsions, try adding brine or adjusting the pH of the aqueous layer. |
| Exothermic Reaction | Reductive amination reactions can be exothermic, posing a safety risk at a larger scale. | - Heat Management: Ensure the reactor has adequate cooling capacity. For large-scale reactions, add reagents portion-wise or via a controlled addition funnel to manage the heat generated. A thorough thermal hazard assessment is recommended before scaling up. |
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and scalable method is the reductive amination of propiophenone. This can be achieved through various methods, including the Leuckart reaction, which uses formamide (B127407) or ammonium (B1175870) formate (B1220265) as the amine source and reducing agent, or through catalytic hydrogenation where propiophenone and an amine source (like ammonia) are reacted in the presence of a metal catalyst (e.g., Pd/C, Raney Nickel) and hydrogen gas. Chemoenzymatic methods using transaminases are also gaining traction as they offer high enantioselectivity and operate under mild conditions.[2][3]
Q2: What are the key process parameters to monitor during the scale-up of reductive amination?
Key parameters to monitor and control include:
-
Temperature: To control reaction rate and minimize side reactions.
-
Pressure: Particularly important for catalytic hydrogenation to ensure sufficient hydrogen availability.
-
Agitation Speed: To ensure proper mixing of reactants and catalyst, and to facilitate heat transfer.
-
Rate of Reagent Addition: To control the reaction exotherm.
-
pH: Can influence the rate of imine formation and the stability of the product.
Q3: What are the primary safety concerns when producing this compound at an industrial scale?
This compound is classified as toxic if swallowed and causes severe skin burns and eye damage.[4][5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, is essential. The process should be carried out in a well-ventilated area or a closed system to avoid inhalation of vapors. The flammability of solvents and the management of exothermic reactions are also critical safety considerations.
Q4: How does the choice of catalyst impact the large-scale synthesis?
The catalyst is a critical component in many synthetic routes. For catalytic hydrogenation, the choice of catalyst (e.g., Palladium, Platinum, Nickel) and its support can significantly influence the reaction's efficiency, selectivity, and susceptibility to deactivation.[6] Catalyst deactivation is a major concern in industrial processes as it can lead to decreased yield and increased costs due to the need for catalyst replacement or regeneration. Common causes of deactivation include poisoning by impurities in the feedstock, coking, and thermal degradation.[1]
Experimental Protocols
Lab-Scale Reductive Amination of Propiophenone (Illustrative)
Materials:
-
Propiophenone
-
Ammonium acetate (B1210297)
-
Sodium cyanoborohydride
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Diethyl ether
Procedure:
-
To a solution of propiophenone (1 equivalent) in methanol, add ammonium acetate (3-4 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding dilute hydrochloric acid until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous layer with diethyl ether to remove any unreacted propiophenone.
-
Make the aqueous layer basic (pH > 10) by adding a concentrated sodium hydroxide solution.
-
Extract the product with diethyl ether (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure.
Note: This is a general laboratory procedure and may require optimization for specific applications.
Quantitative Data
| Parameter | Lab-Scale (e.g., 1-10 g) | Pilot/Industrial-Scale (e.g., >1 kg) | Key Considerations for Scale-Up |
| Typical Yield | 70-90% | 60-80% | Yield losses on a larger scale can be due to less efficient mixing, temperature gradients, and more complex workup procedures. |
| Purity | >98% (after chromatography) | 95-98% (after distillation) | Achieving very high purity at a large scale can be challenging and may require multiple purification steps, impacting overall yield and cost. |
| Reaction Time | 12-24 hours | 24-48 hours | Longer reaction times at scale may be necessary to ensure complete conversion due to mass transfer limitations. |
| By-product Profile | Low levels of over-alkylation and alcohol by-products. | Potentially higher levels of by-products due to localized "hot spots" and longer reaction times. | Efficient heat and mass transfer are crucial to minimize side reactions. |
Visualizations
Experimental Workflow for Lab-Scale Synthesis
Caption: A typical workflow for the lab-scale synthesis of this compound.
Logical Relationship of Scale-Up Challenges
Caption: Interconnected challenges encountered during the scale-up of chemical synthesis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]
- 4. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1S)-1-phenylpropan-1-amine | C9H13N | CID 6993773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Method Development for 1-Phenylpropan-1-amine Quantification
Welcome to the technical support center for the quantification of 1-Phenylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your method development and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical method for quantifying this compound?
A1: The choice of analytical method depends on the specific requirements of your study, such as the sample matrix, required sensitivity, and whether you need to separate stereoisomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method, especially for routine analysis. It typically requires derivatization of the amine to improve volatility and chromatographic performance.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Particularly powerful for separating the enantiomers of this compound using a Chiral Stationary Phase (CSP).[3][4] Reverse-Phase HPLC (RP-HPLC) with UV detection can also be used for achiral quantification.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalysis due to its high sensitivity, selectivity, and ability to analyze multiple compounds in a single run.[6][7] It is often preferred over GC-MS for biomedical applications as it may not require derivatization.[6]
Q2: Why is derivatization often necessary for the GC-MS analysis of this compound?
A2: Derivatization is a crucial step in the GC-MS analysis of primary amines like this compound for several reasons:
-
Improved Volatility: The primary amine group is polar. Derivatization replaces the active hydrogen with a less polar group (e.g., a silyl (B83357) or acyl group), making the compound more volatile and suitable for GC analysis.
-
Enhanced Thermal Stability: Derivatized amines are often more stable at the high temperatures used in the GC injector and column, preventing degradation.
-
Improved Peak Shape: The polar amine group can interact with active sites (silanols) on the GC column, leading to peak tailing. Derivatization masks this polar group, resulting in more symmetrical peaks.[8]
-
Better Mass Spectra: Derivatization produces unique, higher molecular weight fragments in the mass spectrometer, which is beneficial for identification and quantitation, especially in complex matrices.[1]
Q3: How can I separate the enantiomers of this compound?
A3: Enantiomeric separation is critical as different enantiomers can have distinct pharmacological effects. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most effective method.[4]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for separating chiral amines.[3][9] Chiral crown ether-based stationary phases are also known to be particularly useful for primary amine compounds.[4]
-
Mobile Phase: The choice of mobile phase (Normal Phase, Reversed-Phase, or Polar Organic Mode) is critical. Screening different modes is often necessary.[3] For basic amines, adding a small amount of an amine additive like diethylamine (B46881) (DEA) to the mobile phase in normal phase mode can significantly improve peak shape by minimizing interactions with residual silanol (B1196071) groups on the stationary phase.[3]
Q4: What are the common sample preparation techniques for analyzing this compound?
A4: The sample preparation method depends heavily on the sample matrix.
-
Simple Solutions: For drug substances or simple formulations, the sample can often be dissolved in a suitable diluent (e.g., a mixture of the mobile phase components) and then filtered before injection.[5]
-
Biological Fluids (e.g., Oral Fluid, Urine): Liquid-Liquid Extraction (LLE) is a common technique. For amphetamine-like compounds in oral fluid, extraction with ethyl acetate (B1210297) under basic conditions (e.g., in the presence of NaOH) has been shown to be effective.[8]
-
Biological Fluids (e.g., Serum, Plasma): For LC-MS/MS analysis, a protein precipitation step is typically required. This is often done by adding a threefold volume of a cold organic solvent like acetonitrile.[7] For enhanced cleanup, specialized techniques like phospholipid removal plates or columns can be used to reduce matrix effects.[7]
Troubleshooting Guides
GC-MS Analysis
Q: I am observing poor peak shape (tailing) for my derivatized amine. What is the cause? A: Peak tailing for derivatized amines in GC-MS can be caused by several factors:
-
Incomplete Derivatization: If the derivatization reaction is not complete, the remaining free amine will interact with active sites in the GC system. Ensure optimal reaction conditions (temperature, time, reagent concentration) and that your sample is dry, as moisture can quench many derivatizing reagents.
-
Active Sites in the GC System: Even with derivatization, active sites in the inlet liner or the front of the GC column can cause tailing. Using a deactivated liner (sometimes with glass wool) and trimming the first few centimeters of the column can help.[1]
-
Column Damage: Harsh derivatization reagents and their byproducts can damage the stationary phase of the column over time, leading to increased bleed and peak tailing.[1] Using a more robust column, such as one with an arylene-embedded stationary phase, can improve column lifetime.[1]
Q: My derivatization reaction is inconsistent. How can I improve its reproducibility? A: Inconsistent derivatization is a common issue. To improve it:
-
Control Moisture: Ensure all glassware is dry and use anhydrous solvents. Moisture is a common cause of failed or incomplete derivatization.
-
Optimize Reagent Ratio: Use a sufficient excess of the derivatizing reagent to drive the reaction to completion. Follow the specific protocol for your chosen reagent.
-
Consistent Reaction Conditions: Ensure the reaction temperature and time are precisely controlled for all samples, standards, and quality controls. Using a heating block or oven is recommended over a water bath.
-
Matrix Effects: Components in your sample matrix may interfere with the reaction. A more thorough sample cleanup prior to derivatization may be necessary.
HPLC/LC-MS Analysis
Q: I am not achieving any enantiomeric separation on my chiral column. What should I do? A: A complete lack of separation is a common starting point in chiral method development. The primary cause is a suboptimal combination of the Chiral Stationary Phase (CSP) and the mobile phase.[3] Follow a systematic screening approach.
Q: My peak for this compound shows severe tailing in Reverse-Phase HPLC. How can I fix this? A: Peak tailing for basic compounds like this compound in RP-HPLC is usually due to secondary interactions with acidic silanol groups on the silica-based column packing.
-
Use a Low pH Mobile Phase: Operating at a low pH (e.g., pH 2.5-3.0) ensures that the amine is fully protonated (positively charged) and that the surface silanol groups are non-ionized. This minimizes strong ionic interactions.[5] A phosphate (B84403) buffer is commonly used for this purpose.[5]
-
Add a Basic Modifier: In cases where low pH is not desirable or fully effective, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help saturate the active silanol sites.
-
Use a Modern, End-Capped Column: Newer generation HPLC columns are better end-capped, meaning they have fewer free silanol groups. Columns specifically designed for basic compounds (e.g., "base-deactivated" columns) can provide significantly better peak shape.
Experimental Protocols
Protocol 1: GC-MS Quantification with PFPA Derivatization
This protocol is based on methods developed for the analysis of amphetamine-related compounds in oral fluid and can be adapted for other matrices.[8][10]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of the sample (e.g., oral fluid, urine), add an appropriate internal standard (e.g., this compound-d5).
-
Add 0.5 mL of 0.1 N NaOH to basify the sample.
-
Add 2 mL of ethyl acetate, vortex for 2 minutes, and centrifuge for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA).
-
Cap the tube tightly and heat at 70°C for 30 minutes.[8]
-
After cooling, evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 70°C, hold for 1 minute. Ramp at 20°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for quantification, monitoring at least two characteristic ions for the derivatized analyte and internal standard.
-
Protocol 2: Chiral HPLC-UV for Enantiomeric Separation
This protocol provides a starting point for developing a chiral separation method.[3][4]
-
Instrumentation and Column:
-
HPLC System: Standard system with UV detector.
-
Chiral Column: Start with a polysaccharide-based column, e.g., Lux Amylose-1 or Chiralpak AD-H (amylose-based), or Lux Cellulose-1 or Chiralcel OD-H (cellulose-based). Column dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase and Conditions (Normal Phase Screening):
-
Mobile Phase: Start with a 90:10 (v/v) mixture of n-Hexane and Isopropanol. Add 0.1% Diethylamine (DEA) as a basic modifier to improve peak shape.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 20 column volumes.
-
Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Inject 5-10 µL of the sample.
-
If separation is poor, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%) or switch the alcohol (e.g., to ethanol). If normal phase fails, switch to a polar organic or reversed-phase screening protocol.
-
General Workflow Diagram
Data Presentation
Table 1: Comparison of Common GC-MS Derivatization Reagents for Amphetamine-Type Amines
| Reagent | Abbreviation | Derivative Type | Advantages | Considerations |
| Pentafluoropropionic Anhydride | PFPA | Acyl | Provides high sensitivity, stable derivatives.[8][10] | Reagent is corrosive and moisture-sensitive. |
| Heptafluorobutyric Anhydride | HFBA | Acyl | Forms stable derivatives with good chromatographic properties.[8] | Can be harsh on GC columns over time. |
| Trifluoroacetic Anhydride | TFAA | Acyl | Common and effective.[8] | May offer lower sensitivity compared to PFPA or HFBA.[8] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silyl | Versatile reagent for many functional groups, forms less polar derivatives. | Derivatives can be susceptible to hydrolysis. |
| N-methyl-N-t-butyldimethylsilyl trifluoroacetamide | MTBSTFA | Silyl | Forms very stable derivatives, produces high molecular weight fragments suitable for SIM.[11] | Reagent can be more expensive. |
Table 2: Typical Starting Parameters for Achiral RP-HPLC Quantification
This table is based on a method for a similar compound and serves as a good starting point.[5]
| Parameter | Recommended Condition |
| HPLC Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | Isocratic or Gradient (e.g., start with 70:30 A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.com [phenomenex.com]
- 8. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. [PDF] Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 11. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 1-Phenylpropan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 1-Phenylpropan-1-amine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or tissue).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] The primary cause of matrix effects is competition between the analyte and matrix components for ionization in the mass spectrometer's source.[2][3] For basic compounds like this compound, co-eluting basic substances can neutralize the analyte ions, reducing the formation of protonated ions and causing signal suppression.[3]
Q2: How can I determine if my this compound analysis is experiencing matrix effects?
A2: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the mass spectrometer after the LC column.[3] A blank matrix sample is then injected.[3] Any fluctuation (dip or peak) in the baseline signal as the matrix components elute indicates the presence of ion suppression or enhancement, respectively.[1][3] This technique helps identify the chromatographic regions where matrix effects are most pronounced.[3]
-
Post-Extraction Spike Method: This is a quantitative approach to evaluate matrix effects.[1][4] It involves comparing the peak area of this compound in a standard solution to the peak area of the analyte spiked into a blank matrix extract (a sample that has gone through the entire extraction process).[1][4] The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[1] A matrix factor of less than 1 indicates ion suppression, while a factor greater than 1 suggests ion enhancement.[1]
Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound?
A3: A multi-faceted approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method separates the analyte from the matrix based on its solubility in two immiscible liquids.[5]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while matrix components are washed away, providing a cleaner extract.[6][7]
-
Protein Precipitation (PPT): A simpler but generally less clean method where a solvent is added to precipitate proteins from biological samples.[8][9]
-
-
Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[3][5] This can involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.[5]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects. A SIL-IS, such as deuterium-labeled this compound, is chemically identical to the analyte and will be affected by matrix effects in the same way. By calculating the ratio of the analyte response to the IS response, the variability introduced by matrix effects can be normalized, leading to more accurate and precise results.[10]
Q4: Can simply diluting my sample reduce matrix effects?
A4: Yes, sample dilution can be a straightforward and effective way to reduce the concentration of interfering matrix components.[3][4] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution.[3] For trace-level analysis, dilution may compromise the sensitivity of the assay.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Poor reproducibility of results between samples | Variable matrix effects between different sample lots. | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability. 2. Improve the sample cleanup procedure using a more rigorous method like SPE to remove a wider range of interferences.[6][7] 3. Evaluate matrix effects across multiple lots of blank matrix during method validation. |
| Low signal intensity (ion suppression) | Co-elution of matrix components (e.g., phospholipids, salts) that compete for ionization.[2] | 1. Perform a post-column infusion experiment to identify the retention time of interfering compounds.[3] 2. Adjust the chromatographic gradient to separate the this compound peak from the suppression zone.[5] 3. Implement a more effective sample preparation method, such as phospholipid removal plates or a targeted SPE protocol.[6][9] |
| High signal intensity (ion enhancement) | Co-eluting matrix components that improve the ionization efficiency of this compound.[1][2] | 1. Similar to ion suppression, use post-column infusion to locate the source of enhancement.[3] 2. Optimize chromatography to resolve the analyte from the enhancing compounds.[5] 3. A SIL-IS is highly effective at correcting for ion enhancement.[10] |
| Non-linear calibration curve | Concentration-dependent matrix effects. | 1. Ensure the use of matrix-matched calibrators, where the calibration standards are prepared in the same biological matrix as the samples. 2. If a SIL-IS is not already in use, its implementation is strongly recommended. 3. Consider a more exhaustive sample cleanup to minimize interferences across the calibration range. |
Quantitative Data on Matrix Effects for Amphetamine-like Compounds
The following table summarizes matrix effect data from published LC-MS/MS methods for amphetamine-class compounds, which are structurally similar to this compound. The "Matrix Factor (%)" is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value <100% indicates ion suppression, and >100% indicates ion enhancement.
| Analyte | Matrix | Sample Preparation | Matrix Factor (%) | Reference |
| Amphetamine | Urine | Online Turbulent Flow Chromatography | 78 - 116 | [12] |
| Methamphetamine | Urine | Online Turbulent Flow Chromatography | 78 - 116 | [12] |
| MDMA | Urine | Online Turbulent Flow Chromatography | 78 - 116 | [12] |
| Amphetamine | Urine | Liquid-Liquid Extraction | No significant matrix effect observed | [13] |
| Methamphetamine | Urine | Liquid-Liquid Extraction | No significant matrix effect observed | [13] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Amphetamines in Urine
This protocol is a representative example for the extraction of amphetamine-like compounds from a urine matrix.
-
Sample Preparation:
-
To 1 mL of urine, add an appropriate volume of a deuterated internal standard solution (e.g., amphetamine-d5).
-
Add 200 µL of concentrated ammonium (B1175870) hydroxide (B78521) to basify the sample.
-
Add 5 mL of a non-polar organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).
-
-
Extraction:
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Protein Precipitation (PPT) for Plasma Samples
This is a general protocol for removing proteins from plasma samples.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
-
Precipitation:
-
Add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) containing 1% formic acid.[6]
-
Vortex vigorously for 1 minute to precipitate the proteins.[8]
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[8]
-
-
Analysis:
-
Carefully transfer the supernatant to an autosampler vial for injection.[8]
-
Visualizations
Caption: Workflow for Assessing and Mitigating Matrix Effects.
Caption: Decision Tree for Troubleshooting Matrix Effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. news-medical.net [news-medical.net]
- 10. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development and validation of two LC-MS/MS methods for the detection and quantification of amphetamines, designer amphetamines, benzoylecgonine, benzodiazepines, opiates, and opioids in urine using turbulent flow chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast LC-MS/MS method for the determination of amphetamine, methamphetamine, MDA, MDMA, MDEA, MBDB and PMA in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 1-Phenylpropan-1-amine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful resolution of 1-phenylpropan-1-amine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of this compound?
A1: The primary methods for resolving racemic this compound include classical chemical resolution using diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation on chiral stationary phases.[1]
Q2: Which chiral resolving agent is most effective for the classical resolution of this compound?
A2: Tartaric acid is a commonly used and effective chiral resolving agent for primary amines like this compound.[2][3] The choice between (+)-tartaric acid or (-)-tartaric acid will determine which enantiomer crystallizes preferentially.[2] The selection of the resolving agent often requires screening to find the one that provides the best crystal quality and separation efficiency.[4]
Q3: What type of enzyme is typically used for the enzymatic resolution of this amine?
A3: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed for the kinetic resolution of primary amines through enantioselective acylation.[5][6] Transaminases can also be utilized for this purpose.[7]
Q4: What is the maximum theoretical yield for a single enantiomer in a kinetic resolution?
A4: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the enzyme selectively reacts with one enantiomer, leaving the other unreacted.[8] However, this can be overcome by employing a dynamic kinetic resolution (DKR) process, which combines the enzymatic resolution with in-situ racemization of the unwanted enantiomer, potentially leading to a theoretical yield of up to 100%.[6][8]
Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC) for chiral separations?
A5: SFC often provides faster separations, higher efficiency, and is considered a "greener" technique due to the use of supercritical CO2 as the primary mobile phase, which reduces the consumption of organic solvents compared to normal-phase HPLC.[9][10] For primary amines, SFC can also offer improved peak shapes.[9]
Classical Chemical Resolution via Diastereomeric Salt Crystallization
This method involves reacting the racemic amine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4]
Experimental Protocol: Resolution with (+)-Tartaric Acid
Objective: To separate the enantiomers of (±)-1-phenylpropan-1-amine by forming diastereomeric salts with (+)-tartaric acid.
Materials:
-
(±)-1-Phenylpropan-1-amine
-
(+)-Tartaric acid (enantiomerically pure)
-
Methanol (B129727) (or other suitable solvent like ethanol)
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (B109758) (or other suitable organic extraction solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)
-
Heating plate and magnetic stirrer
-
Ice bath
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 1.0 equivalent of (±)-1-phenylpropan-1-amine in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in warm methanol.[2]
-
Slowly add the tartaric acid solution to the amine solution while stirring. An exothermic reaction may be observed.[11]
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.
-
For maximum yield, cool the flask in an ice bath for 1-2 hours.[2]
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any residual mother liquor.
-
Dry the crystals. The mother liquor, containing the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the collected crystals in a minimal amount of water.
-
Slowly add 2M NaOH solution until the solution is basic (confirm with pH paper) to deprotonate the amine and break the salt.[11]
-
Transfer the mixture to a separatory funnel and extract the liberated amine into an organic solvent like dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the recovered amine using chiral HPLC or SFC.
-
Visualization of the Workflow
Troubleshooting Guide: Diastereomeric Salt Crystallization
Q: No crystals are forming, or the yield is very low. What should I do?
A: This issue often relates to the solubility of the diastereomeric salts in the chosen solvent.[12][13]
-
Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.[12]
-
Add an Anti-Solvent: Slowly add a solvent in which the salts are less soluble to induce precipitation.[12]
-
Optimize Temperature: Lower the final crystallization temperature, for instance, by using a freezer instead of an ice bath.[12]
-
Induce Nucleation: Try seeding the solution with a few crystals of the desired salt if available. If not, scratching the inside of the flask at the air-liquid interface with a glass rod can sometimes initiate crystallization.[3][12]
-
Solvent Screening: The chosen solvent is critical. A systematic screening of different solvents or solvent mixtures is highly recommended to find a system where the desired salt has low solubility while the other remains in solution.[12]
Q: Both diastereomers are co-crystallizing, leading to low enantiomeric excess (ee). How can this be improved?
A: Co-crystallization suggests an insufficient solubility difference between the two diastereomeric salts in your current system.[12]
-
Solvent Optimization: This is the most crucial step. The goal is to maximize the solubility difference between the diastereomers.[12]
-
Slow Cooling: Employ a slower, more controlled cooling rate. This can provide a better kinetic window for the less soluble salt to crystallize selectively.[12]
-
Adjust Stoichiometry: Using exactly 0.5 equivalents of the resolving agent can sometimes be more effective. This forces a competition where the less soluble diastereomeric salt crystallizes out from a solution containing the more soluble salt and the unreacted free enantiomer.[12]
-
Recrystallization: The obtained crystals can be recrystallized one or more times from the same or a different solvent to improve the diastereomeric and, consequently, the enantiomeric purity.
Q: The diastereomeric salt "oils out" instead of crystallizing. What causes this and how can it be prevented?
A: "Oiling out" occurs when the solute separates as a liquid instead of a solid. This often happens when the solution is too supersaturated or the temperature is too high.[12]
-
Reduce Supersaturation: Use a more dilute solution or cool the solution much more slowly.
-
Change Solvent: Select a solvent system where crystallization can occur at a different temperature range.
-
Ensure Proper Agitation: Gentle stirring can sometimes promote crystallization over oiling out.
Data Presentation: Comparison of Chiral Resolving Acids
| Resolving Agent | Key Attributes | Typical Solvents |
| (+)-Tartaric Acid | Readily available, natural product. Its effectiveness is well-documented for many primary amines.[2] | Methanol, Ethanol (B145695), Water-alcohol mixtures.[2][11] |
| (-)-Mandelic Acid | Often effective for resolving amines. The aromatic ring can influence crystal packing. | Alcohols, Acetone. |
| (+)-Camphor-10-sulfonic acid | A strong acid that can form robust salts.[3] | Alcohols, Ethyl Acetate (B1210297). |
| (-)-Dibenzoyltartaric acid | Bulky groups can lead to better discrimination and crystal formation. | Methanol, Ethanol. |
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution utilizes an enzyme to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic mixture at a much faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched amine, which can then be separated.[5]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
Objective: To resolve (±)-1-phenylpropan-1-amine using Candida antarctica Lipase B (CALB) via enantioselective acylation.
Materials:
-
(±)-1-Phenylpropan-1-amine
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene (B28343), hexane)
-
Standard laboratory glassware
-
Shaker or orbital incubator
Procedure:
-
Reaction Setup:
-
In a flask, combine (±)-1-phenylpropan-1-amine (1.0 eq) and the acyl donor (e.g., ethyl acetate, which can also serve as the solvent).
-
Add the immobilized lipase (e.g., 10-50 mg per mmol of amine).
-
Seal the flask and place it in a shaker or orbital incubator at a controlled temperature (e.g., 30-50 °C).
-
-
Reaction Monitoring:
-
The reaction progress should be monitored over time (e.g., at 2, 4, 8, 24 hours) by taking small aliquots of the reaction mixture.
-
Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of both the remaining amine and the formed amide. The reaction should be stopped when the desired conversion (ideally close to 50%) and ee are achieved.
-
-
Work-up:
-
Once the reaction is complete, remove the immobilized enzyme by simple filtration. The enzyme can often be washed with solvent and reused.
-
The filtrate contains the unreacted (S)- or (R)-amine and the newly formed (R)- or (S)-amide.
-
Separate the unreacted amine from the amide. This can be achieved by an acid-base extraction (the amine will be extracted into an aqueous acid phase, while the neutral amide remains in the organic phase) or by column chromatography.
-
-
Analysis:
-
Confirm the enantiomeric purity of the isolated amine and the amine obtained after hydrolysis of the amide.
-
Visualization of the Workflow
Troubleshooting Guide: Enzymatic Resolution
Q: The reaction is very slow or shows low/no conversion. What could be the problem?
A: Low enzyme activity is a common issue.[14]
-
Enzyme Quality: Ensure the enzyme is active and has been stored correctly. Use a fresh batch if in doubt.[14]
-
Optimize Conditions:
-
Temperature: Perform the reaction at the optimal temperature for the specific lipase. Temperatures that are too low will slow the reaction, while excessively high temperatures can denature the enzyme.[15]
-
Solvent: The choice of organic solvent is critical. Non-polar solvents like hexane (B92381) or toluene often work well. Screen different solvents to find the one that gives the best enzyme activity.[15]
-
-
Increase Enzyme Loading: Increase the amount of enzyme used in the reaction.[14]
-
Remove Inhibitors: Ensure the substrate and solvent are pure and free from any potential enzyme inhibitors.[14]
Q: The enantioselectivity (low ee) is poor. How can I improve it?
A: Enantioselectivity is influenced by several factors.[14]
-
Enzyme Choice: The chosen enzyme may not be highly selective for your substrate. Screening different lipases or transaminases is recommended.
-
Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will likely decrease the reaction rate.[15]
-
Acyl Donor/Solvent: The nature of the acyl donor and the solvent can influence the enzyme's conformation and its ability to discriminate between the enantiomers.[15]
-
Stop at ~50% Conversion: In a kinetic resolution, the ee of the remaining substrate is highest at or near 50% conversion. Letting the reaction proceed too far will result in the acylation of the less-preferred enantiomer, reducing the ee of the unreacted amine.[16]
Data Presentation: Lipase Performance in Kinetic Resolution
| Enzyme | Common Acyl Donor | Typical Solvent | Reported Performance |
| Candida antarctica Lipase B (CALB) | Ethyl acetate, Vinyl acetate | Toluene, Hexane, Acetonitrile (B52724) | High enantioselectivity (ee >95%) for a wide range of primary amines.[5][6] |
| Pseudomonas cepacia Lipase (PSL) | Ethyl acetate | Diisopropyl ether | Good to excellent enantioselectivity. |
| Porcine Pancreatic Lipase (PPL) | Ethyl acetate | Toluene | Moderate to good enantioselectivity, often requires optimization.[5] |
Chromatographic Separation (HPLC/SFC)
This technique involves the direct separation of enantiomers using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated.[17]
Experimental Protocol: Chiral SFC Method Development
Objective: To develop a chiral SFC method for the analytical separation of (±)-1-phenylpropan-1-amine.
Materials:
-
(±)-1-phenylpropan-1-amine sample, dissolved in a suitable solvent (e.g., methanol or ethanol).
-
SFC system with a UV detector.
-
A selection of chiral columns (e.g., polysaccharide-based like Chiralpak series, or cyclofructan-based).
-
CO₂ (SFC-grade).
-
Co-solvents (e.g., methanol, ethanol, isopropopropanol).
-
Additives (e.g., trifluoroacetic acid (TFA), triethylamine (B128534) (TEA), diethylamine (B46881) (DEA)).
Procedure:
-
Initial Screening:
-
Start with a standard polysaccharide-based column (e.g., Chiralpak AD-H or AS-H).
-
Use a generic gradient method, for example, 5% to 40% methanol (co-solvent) in CO₂ over 5-10 minutes.
-
Since this compound is basic, peak shape can be an issue. It is recommended to use an additive in the co-solvent. A common starting point for basic compounds is 0.1-0.3% DEA or TEA.[9]
-
-
Method Optimization:
-
Co-solvent: If separation is observed, try different co-solvents (e.g., ethanol, isopropanol) to see if resolution improves.
-
Additive: The choice and concentration of the additive are crucial for amines. If peak tailing is observed, adjust the concentration or type of basic additive.[18] Sometimes an acidic and basic additive pair (e.g., TFA/TEA) can be effective.[9]
-
Isocratic vs. Gradient: Once a good co-solvent/additive system is found, convert the gradient method to an isocratic one to simplify the method and improve throughput.
-
Flow Rate & Back Pressure: Optimize the flow rate and automated back-pressure regulator (BPR) setting to achieve the best balance of speed and resolution.
-
-
Analysis:
-
Inject the racemic sample to confirm the separation of the two enantiomeric peaks.
-
Calculate the resolution factor (Rs) between the peaks. A value of Rs > 1.5 indicates baseline separation.
-
Visualization of the Workflow
Troubleshooting Guide: Chiral Chromatography
Q: Why are my peaks tailing?
A: Peak tailing for basic compounds like amines is often caused by secondary interactions between the analyte and residual acidic silanol (B1196071) groups on the silica (B1680970) surface of the column packing.[18][19]
-
Add a Basic Modifier: The most effective solution is to add a small amount of a basic competitor, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase. This base will interact with the active silanol sites, preventing the amine analyte from doing so.[18]
-
Adjust Buffer/pH: In reversed-phase HPLC, adjusting the pH of the mobile phase can suppress the ionization of silanol groups or the amine itself, reducing unwanted interactions.[20]
-
Column Choice: Use a highly deactivated, end-capped column designed to minimize silanol interactions.[19]
Q: The enantiomeric peaks are not resolving (co-elution). What should I try?
A: Lack of resolution means the chiral stationary phase is not discriminating effectively between the enantiomers under the current conditions.
-
Change the Column: This is the most impactful change. Different types of CSPs (e.g., polysaccharide vs. cyclodextrin (B1172386) vs. crown ether) have different chiral recognition mechanisms. Screening a variety of columns is a standard approach.[21][22]
-
Change the Mobile Phase:
-
Normal Phase/SFC: Change the alcohol co-solvent (e.g., from methanol to ethanol or isopropanol). The nature of the alcohol can significantly alter the interactions.[9]
-
Reversed Phase: Alter the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous component.
-
-
Temperature: Lowering the column temperature can sometimes increase the energy difference between the diastereomeric interactions, improving resolution.
Q: My column performance (selectivity, peak shape) has degraded over time. Can it be restored?
A: Yes, it is often possible to restore column performance.
-
Contamination: The column may be contaminated with strongly retained impurities from previous samples. Flush the column with a strong solvent (outside the recommended pH range for the column). For polysaccharide-based columns, solvents like dichloromethane or ethyl acetate can sometimes be used in a regeneration procedure.[23]
-
Bed Collapse: A void may have formed at the head of the column. This can sometimes be fixed by reversing the column and flushing at a low flow rate (check manufacturer's instructions first). More often, it indicates the column has reached the end of its life.
-
Check for Instrument Issues: Ensure the problem is not with the HPLC/SFC system itself (e.g., a clogged frit or a leak).[20]
Data Presentation: Common Chiral Stationary Phases for Amines
| CSP Type | Common Trade Names | Mobile Phase Mode | Key Characteristics |
| Polysaccharide-based | Chiralpak® (AD, AS, IA, IB, IC), Chiralcel® (OD, OJ) | Normal Phase, Polar Organic, Reversed Phase, SFC | Broad applicability for a vast range of chiral compounds, including amines. The most widely used type of CSP.[24] |
| Cyclofructan-based | Larihc® | SFC, Polar Organic | Shows excellent performance for the separation of primary amines.[9] |
| Crown Ether-based | Crownpak® | SFC, Reversed Phase | Specifically designed for the separation of compounds with primary amino groups, such as amino acids and amines.[21] |
| Pirkle-type (Brush-type) | Whelk-O® 1 | Normal Phase, SFC | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. |
References
- 1. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 18. youtube.com [youtube.com]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. agilent.com [agilent.com]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. Chiral Method Development | AMRI [amri.staging.ribbitt.com]
- 23. chiraltech.com [chiraltech.com]
- 24. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Forced Degradation Studies of 1-Phenylpropan-1-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 1-Phenylpropan-1-amine.
Troubleshooting Guides
This section addresses common issues that may be encountered during the forced degradation studies of this compound.
| Issue | Potential Cause | Recommended Solution |
| No or minimal degradation observed under stress conditions. | - Stress conditions are too mild (concentration, temperature, or duration).- this compound is highly stable under the applied conditions. | - Increase the concentration of the stressor (e.g., use 1N HCl or 1N NaOH).- Increase the temperature in increments of 10°C (e.g., up to 70-80°C for thermal and hydrolytic studies).- Extend the duration of the study.- For oxidative degradation, consider a higher concentration of hydrogen peroxide or a different oxidizing agent. |
| Complete degradation of this compound. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Decrease the temperature.- Shorten the exposure time.- The goal is to achieve partial degradation (typically 5-20%) to identify the primary degradation products. |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate column selection.- Mobile phase is not optimized.- pH of the mobile phase is not suitable for the amine.- Sample overload. | - Use a C18 column as a starting point.- Adjust the mobile phase composition (e.g., ratio of organic solvent to buffer).- For amines, a slightly acidic or basic mobile phase can improve peak shape. Ensure the pH is within the stable range for the column.- Dilute the sample. |
| Formation of multiple, unexpected peaks. | - Secondary degradation products are forming due to overly harsh conditions.- Interaction with excipients (if in a formulation).- Contamination of the sample or solvent. | - Use milder stress conditions to focus on primary degradation pathways.- Analyze a placebo (formulation without the active ingredient) under the same stress conditions to identify excipient-related peaks.- Ensure high purity of solvents and reagents. |
| Inconsistent or non-reproducible results. | - Inconsistent sample preparation.- Fluctuations in experimental conditions (e.g., temperature, light exposure).- Instability of degradation products. | - Follow a standardized and detailed experimental protocol meticulously.- Use calibrated and controlled equipment (e.g., ovens, photostability chambers).- Analyze samples as soon as possible after the stress period, or store them under conditions that minimize further degradation (e.g., refrigeration, protection from light). |
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
A1: The primary objectives are to:
-
Identify potential degradation products.
-
Elucidate the degradation pathways of the molecule.
-
Assess the intrinsic stability of this compound.
-
Develop and validate a stability-indicating analytical method, typically HPLC, that can separate and quantify the parent compound from its degradation products.
Q2: What are the typical stress conditions for the forced degradation of this compound?
A2: Typical stress conditions, as recommended by ICH guidelines, include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid or solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Exposing the solid or solution to a combination of UV and visible light.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure (a primary amine with a phenyl group), potential degradation pathways include:
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of the corresponding oxime, nitroso, or nitro compound.
-
Deamination: The amine group could be cleaved, resulting in the formation of 1-phenyl-1-propanone.
-
Reactions on the Phenyl Ring: Under certain oxidative or photolytic conditions, hydroxylation or other substitutions on the aromatic ring may occur.
Q4: How can I identify the structure of the degradation products?
A4: The most common technique for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling a high-resolution mass spectrometer to the HPLC system, you can obtain the mass of the degradation products and their fragmentation patterns, which helps in structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation if the degradation products can be isolated in sufficient quantity and purity.
Q5: What is a stability-indicating method, and why is it important?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. It is crucial for ensuring the safety and efficacy of a drug product throughout its shelf life.
Experimental Protocols
General Protocol for Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Place the solid powder in a controlled temperature oven at 80°C for 48 hours.
-
Photodegradation (Solution): Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Photodegradation (Solid): Spread a thin layer of the solid powder and expose it to the same light conditions as the solution. A dark control, wrapped in aluminum foil, should be placed alongside the light-exposed sample.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Example HPLC Method
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Technical Support Center: Chiral Separation of Aromatic Amines
Welcome to the Technical Support Center for the chiral separation of aromatic amines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic enantioseparation.
Quick Links
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Frequently Asked questions (FAQs)
Q1: What are the most effective types of chiral stationary phases (CSPs) for separating aromatic amines?
A1: The most successful and widely used CSPs for aromatic amines fall into two main categories: polysaccharide-based and crown ether-based columns.[1]
-
Polysaccharide-based CSPs: These are derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. They offer broad selectivity for a wide range of chiral compounds, including aromatic amines.[1] Immobilized versions are generally more robust and compatible with a wider range of solvents.
-
Crown Ether-based CSPs: These are particularly effective for the separation of primary amines.[2][3] The chiral recognition mechanism involves the formation of an inclusion complex with the protonated primary amine under acidic mobile phase conditions.[3][4]
Q2: Why is a basic additive, like diethylamine (B46881) (DEA), often required in the mobile phase for polysaccharide columns?
A2: Aromatic amines are basic compounds and can interact strongly with residual acidic silanol (B1196071) groups on the silica surface of the stationary phase. This secondary interaction can lead to poor peak shape, significant tailing, and reduced resolution. Adding a small amount of a basic modifier, such as DEA (typically 0.1% to 0.5%), helps to saturate these active sites, minimizing undesirable interactions and resulting in improved peak symmetry.[5][6]
Q3: When should I use an acidic additive in my mobile phase?
A3: Acidic additives are essential when using crown ether-based CSPs for the separation of primary aromatic amines.[2] These columns function by forming a complex between the crown ether and the ammonium (B1175870) ion of the primary amine.[3][4] An acidic mobile phase, often containing trifluoroacetic acid (TFA) or perchloric acid, ensures that the primary amine is protonated (R-NH3+), allowing for effective chiral recognition.[2][3]
Q4: Can I switch a chiral column between normal-phase and reversed-phase modes?
A4: This depends on the type of column.
-
Immobilized Polysaccharide CSPs: These are generally robust and can be switched between different mobile phase modes. However, it is crucial to follow a proper column flushing and regeneration procedure when changing from one solvent system to another.[7]
-
Coated Polysaccharide CSPs: It is generally not recommended to switch coated columns between normal-phase and reversed-phase conditions, as this can irreversibly damage the stationary phase. It is best to dedicate these columns to a specific mobile phase mode.[8]
Q5: My resolution is decreasing over time. What can I do?
A5: A loss of resolution can be due to several factors, including column contamination, degradation of the stationary phase, or a change in the mobile phase. For immobilized polysaccharide columns, a regeneration procedure using strong solvents like N,N-dimethylformamide (DMF) or ethyl acetate (B1210297) can often restore performance.[7][9] It is also important to ensure the mobile phase is correctly prepared and that a guard column is used to protect the analytical column from contaminants.
Q6: What is the "memory effect" with mobile phase additives?
A6: The "memory effect" refers to the phenomenon where the performance of a chiral column is altered by previous exposure to mobile phase additives, particularly amines.[10] Even after flushing the column, residual additive molecules can remain adsorbed to the stationary phase, affecting the selectivity and retention of subsequent analyses. This is why it is recommended to dedicate columns to specific methods or to perform a thorough regeneration procedure when changing applications.
Column Selection Guide
The selection of the appropriate chiral stationary phase is the most critical step in developing a successful enantioseparation method.[11] For aromatic amines, the choice primarily depends on the nature of the amine (primary, secondary, or tertiary).
Recommended Column Types for Aromatic Amines
| Analyte Type | Recommended CSP Type | Key Considerations |
| Primary Aromatic Amines | Crown Ether-Based (e.g., Crownpak®, ChiroSil®) | Excellent selectivity for primary amines. Requires an acidic mobile phase (e.g., with TFA or HClO4).[2][3] |
| Polysaccharide-Based (e.g., Chiralpak®, Lux®) | Broad applicability. Requires a basic additive (e.g., DEA) in the mobile phase for good peak shape.[1] | |
| Cyclofructan-Based | Have shown high success rates in separating primary amines, particularly in polar organic mode.[1] | |
| Secondary & Tertiary Aromatic Amines | Polysaccharide-Based (e.g., Chiralpak®, Lux®) | Generally the most effective choice. A screening approach with different polysaccharide selectors (amylose vs. cellulose derivatives) is recommended. |
Column Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate chiral column for your aromatic amine sample.
Caption: A workflow diagram for selecting a chiral column for aromatic amine separation.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of aromatic amines.
| Problem | Symptom | Possible Causes | Recommended Solutions |
| Poor or No Resolution | Enantiomer peaks are co-eluting or resolution is less than 1.5. | 1. Inappropriate CSP.2. Suboptimal mobile phase composition.3. Incorrect mobile phase additive.4. High column temperature. | 1. Screen different CSPs (see Column Selection Guide).2. Adjust the ratio of organic modifiers (e.g., alcohol content in normal phase).3. Ensure a basic additive is used for polysaccharide columns and an acidic one for crown ether columns.4. Lower the column temperature to enhance selectivity.[5] |
| Peak Tailing | The back half of the peak is wider than the front half. | 1. Secondary interactions with residual silanols.2. Column overload.3. Insufficient basic additive. | 1. Increase the concentration of the basic additive (e.g., DEA from 0.1% to 0.2%).2. Dilute the sample and reinject.3. Ensure the mobile phase contains an appropriate concentration of a basic modifier like DEA.[5] |
| Peak Splitting or Broadening | Peaks are distorted, split, or broader than expected. | 1. Column contamination or degradation.2. Sample solvent is incompatible with the mobile phase.3. Column void or damaged inlet frit. | 1. Perform a column regeneration procedure.[7]2. Dissolve the sample in the mobile phase or a weaker solvent.3. Reverse flush the column at a low flow rate. If the problem persists, the column may need replacement. |
| Irreproducible Retention Times | Retention times shift between injections or on different days. | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. "Memory effect" from previous analyses.4. Fluctuations in column temperature. | 1. Equilibrate the column for a longer period with the mobile phase.2. Prepare fresh mobile phase daily.3. Dedicate a column to the method or perform a thorough regeneration.4. Use a column thermostat to maintain a constant temperature. |
| High Backpressure | System pressure is significantly higher than normal. | 1. Blockage of the column inlet frit.2. Sample precipitation on the column.3. Contamination of the HPLC system. | 1. Reverse flush the column. If this fails, the frit may need cleaning or replacement.2. Ensure the sample is fully dissolved in the mobile phase. Filter samples before injection.3. Systematically check and clean each component of the HPLC system. |
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor or no enantiomeric resolution.
Experimental Protocols
Protocol 1: General Method Development and Column Screening
This protocol outlines a systematic approach to developing a chiral separation method for a novel aromatic amine.
-
Analyte Characterization:
-
Determine if the amine is primary, secondary, or tertiary.
-
Assess the solubility of the analyte in common HPLC solvents (e.g., hexane, isopropanol (B130326), ethanol (B145695), acetonitrile, methanol).
-
-
Initial Column Selection:
-
For Primary Amines: Select one crown ether-based CSP and one or two polysaccharide-based CSPs (one cellulose-based, one amylose-based).
-
For Secondary/Tertiary Amines: Select two to three polysaccharide-based CSPs with different selectors (e.g., Chiralpak IA, IB, and IC).
-
-
Screening Mobile Phases:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane / 2-Propanol (90/10, v/v) + 0.1% DEA
-
Mobile Phase B: n-Hexane / Ethanol (90/10, v/v) + 0.1% DEA
-
-
Reversed Phase (RP) (for immobilized columns):
-
Mobile Phase C: Acetonitrile / 20 mM Ammonium Bicarbonate (50/50, v/v)
-
-
Crown Ether Columns:
-
Mobile Phase D: Acetonitrile / 0.1% TFA in Water (adjust ratio as needed)
-
-
-
Screening Procedure:
-
Equilibrate the first selected column with Mobile Phase A for at least 20 column volumes.
-
Prepare the sample at approximately 1 mg/mL in the mobile phase.
-
Inject the sample and run the analysis at a flow rate of 1.0 mL/min.
-
If no separation is observed, repeat with the other screening mobile phases.
-
Repeat the process for each selected column.
-
-
Optimization:
-
Once partial separation is achieved, optimize the method by adjusting:
-
The ratio of the organic modifiers.
-
The type of alcohol in the normal phase (e.g., switch from 2-propanol to ethanol).
-
The concentration of the additive.
-
The column temperature.
-
-
Protocol 2: Column Conditioning and Regeneration (Immobilized Polysaccharide CSPs)
Proper column care is essential for longevity and reproducible results.
Initial Conditioning (New Column):
-
Flush the column with 100% ethanol or isopropanol for at least 1 hour at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Gradually introduce the mobile phase and equilibrate the column for at least 30-60 minutes, or until a stable baseline is achieved.
Regeneration Procedure (to restore performance):
Note: These procedures are for immobilized columns only and will damage coated columns.
-
Disconnect the column from the detector.
-
Flush the column with 100% Ethanol for 30 minutes.
-
Flush with a strong solvent like N,N-Dimethylformamide (DMF) or Ethyl Acetate for 2-3 hours at a reduced flow rate (refer to the manufacturer's instructions).[9]
-
Flush again with 100% Ethanol for 30-60 minutes to remove the strong solvent.
-
Re-equilibrate the column with your mobile phase.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Crown Ether Phases - Regis Technologies [registech.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. shim-pol.pl [shim-pol.pl]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Technical Support Center: Mobile Phase Optimization for Amine Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of amines via liquid chromatography.
Troubleshooting Guide
Optimizing the mobile phase is crucial for achieving symmetric peak shapes, good resolution, and reproducible results in amine analysis. Below is a guide to common issues encountered and their potential solutions.
Common Problems and Solutions in Amine Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions between basic amine groups and acidic residual silanols on the silica-based stationary phase.[1] | - Adjust Mobile Phase pH: Lower the mobile phase pH to ≤ 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to protonate the silanol (B1196071) groups and minimize ionic interactions.[1] - Use Mobile Phase Additives: Incorporate a small amount of a basic additive, such as triethylamine (B128534) (TEA), to compete with the amine analyte for active silanol sites. A typical concentration is 0.1-0.5%.[2] - Employ Ion-Pairing Reagents: Add an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase to form a neutral complex with the amine, which will not interact with the silanol groups.[3] - Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH at the column surface and reduce silanol interactions.[4] |
| Peak Fronting | Column overload or poor sample solubility in the mobile phase.[1] | - Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[5] - Decrease Injection Volume: Inject a smaller volume of the sample.[5] - Match Injection Solvent: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[1] |
| Poor Retention | The amine is too polar for the reversed-phase column, or the mobile phase is too strong. | - Increase Mobile Phase pH: For basic compounds, increasing the pH can lead to longer retention times as the amine becomes less ionized.[6] - Decrease Organic Solvent Percentage: Reduce the amount of organic modifier (e.g., acetonitrile (B52724), methanol) in the mobile phase.[5] - Use a HILIC Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the retention of polar compounds like amines.[7][8] |
| Split Peaks | The mobile phase pH is too close to the analyte's pKa, resulting in the presence of both ionized and non-ionized forms.[9] | - Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the amine's pKa to ensure it exists in a single form.[4] |
| Irreproducible Retention Times | Insufficient column equilibration between injections, especially in gradient elution.[5] | - Increase Equilibration Time: Extend the column re-equilibration time at the end of each gradient run to ensure the column returns to its initial state.[5] |
Frequently Asked Questions (FAQs)
Q1: Why do my amine peaks often show tailing in reversed-phase HPLC?
A1: Peak tailing for amines is commonly caused by secondary interactions between the basic amine analytes and acidic residual silanol groups on the surface of silica-based stationary phases.[1] At a neutral or moderately acidic pH, the amine can be protonated (positively charged) and interact with deprotonated (negatively charged) silanol groups, leading to a secondary retention mechanism that causes the peak to tail.
Q2: How does adjusting the mobile phase pH improve the peak shape of amines?
A2: Adjusting the mobile phase pH is a critical step in optimizing amine analysis.[9] By lowering the pH of the mobile phase (typically to a pH of 3 or below), the residual silanol groups on the stationary phase become protonated and are therefore neutral.[1] This minimizes the undesirable ionic interactions with the protonated amine analyte, resulting in a more symmetrical peak shape.
Q3: What are ion-pairing reagents and how do they work for amine analysis?
A3: Ion-pairing reagents are additives that are added to the mobile phase to improve the retention and peak shape of ionic compounds, such as amines.[3] For amine analysis, an anionic ion-pairing reagent with a hydrophobic tail, such as an alkyl sulfonate, is often used.[10] This reagent forms a neutral ion pair with the protonated amine. This neutral complex then interacts with the reversed-phase stationary phase in a well-behaved manner, leading to improved chromatography.
Q4: When should I consider using HILIC for amine analysis?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography for the analysis of very polar compounds, including many amines, that show poor retention in reversed-phase systems.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This allows for the retention of polar analytes that would otherwise elute in the void volume of a reversed-phase column.
Q5: What are some common mobile phase additives for amine analysis and their typical concentrations?
A5: Common mobile phase additives for amine analysis include:
-
Acids: Formic acid and trifluoroacetic acid (TFA) are frequently used to lower the mobile phase pH and are typically added at a concentration of 0.05% to 0.1% (v/v).[11]
-
Bases: Triethylamine (TEA) can be added to the mobile phase to compete with basic analytes for active silanol sites, thereby improving peak shape. A typical concentration is around 0.1%.
-
Buffers: Ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are volatile buffers that are compatible with mass spectrometry and are often used at concentrations between 10 and 20 mM to control the pH of the mobile phase.[12]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape of a Basic Amine
This protocol describes the preparation of an acidic mobile phase to minimize peak tailing of a basic amine analyte on a C18 column.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
Procedure:
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a 1 L glass bottle.
-
Carefully add 1 mL of formic acid to the water to achieve a 0.1% (v/v) concentration.
-
Cap the bottle and mix thoroughly.
-
Degas the solution using a suitable method (e.g., sonication, vacuum filtration, or helium sparging).
-
-
Organic Component (Mobile Phase B):
-
Measure 1 L of HPLC-grade acetonitrile into a separate 1 L glass bottle.
-
Degas the acetonitrile.
-
-
Chromatographic Conditions:
-
Set up your HPLC system with a C18 column.
-
Equilibrate the column with your initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 15-20 column volumes or until a stable baseline is achieved.
-
Proceed with your sample injections.
-
Protocol 2: Using an Ion-Pairing Reagent for Amine Analysis
This protocol outlines the use of heptafluorobutyric acid (HFBA) as an ion-pairing reagent.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Heptafluorobutyric acid (HFBA)
Procedure:
-
Aqueous Component with Ion-Pairing Reagent (Mobile Phase A):
-
Prepare a 5 mM solution of HFBA in HPLC-grade water. For 1 L, this would involve adding the appropriate amount of HFBA to the water.
-
Mix thoroughly and degas the solution.
-
-
Organic Component (Mobile Phase B):
-
Use 100% HPLC-grade acetonitrile, degassed.
-
-
Chromatographic Conditions:
-
Important: Dedicate a column and HPLC system for ion-pairing work if possible, as these reagents can be difficult to completely wash out.[13]
-
Equilibrate the column extensively with the initial mobile phase conditions.
-
After analysis, flush the system and column thoroughly with a mobile phase without the ion-pairing reagent (e.g., a high percentage of organic solvent) to remove the HFBA.[13]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. moravek.com [moravek.com]
- 10. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation for 1-Phenylpropan-1-amine
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis and enantiomeric separation of 1-Phenylpropan-1-amine. As a chiral primary amine, both the total amount and the enantiomeric composition are critical quality attributes. This document synthesizes experimental data from studies on this compound and structurally similar compounds to offer a comprehensive framework for method development and validation.
Comparison of Analytical Techniques: HPLC vs. GC-MS
The selection between HPLC and GC-MS for the analysis of this compound is contingent on several factors, including the need for enantiomeric separation, the required sensitivity, and the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For chiral compounds like this compound, specialized chiral stationary phases (CSPs) are employed to achieve enantiomeric separation. HPLC offers the advantage of analyzing thermally labile and non-volatile compounds without the need for derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For polar and chiral amines like this compound, derivatization is often required to improve volatility, enhance peak shape, and enable enantiomeric separation on a chiral column or separation of diastereomers on an achiral column.
The following table summarizes the performance characteristics of typical chiral HPLC and GC-MS methods applicable to the analysis of this compound and its analogs.
Table 1: Comparison of Validation Parameters for Chiral HPLC and GC-MS Methods
| Validation Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.99 | > 0.98[1] |
| Limit of Detection (LOD) | Typically in the low ng/mL range | As low as 5 ng/mL for related compounds[2] |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range | 20 ng/mL for cathine (B3424674) (isomer of this compound)[1] |
| Accuracy (% Recovery) | 99.92-101.78% for similar chiral amines[3] | Intra-assay accuracies between -5.9% and 6.7% for cathine[1] |
| Precision (%RSD) | Intra- and Inter-day RSDs of 0.24-1.91% for similar chiral amines[3] | Intra- and Inter-assay imprecision within 1.6-12.5% and 1.5-9.5% respectively for cathine[1] |
| Derivatization | Generally not required for HPLC analysis. | Often required to improve volatility and peak shape. Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA)[1] and (S)-N-(trifluoroacetyl)prolyl chloride. |
| Typical Run Time | 10 - 30 minutes | 10 - 20 minutes |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the chiral analysis of this compound and its analogs by HPLC and GC-MS.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on established methods for the enantiomeric separation of chiral amines.[3]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape. The exact ratio should be optimized for baseline separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210-230 nm).
-
Injection Volume: 5 - 20 µL.
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from a validated method for the analysis of cathine, an isomer of this compound.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable capillary column, which can be a chiral column for direct enantiomer separation or an achiral column if a chiral derivatizing agent is used to form diastereomers.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For example, start at 100 °C, hold for 1 minute, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for a few minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, or full scan for qualitative analysis.
Sample Preparation and Derivatization:
-
Extraction: For samples in a matrix (e.g., biological fluids), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed. For bulk drug or formulations, dissolve the sample in a suitable organic solvent.
-
Derivatization:
-
Evaporate the solvent from the extracted or dissolved sample under a gentle stream of nitrogen.
-
Add a derivatizing agent such as heptafluorobutyric anhydride (HFBA) in a suitable solvent (e.g., ethyl acetate).[1]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[1]
-
After cooling, the derivatized sample is ready for injection.
-
Mandatory Visualizations
The following diagrams illustrate the general workflows for the validation of an analytical method and the logical process for selecting an appropriate technique for the analysis of this compound.
Figure 1. General workflow for analytical method validation.
Figure 2. Decision logic for selecting an analytical method.
References
A Comparative Guide to 1-Phenylpropan-1-amine and 1-Phenylpropan-2-amine for Researchers and Drug Development Professionals
An In-depth Analysis of Two Positional Isomers with Divergent Pharmacological Profiles
This guide provides a comprehensive comparison of 1-phenylpropan-1-amine and its isomer, 1-phenylpropan-2-amine (commonly known as amphetamine). While structurally similar, these two compounds exhibit markedly different chemical and pharmacological properties. This document aims to serve as a crucial resource for researchers, scientists, and professionals in drug development by presenting a detailed side-by-side analysis, supported by available data and experimental protocols.
Chemical and Physical Properties
This compound and 1-phenylpropan-2-amine share the same molecular formula (C₉H₁₃N) and molecular weight. However, the position of the amine group on the propyl chain leads to differences in their chemical and physical characteristics.
| Property | This compound | 1-Phenylpropan-2-amine (Amphetamine) |
| IUPAC Name | This compound[1] | 1-phenylpropan-2-amine |
| Synonyms | α-Ethylbenzylamine, 1-Phenylpropylamine[1][2] | Amphetamine, α-methylphenethylamine, Benzedrine |
| CAS Number | 2941-20-0[1] | 300-62-9 |
| Molecular Formula | C₉H₁₃N[1] | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol [1] | 135.21 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless volatile liquid |
| Boiling Point | 204 °C | 200-203 °C |
| Density | 0.938 g/mL at 25 °C | ~0.913 g/mL at 25 °C |
Synthesis
The synthesis of these two isomers starts from different precursors, reflecting the positional difference of the functional group that is converted to the amine.
Synthesis of this compound
A common method for the synthesis of this compound is the reductive amination of propiophenone (B1677668) . This process involves the reaction of propiophenone with an amine source, typically ammonia, in the presence of a reducing agent.
Experimental Protocol: Reductive Amination of Propiophenone
Materials:
-
Propiophenone
-
Ammonia (e.g., aqueous solution or as ammonium (B1175870) formate)
-
Reducing agent (e.g., Sodium Borohydride (NaBH₄), Hydrogen gas with a catalyst like Nickel)
-
Solvent (e.g., Methanol, Ethanol)
-
Acid for workup (e.g., Hydrochloric acid)
-
Base for neutralization (e.g., Sodium hydroxide)
-
Organic solvent for extraction (e.g., Diethyl ether)
Procedure:
-
Imine Formation: Propiophenone is dissolved in a suitable solvent and reacted with an excess of the amine source. The reaction mixture is stirred, often with heating, to facilitate the formation of the corresponding imine intermediate.
-
Reduction: The reducing agent is added to the reaction mixture to reduce the imine to the primary amine. The choice of reducing agent can influence the reaction conditions. For instance, catalytic hydrogenation would require a pressurized hydrogen atmosphere.
-
Workup: After the reaction is complete, the mixture is worked up by quenching any remaining reducing agent, followed by acid-base extraction to isolate the amine product. The product is then purified, typically by distillation.
Synthesis of 1-Phenylpropan-2-amine (Amphetamine)
A historically significant and widely known method for the synthesis of amphetamine is the Leuckart reaction . This reaction utilizes phenyl-2-propanone (P2P) as the starting material.
Experimental Protocol: Leuckart Reaction for Amphetamine Synthesis
Materials:
-
Phenyl-2-propanone (P2P)
-
Formamide (B127407) or Ammonium formate
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Steam distillation apparatus (for purification)
Procedure:
-
Condensation: Phenyl-2-propanone is heated with formamide or ammonium formate. This step leads to the formation of N-formylamphetamine.
-
Hydrolysis: The N-formylamphetamine intermediate is then hydrolyzed, typically by heating with hydrochloric acid, to cleave the formyl group and yield the primary amine, amphetamine.
-
Purification: The resulting amphetamine is a basic compound and is usually isolated by making the solution alkaline with sodium hydroxide and then performing steam distillation or solvent extraction. The final product can be further purified by distillation.
Pharmacological Comparison
The seemingly minor structural difference between this compound and 1-phenylpropan-2-amine results in a vast divergence in their pharmacological activity. 1-Phenylpropan-2-amine is a potent central nervous system (CNS) stimulant, while available information suggests this compound is largely inactive in this regard.
1-Phenylpropan-2-amine (Amphetamine)
Amphetamine's pharmacological effects are well-documented. It is a potent monoamine releasing agent and a reuptake inhibitor at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). Its primary mechanism involves reversing the direction of these transporters, leading to a significant increase in the synaptic concentrations of dopamine and norepinephrine.[3] The d-isomer of amphetamine is reported to be three to five times more potent as a CNS stimulant than the l-isomer, with a greater effect on the dopamine system.[3][4] The l-isomer has a more balanced effect on both dopamine and norepinephrine systems.[3][4]
| Transporter | Activity of d-Amphetamine | Activity of l-Amphetamine |
| Dopamine Transporter (DAT) | Potent releasing agent and reuptake inhibitor[3] | Less potent than d-isomer[5] |
| Norepinephrine Transporter (NET) | Potent releasing agent and reuptake inhibitor[3] | Roughly equipotent to d-isomer as a releasing agent[3][5] |
| Serotonin Transporter (SERT) | Weak activity | Very weak to negligible activity |
This compound
In stark contrast to its isomer, there is a significant lack of published quantitative data on the pharmacological activity of this compound at monoamine transporters. Some sources refer to it as "inactive," which likely pertains to its lack of significant psychostimulant effects.[6] Its primary documented use is as a chiral resolving agent in chemical synthesis and as a precursor for other molecules.
While direct experimental data is scarce, the pharmacology of a related positional isomer, 3-phenylpropylamine, has been studied. 3-Phenylpropylamine is a norepinephrine-dopamine releasing agent but is significantly less potent than phenethylamine.[7] This suggests that the position of the amine group is critical for potent interaction with monoamine transporters, and it is plausible that this compound shares this characteristic of low potency. However, without direct experimental evidence, this remains an extrapolation.
Experimental Workflows and Signaling Pathways
To facilitate a deeper understanding of the methodologies used to characterize these compounds and their mechanisms of action, the following diagrams are provided.
Conclusion
The comparison between this compound and 1-phenylpropan-2-amine underscores the profound impact of isomeric positioning on pharmacological activity. While 1-phenylpropan-2-amine is a potent and well-characterized CNS stimulant with a clear mechanism of action involving the modulation of dopamine and norepinephrine transporters, this compound is largely considered pharmacologically inactive in this context, with a notable absence of quantitative data on its interaction with key CNS targets. This guide highlights the critical need for further research to fully characterize the pharmacological profile of this compound to confirm its presumed low potency and explore any other potential biological activities. For drug development professionals, this comparison serves as a stark reminder of the subtleties of structure-activity relationships in medicinal chemistry.
References
- 1. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. D & L amphetamine stereoisomers: comparative potencies in affecting the firing of central dopaminergic and noradrenergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination of Propiophenone , Hive Methods Discourse [chemistry.mdma.ch]
- 7. Phenylpropylamine - Wikipedia [en.wikipedia.org]
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of 1-Phenylpropan-1-amine
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (e.e.) of chiral compounds like 1-Phenylpropan-1-amine is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides an objective comparison of the primary analytical techniques used for this purpose—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for your research needs.
The stereoisomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to accurately quantify the enantiomeric composition of a substance is not just a regulatory requirement but a fundamental aspect of drug discovery and development. This document delves into the practical application of various analytical methods for determining the enantiomeric excess of this compound, a key chiral intermediate.
At a Glance: Comparing the Methods
The choice of analytical technique for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy, sample throughput, development time, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Separation of volatile enantiomers (often after derivatization) based on their differential interaction with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals for each enantiomer. |
| Sample Preparation | Dissolution in mobile phase; derivatization may be required for enhanced detection. | Derivatization to a volatile and thermally stable compound is often necessary. | Simple mixing of the analyte with a chiral solvating/derivatizing agent in an NMR solvent. |
| Analysis Time | Moderate (typically 10-30 minutes per sample). | Fast to moderate (typically 5-20 minutes per sample). | Rapid (typically < 15 minutes per sample after preparation). |
| Resolution | Generally high, with baseline separation achievable with appropriate CSP and mobile phase selection. | Can be high, but method development can be challenging for some amines. This compound can be difficult to resolve without optimized derivatization and column selection. | Dependent on the chemical shift difference (Δδ) of diastereomers, which is influenced by the choice of chiral auxiliary and solvent. |
| Sensitivity | High, especially with UV or fluorescence detectors. | Very high, particularly with a flame ionization detector (FID) or mass spectrometer (MS). | Lower than chromatographic methods, typically requiring milligram quantities of sample. |
| Method Development | Can be time-consuming due to the need to screen various CSPs and mobile phases. | Can be complex, requiring optimization of both derivatization and chromatographic conditions. | Relatively straightforward, involving screening of a few chiral auxiliaries. |
| Instrumentation | Widely available HPLC system with a chiral column. | GC system with a chiral capillary column. | Standard NMR spectrometer. |
In-Depth Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of these techniques. Below are representative experimental protocols for the determination of the enantiomeric excess of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation of enantiomers. The use of polysaccharide-based chiral stationary phases is common for the resolution of chiral amines. For enhanced sensitivity and resolution, derivatization of the amine with a fluorogenic agent can be employed.[1]
Protocol: Derivatization with NBD-Cl followed by HPLC analysis
-
Derivatization:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile).
-
Add 1.2 equivalents of 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 2 equivalents of a non-chiral base (e.g., triethylamine).
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the reaction mixture and dilute with the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) (e.g., 90:10 v/v). The addition of a small amount of an amine modifier like diethylamine (B46881) (0.1%) is often necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at the absorbance maximum of the NBD derivative (around 470 nm) or fluorescence detection for higher sensitivity.[1]
-
Temperature: 25°C.
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive method for the analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is typically required to improve volatility and chromatographic performance. While some studies have shown challenges in separating 1-phenylpropylamine derivatives on certain cyclodextrin-based columns, alternative derivatization and stationary phases can yield successful separations.[2]
Protocol: Derivatization with Trifluoroacetic Anhydride (B1165640) (TFAA) and GC analysis
-
Derivatization:
-
Dissolve this compound in a dry, aprotic solvent (e.g., dichloromethane).
-
Add 1.5 equivalents of trifluoroacetic anhydride (TFAA) and a non-chiral base (e.g., pyridine) to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Wash the organic layer with a dilute acid and then with water to remove excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and dilute to a suitable concentration for GC analysis.
-
-
Chromatographic Conditions:
-
Column: A chiral capillary column, such as one based on a modified cyclodextrin (B1172386) (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) or a chiral proline derivative stationary phase.
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 200°C) to ensure good separation and peak shape.
-
Injector and Detector Temperature: Typically set at 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis:
-
Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives.
-
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The principle lies in converting the enantiomers into diastereomers by adding a chiral solvating agent or a chiral derivatizing agent, which results in distinguishable signals in the NMR spectrum.[3][4]
Protocol: Using (R)-1,1'-Bi-2-naphthol (BINOL) and 2-Formylphenylboronic Acid
-
Sample Preparation:
-
In an NMR tube, dissolve the this compound sample in a deuterated solvent (e.g., CDCl₃).
-
Add one equivalent of 2-formylphenylboronic acid and one equivalent of enantiopure (R)-BINOL.[4]
-
Gently shake the NMR tube to ensure thorough mixing and the formation of the diastereomeric iminoboronate esters.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Pay close attention to the signals corresponding to the protons of the newly formed diastereomeric complexes, particularly the imine proton or protons on the phenyl ring of the amine, as these are often well-resolved.
-
-
Data Analysis:
-
Identify the distinct signals for each diastereomer.
-
Integrate the corresponding signals for each diastereomer.
-
Calculate the enantiomeric excess from the ratio of the integrals: e.e. (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 1-Phenylpropan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic routes for 1-phenylpropan-1-amine, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on three prominent methods: Reductive Amination of Propiophenone (B1677668), the Leuckart Reaction, and Biocatalytic Synthesis using transaminases. The objective is to furnish researchers with the necessary data to select the most suitable synthesis strategy based on factors such as yield, reaction conditions, and stereoselectivity.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative parameters for the different synthesis methods of this compound.
| Parameter | Reductive Amination of Propiophenone | Leuckart Reaction | Biocatalytic Synthesis (Transaminase) |
| Starting Material | Propiophenone | Propiophenone | Propiophenone (or similar prochiral ketones) |
| Primary Reagents | Amine source (e.g., NH3, NH4OAc), Reducing agent (e.g., NaBH4, H2/Catalyst) | Ammonium (B1175870) formate (B1220265) or Formamide | Transaminase, Amine donor (e.g., isopropylamine) |
| Typical Yield | Generally good to high, can be optimized. | Mediocre, often limited by side-product formation.[1] | High conversion, with yields up to >90% reported for similar amines.[2] |
| Reaction Temperature | Varies with reducing agent; can be room temperature to elevated temperatures (e.g., 100°C for some catalytic hydrogenations).[3] | High temperatures required, typically 120-165°C.[4] | Mild conditions, often around 30-45°C.[5][6] |
| Reaction Time | Can range from a few hours to 24 hours.[7] | Several hours. | Typically 5 to 24 hours.[2] |
| Key Advantages | Versatile, applicable to a wide range of substrates, good yields. | Simple, inexpensive reagents.[8] | High enantioselectivity, mild reaction conditions, environmentally friendly.[9][10] |
| Key Disadvantages | May require specialized equipment (e.g., for catalytic hydrogenation), potential for side reactions. | Harsh reaction conditions, often low yields due to byproducts.[1] | Enzyme cost and stability can be a factor, equilibrium limitations.[10] |
| Stereoselectivity | Generally produces a racemic mixture unless a chiral catalyst or resolving agent is used. | Produces a racemic mixture. | Excellent enantioselectivity, can produce specific enantiomers (>99% ee).[9] |
Experimental Protocols
Reductive Amination of Propiophenone
This method involves the reaction of propiophenone with an amine source to form an imine intermediate, which is then reduced to the corresponding amine.
Protocol using Sodium Borohydride (B1222165):
-
Imine Formation: In a round-bottom flask, dissolve propiophenone (1 molar equivalent) in methanol (B129727). Add ammonium acetate (B1210297) (1.5-2 molar equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH4) (1.5 molar equivalents) portion-wise, maintaining the temperature below 20°C.
-
Reaction Completion and Work-up: After the addition is complete, allow the reaction to stir at room temperature for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid derivatives.[4][11]
Protocol using Ammonium Formate:
-
Reaction Setup: In a flask equipped with a reflux condenser, mix propiophenone (1 molar equivalent) with an excess of ammonium formate (3-5 molar equivalents).
-
Heating: Heat the mixture to a temperature of 160-165°C. The reaction is typically carried out neat (without a solvent).
-
Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 6-8 hours. The progress can be monitored by TLC.
-
Hydrolysis: After cooling, add a solution of hydrochloric acid to the reaction mixture and heat under reflux for several hours to hydrolyze the intermediate formamide.
-
Work-up and Isolation: Make the solution basic by adding a concentrated sodium hydroxide (B78521) solution. Extract the product with an organic solvent (e.g., ether).
-
Purification: Dry the organic extract over a suitable drying agent, filter, and remove the solvent. The resulting crude this compound is then purified by vacuum distillation. Chemical yields for this method are often moderate.[1]
Biocatalytic Synthesis using Transaminase
This approach utilizes a transaminase enzyme to catalyze the asymmetric amination of a prochiral ketone, offering high enantioselectivity.
General Protocol:
-
Reaction Buffer Preparation: Prepare a suitable buffer solution (e.g., phosphate (B84403) or HEPES buffer) at the optimal pH for the chosen transaminase (often around pH 7-9).
-
Reaction Mixture: In a temperature-controlled vessel, add the buffer, the prochiral ketone substrate (e.g., propiophenone), the amine donor (e.g., isopropylamine, in excess), and pyridoxal (B1214274) 5'-phosphate (PLP) cofactor.
-
Enzyme Addition: Initiate the reaction by adding the transaminase enzyme (either as a purified enzyme or as whole cells).
-
Incubation: Maintain the reaction at the optimal temperature (typically 30-45°C) with gentle agitation for a specified period (e.g., 24 hours).[5][6]
-
Reaction Monitoring: Monitor the conversion of the ketone and the formation of the amine product using HPLC or GC.
-
Work-up and Product Isolation: Once the reaction reaches the desired conversion, terminate it by adding a quenching agent or by centrifugation to remove the enzyme/cells. Adjust the pH of the supernatant to basic (pH > 10) and extract the amine product with an organic solvent.
-
Purification: Dry the organic phase, remove the solvent, and purify the enantiomerically enriched this compound, if necessary. This method is noted for producing amines with high enantiomeric excess (>99% ee).[9]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflows of the described synthesis routes for this compound.
Caption: Workflow for the Reductive Amination of Propiophenone.
Caption: Workflow of the Leuckart Reaction for amine synthesis.
Caption: Biocatalytic synthesis of chiral amines via transamination.
References
- 1. researchgate.net [researchgate.net]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. researchgate.net [researchgate.net]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reductive amination of Propiophenone , Hive Methods Discourse [chemistry.mdma.ch]
- 8. mdpi.com [mdpi.com]
- 9. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08134E [pubs.rsc.org]
- 10. diva-portal.org [diva-portal.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Cross-Validation of Analytical Methods for Amine Quantification
The accurate quantification of amines is a critical task in pharmaceutical development, environmental monitoring, and food safety. However, the chemical properties of amines, such as high polarity and potential reactivity, present significant analytical challenges.[1] Consequently, the validation and cross-validation of analytical methods are imperative to ensure data accuracy, reliability, and consistency across different techniques or laboratories.[1][2]
This guide provides an objective comparison of common analytical techniques for amine quantification, details the validation protocols, and presents supporting experimental data to aid researchers in selecting and cross-validating the most suitable methods for their applications.
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenation with Mass Spectrometry (MS) are the primary techniques for amine analysis.[1] Due to the low UV absorbance and high polarity of many amines, a derivatization step is often required to improve chromatographic behavior and detectability.[1][3]
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, detected by UV absorbance.[1][4] | Separation of volatile compounds in the gas phase, identified and quantified by their mass-to-charge ratio.[1][4] | Separation by LC with highly selective and sensitive detection based on mass-to-charge ratios of parent and fragment ions.[5][6] |
| Advantages | Robust, cost-effective, and widely available. Suitable for routine screening and quality control of higher concentration samples.[5][6] | High resolution for volatile analytes; well-established and robust technique.[4][7] | Superior sensitivity and specificity, making it the "gold standard" for trace-level quantification and regulatory compliance.[5][6] |
| Challenges | Lower sensitivity and selectivity compared to MS methods. May require derivatization for UV-inactive amines.[5][6] | Often requires derivatization to increase volatility and thermal stability of amines. Susceptible to peak tailing due to the basic nature of amines.[4][8] | Higher cost of instrumentation and operation. Potential for matrix effects which can suppress or enhance the analyte signal.[1] |
Quantitative Performance Data
The validation of an analytical method ensures its suitability for the intended purpose.[9] Key validation parameters include linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ). The following table summarizes quantitative validation data from various studies on amine analysis, providing a direct comparison of method performance.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99[5] | >0.999[10] | ≥0.994 - >0.998[5][11][12] |
| Accuracy (% Recovery) | 85.7 - 92.3%[5] | >90%[10] | 76.1 - 109.6%[5][11][12] |
| Precision (%RSD) | 4.8 - 17.2%[5] | <15%[2] | <6 - ≤25%[5][11][12] |
| LOD | ~0.044 µg/g[5] | ~1 ng/mL[2] | 0.0005 - 3.1 µg/kg[5] |
| LOQ | ≥ 0.5 ppm[5] | 0.0005 - 0.520 mg/mL[10] | 0.01 - 10.4 µg/kg; ~10 µg/g[5][11][12] |
The Role of Derivatization in Amine Analysis
Direct analysis of amines can be challenging due to their low volatility, high polarity, and often weak chromophores for UV detection.[13] Derivatization is a chemical modification process used to overcome these limitations by:[14]
-
Improving Chromatographic Behavior: Decreasing polarity and increasing volatility for better separation, especially in GC.[3]
-
Enhancing Detectability: Introducing a chromophore or fluorophore to the amine molecule, significantly increasing its response in UV or fluorescence detectors.[14][15]
Common derivatization reagents for amines include Dansyl Chloride, o-Phthalaldehyde (OPA), and 9-Fluorenylmethyl Chloroformate (FMOC-Cl). The choice of reagent depends on whether the target is a primary or secondary amine and the detection method used.[9]
Caption: A typical workflow for analytical method validation.[1]
Experimental Protocols
Detailed and precise protocols are the foundation of successful method validation. Below are representative methodologies for amine analysis using HPLC with pre-column derivatization and LC-MS/MS.
Protocol 1: HPLC-UV with Dansyl Chloride Derivatization
This protocol is suitable for the quantification of primary and secondary amines.[13]
-
Reagent Preparation:
-
Sample and Standard Preparation:
-
Prepare a series of standard solutions of the target amine at known concentrations.
-
Extract amines from the sample matrix using a suitable solvent (e.g., perchloric acid) and neutralize.[13]
-
-
Derivatization Reaction:
-
Reaction Quenching:
-
Add a small amount of an ammonia (B1221849) solution (e.g., 100 µL of 25%) to react with excess Dansyl Chloride.[13]
-
-
Extraction of Derivatives:
-
HPLC Analysis:
-
LC Column: Reversed-phase C18 column.[5]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[16]
-
Detection: UV detector set at the maximum absorbance wavelength for the dansyl derivative (typically around 254 nm).
-
Quantification: Analyze each concentration level in triplicate and construct a calibration curve by plotting peak area against concentration.
-
Protocol 2: LC-MS/MS Method (Direct Analysis)
This method offers high sensitivity and is often used for bioanalytical studies, sometimes without derivatization.[11][12]
-
Sample Preparation:
-
Extraction: Homogenize tissue samples if necessary. Perform protein precipitation for plasma/serum samples (e.g., with acetonitrile). For solid matrices, use an acid extraction (e.g., 0.5 M HCl).[11][12]
-
Cleanup: Use Solid-Phase Extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[6][17]
-
-
LC-MS/MS Analysis:
-
LC Column: A reversed-phase column such as a BEH C18 is often used.[6]
-
Mobile Phase: A typical mobile phase consists of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1-0.2%) to improve peak shape and ionization efficiency.[6][11][12]
-
Ionization: Electrospray ionization (ESI) in positive mode is common for amines.[6]
-
Detection: Use Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the target amine and its internal standard.[6]
-
-
Data Analysis:
-
Quantify the amine concentration using a calibration curve prepared from standards, normalized to the response of a stable isotope-labeled internal standard.
-
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing results from two distinct analytical methods to assess their equivalence and ensure the interchangeability of data.[2][18][19] This is crucial when, for example, a project transitions from a screening method (like HPLC-UV) to a confirmatory method (like LC-MS/MS).
The process involves analyzing the same set of quality control samples or incurred study samples with both methods and comparing the results.[19]
Caption: Workflow for the cross-validation of two analytical methods.[7]
Conclusion
The validation of analytical methods for amine compounds is a multifaceted process that requires careful consideration of the analyte's properties and the intended purpose of the method.[1] For applications demanding the highest sensitivity and selectivity, such as regulatory compliance and trace residue analysis, LC-MS/MS is the superior method.[5][6] However, for routine screening, quality control in formulations with higher concentrations, or in laboratories where cost and accessibility are major considerations, HPLC-UV provides a reliable and cost-effective alternative.[5] A thorough cross-validation should be performed to establish the equivalence of two methods before they are used interchangeably, ensuring the integrity and comparability of the analytical data.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring | MDPI [mdpi.com]
- 12. A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. soc.chim.it [soc.chim.it]
- 17. mdpi.com [mdpi.com]
- 18. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 19. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 1-Phenylpropan-1-amine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely employed for the identification and quantification of stimulants and related compounds in various matrices.[6][7][8]
Hypothetical Inter-laboratory Study Overview
An inter-laboratory comparison, also known as a proficiency test, is a crucial component of quality assurance in analytical laboratories.[9][10] It allows for the objective assessment of a laboratory's performance against its peers and a reference value.[9][11] In a hypothetical study for 1-Phenylpropan-1-amine, a central organizing body would distribute standardized test samples to participating laboratories. Each laboratory would then analyze the samples using their in-house validated methods and report the results for comparison.
The performance of each laboratory is typically evaluated using statistical measures such as Z-scores, which compare a laboratory's result to the consensus mean of all participants.[11][12] This process helps identify potential systematic errors or biases in a laboratory's analytical procedures.[9]
Data Presentation: Quantitative Method Performance
The following table summarizes hypothetical quantitative performance data for the analysis of this compound using GC-MS and LC-MS/MS. These values are representative of what would be expected in a method validation and inter-laboratory comparison for this type of analyte.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 2 ng/mL | 0.5 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL | [5][13] |
| Linearity (R²) | > 0.99 | > 0.99 | [5] |
| Accuracy (% Recovery) | 95-105% | 98-102% | [3][4] |
| Precision (RSD) | < 10% | < 5% | [3][4] |
| Measurement Uncertainty | ± 15% | ± 10% |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for the analysis of amphetamine-type stimulants and related compounds.[3][8]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.
a. Sample Preparation (Derivatization)
-
To 1 mL of the sample (e.g., in a biological matrix or dissolved in a suitable solvent), add an internal standard.
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (B1165640) (PFPA).[8]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS system.
b. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
-
Data Acquisition: Selected Ion Monitoring (SIM) and/or full scan mode
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for the analysis of polar compounds in complex matrices.[6]
a. Sample Preparation
-
To 1 mL of the sample, add an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
For complex matrices, perform a protein precipitation with acetonitrile (B52724) or a solid-phase extraction (SPE).
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen if concentration is needed.
-
Reconstitute the residue in the mobile phase starting condition.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.[14]
b. Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6 µm, 100 x 4.6 mm)[14]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
Start with 5% B
-
Linearly increase to 95% B over 5 minutes
-
Hold at 95% B for 2 minutes
-
Return to 5% B and equilibrate for 3 minutes
-
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the context of an inter-laboratory comparison.
Caption: Workflow of an inter-laboratory comparison study.
References
- 1. This compound | C9H13N | CID 18054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LABORATORY PROFICIENCY TESTING PROGRAM - REPORT NO 15 DRUG ANALYSIS | Office of Justice Programs [ojp.gov]
- 3. Determination of amphetamine-type stimulants in oral fluid by solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. fiveable.me [fiveable.me]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. benchmark-intl.com [benchmark-intl.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fda.gov [fda.gov]
A Comparative Guide to the Specificity and Selectivity of 1-Phenylpropan-1-amine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 1-Phenylpropan-1-amine, focusing on the critical performance characteristics of specificity and selectivity. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, whether for pharmacokinetic studies, toxicological analysis, or quality control. This document outlines detailed experimental protocols for key analytical techniques and presents a comparative summary of their performance, supported by available data.
Comparison of Analytical Methods
The primary methods for the analysis of this compound and related phenethylamine (B48288) compounds are immunoassays, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and disadvantages in terms of specificity, selectivity, sensitivity, and throughput.
| Analytical Method | Principle | Specificity | Selectivity | Throughput |
| Immunoassay | Based on the binding of an antibody to the target analyte. | Generally lower; prone to cross-reactivity with structurally similar compounds. | Dependent on the specific antibody used; may not distinguish between isomers or closely related analogues. | High |
| GC-MS | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, followed by mass-based detection. | High; the mass spectrum provides a unique fingerprint of the compound. | Excellent; can readily distinguish between isomers and other structurally related compounds, especially with appropriate chromatographic conditions. | Moderate to High |
| HPLC-UV/MS | Separation of compounds in a liquid mobile phase as they interact with a solid stationary phase, with detection by UV absorbance or mass spectrometry. | High, particularly when coupled with MS. | Excellent, especially with chiral columns for enantiomeric separation; can resolve isomers and related compounds. | Moderate |
Immunoassays: High Throughput Screening with a Caveat
Immunoassays are widely used for the rapid screening of large numbers of samples due to their high throughput and ease of automation. However, their specificity is a significant concern, particularly for small molecules like this compound. The antibodies used in these assays can exhibit cross-reactivity with other structurally related compounds, leading to false-positive results.
Key Considerations for Immunoassays:
-
Cross-reactivity: Always validate the cross-reactivity of an immunoassay with a panel of structurally related compounds that are likely to be present in the samples.
-
Confirmation: Positive results from immunoassays should always be confirmed by a more specific method like GC-MS or HPLC-MS.
Experimental Protocol: Competitive ELISA (General)
This protocol provides a general framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to detect this compound.
Materials:
-
Microtiter plate coated with a this compound-protein conjugate
-
This compound standard solutions
-
Sample solutions
-
Primary antibody specific for this compound
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Plate reader
Procedure:
-
Add standard solutions and samples to the wells of the coated microtiter plate.
-
Add a fixed amount of the primary antibody to each well. During incubation, the free this compound in the sample/standard will compete with the coated this compound for binding to the primary antibody.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add the enzyme-conjugated secondary antibody, which binds to the primary antibody.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate solution. The enzyme will catalyze a color change.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Caption: General workflow for a competitive ELISA.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Specificity
GC-MS is a highly specific and selective method for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a fragmentation pattern that is unique to each compound, acting as a "molecular fingerprint." This makes GC-MS an excellent confirmatory technique.
The selectivity of GC-MS allows for the clear differentiation of this compound from its structural isomers (e.g., 2-phenylpropan-1-amine and 3-phenylpropan-1-amine) and other related compounds like cathinone (B1664624) and ephedrine (B3423809), provided that the chromatographic conditions are optimized. Chiral GC columns can also be used to separate the enantiomers of this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the GC-MS analysis of this compound in a biological matrix.
Materials:
-
GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)
-
This compound standard
-
Internal standard (e.g., this compound-d5)
-
Extraction solvent (e.g., ethyl acetate)
-
Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA)
-
pH adjustment reagents (e.g., NaOH, HCl)
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample (e.g., urine, plasma), add the internal standard.
-
Adjust the pH to basic (e.g., pH > 9) with NaOH.
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of ethyl acetate and 50 µL of TFAA.
-
Heat at 70°C for 20 minutes.
-
Evaporate to dryness and reconstitute in a suitable solvent for injection (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility and Chiral Separation
HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not volatile enough for GC. When coupled with a UV detector, it offers good selectivity for aromatic compounds like this compound. For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS).
A key advantage of HPLC is its ability to perform chiral separations using a chiral stationary phase (CSP)[4][5][6][7][8]. This is crucial for determining the enantiomeric composition of this compound, which can be important for understanding its pharmacological and toxicological effects.
Experimental Protocol: Chiral HPLC-UV Analysis
This protocol describes a general method for the enantioselective analysis of this compound using HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., a polysaccharide-based CSP like Chiralpak AD-H or a similar column)
-
This compound enantiomer standards
-
Mobile phase solvents (e.g., n-hexane, isopropanol, diethylamine)
Procedure:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: n-hexane:isopropanol:diethylamine (e.g., 80:20:0.1, v/v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Caption: Workflow for chiral HPLC-UV analysis.
Conclusion
The choice of an analytical method for this compound depends heavily on the specific requirements of the study. Immunoassays offer a high-throughput screening solution but are susceptible to cross-reactivity and require confirmation by a more specific method. GC-MS provides excellent specificity and selectivity, making it the gold standard for confirmation and quantification. HPLC, particularly with a chiral stationary phase, is indispensable for determining the enantiomeric purity of this compound. For reliable and accurate results, it is crucial to validate the chosen method thoroughly, paying close attention to specificity and selectivity in the context of the sample matrix and potential interfering substances.
References
- 1. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apjai-journal.org [apjai-journal.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Analytical Methods for 1-Phenylpropan-1-amine: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Phenylpropan-1-amine, a primary amine with applications in pharmaceutical research and development, is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The selection of an appropriate method hinges on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis.
This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound and its structural analogs, with a focus on the critical validation parameters of linearity and range. The information presented herein is supported by experimental data from published studies on closely related compounds, offering a valuable reference for method development and validation.
Data Presentation: Linearity and Range of Analytical Methods
The following table summarizes the linearity and range of various HPLC and GC-MS methods for the analysis of compounds structurally similar to this compound. This data provides an insight into the expected performance of these techniques for the quantification of this compound.
| Analytical Method | Analyte | Linearity (Correlation Coefficient) | Range |
| HPLC | Phenylpropanolamine | > 0.999 | 7-12 µg/mL[1] |
| Phenylpropanolamine | Not Specified | 2.5-1000 µM[1][2] | |
| Cathinone Derivatives | > 0.99 | 25-2,400 ng/mL[3] | |
| Phenethylamine | Good linearity reported | 0.5-200 ng/mL[4] | |
| Synthetic Cathinones | Linear | 0.5-1 to 100 µg/L[5][6] | |
| GC-MS | Amphetamine | r = 0.9972 | 25.0 to 200 µg/L[7][8] |
| Methamphetamine | r = 0.9992 | 25.0 to 200 µg/L[7][8] | |
| Amphetamines (in hair) | r² > 0.997 | 2-40 ng/mg[9] | |
| 11 Antihistamines | R² > 0.990 | 5.00 and 1000.0 ng mL−1[10] | |
| 41 Drugs of Abuse | R² between 0.9934 and 1 | Not specified |
Note: The data presented is for structurally related compounds and should be considered as an estimation of the performance for this compound. Method validation for the specific analyte is essential.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative experimental protocols for determining the linearity and range of an analytical method for a phenylpropylamine-like compound.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the linearity and range of an HPLC method for the quantification of a phenylpropylamine analog.
Materials:
-
Reference standard of the analyte
-
HPLC grade acetonitrile (B52724), methanol, and water
-
Buffer salts (e.g., phosphate, acetate)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with a suitable detector (e.g., UV-Vis or Fluorescence)
-
Reversed-phase C18 column
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile or methanol). The composition may be isocratic or a gradient.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Injection Volume: A fixed volume (e.g., 10 µL).
-
Detection: At a wavelength where the analyte has maximum absorbance.
-
-
Analysis: Inject each calibration standard into the HPLC system in triplicate.
-
Data Analysis:
-
Record the peak area or peak height for each injection.
-
Construct a calibration curve by plotting the mean peak response against the corresponding concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r) or the coefficient of determination (R²). An R² value close to 1.000 indicates a high degree of linearity.
-
The range of the method is the interval between the upper and lower concentrations of the analyte in the calibration standards that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To determine the linearity and range of a GC-MS method for the quantification of a phenylpropylamine analog.
Materials:
-
Reference standard of the analyte
-
Internal standard (IS) (a structurally similar compound not present in the samples)
-
High purity solvents (e.g., methanol, ethyl acetate)
-
Derivatizing agent (if necessary, e.g., trifluoroacetic anhydride (B1165640) - TFAA)
-
Volumetric flasks, pipettes, and syringes
-
GC-MS system with a suitable capillary column
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and the internal standard in a suitable solvent.
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards by spiking a known amount of the analyte and a constant amount of the internal standard into a suitable matrix (e.g., blank plasma or solvent).
-
Sample Preparation (if necessary):
-
Liquid-Liquid Extraction (LLE): Extract the analyte and IS from the matrix using an appropriate organic solvent.
-
Derivatization: If the analyte is not sufficiently volatile or has poor chromatographic properties, perform a derivatization step by adding a derivatizing agent and heating.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to ensure efficient vaporization of the analytes.
-
Oven Temperature Program: A temperature gradient to ensure good separation of the analytes.
-
Mass Spectrometer: Operated in either full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
-
-
Analysis: Inject each prepared calibration standard into the GC-MS system.
-
Data Analysis:
-
Determine the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (r), or the coefficient of determination (R²).
-
The range is established based on the concentrations that provide acceptable linearity, accuracy, and precision.
-
Mandatory Visualization
Caption: Experimental workflow for determining the linearity and range of an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of 28 synthetic cathinones and metabolites in urine by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. greenpub.org [greenpub.org]
- 8. greenpub.org [greenpub.org]
- 9. jfda-online.com [jfda-online.com]
- 10. Development and validation of an EI-GC-MS method for the determination of 11 antihistamines in whole blood. Applications in clinical and forensic toxicology - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantification of 1-Phenylpropan-1-amine: Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 1-Phenylpropan-1-amine is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of the two most common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validation data for this compound is not extensively published, this guide leverages data from the structurally analogous compound, amphetamine (1-phenylpropan-2-amine), to provide a robust comparison of expected performance.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization for polar analytes like this compound. |
| Derivatization | Generally not required, simplifying sample preparation. | Often necessary to improve volatility and thermal stability. |
| Sensitivity | Good, with various sensitive detectors available (e.g., UV, Fluorescence). | High sensitivity, particularly with selected ion monitoring (SIM). |
| Selectivity | Good, especially with optimized separation conditions and selective detectors. | Excellent, with mass spectrometry providing definitive identification based on mass-to-charge ratio. |
| Sample Throughput | Generally higher due to simpler sample preparation. | Can be lower due to the potential need for derivatization. |
| Instrumentation Cost | Typically lower than GC-MS. | Generally higher initial investment. |
| Chiral Separation | Readily achievable with chiral stationary phases. | Possible with chiral columns, but less common than HPLC for this purpose. |
Performance Comparison
The following tables summarize typical validation parameters for HPLC and GC-MS methods for the analysis of amphetamine, which are expected to be comparable for this compound.
Table 1: HPLC Method Performance for Amphetamine Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.18 - 0.788 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.53 - 2.365 µg/mL[1] |
| Accuracy (% Recovery) | 98 - 102% (Expected) |
| Precision (% RSD) | < 2% (Expected) |
Table 2: GC-MS Method Performance for Amphetamine Quantification
| Parameter | Typical Value |
| Linearity (r²) | > 0.997[2][3] |
| Limit of Detection (LOD) | 0.05 ng/mg - 2.962 µg/L[4] |
| Limit of Quantification (LOQ) | 0.1 ng/mg - 9.873 µg/L[4] |
| Accuracy (% Recovery) | 77.45 - 101.9%[2][3][4] |
| Precision (% RSD) | 0.55 - 7.73%[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound by HPLC and GC-MS, adapted from established methods for similar primary amines.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method with UV detection suitable for the quantification of this compound.
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Solution: For bulk drug substances, accurately weigh and dissolve the sample in the diluent. For pharmaceutical formulations, a representative number of units are ground to a fine powder, and a portion equivalent to a known amount of the active ingredient is accurately weighed and dissolved. For biological samples, a liquid-liquid or solid-phase extraction may be necessary.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[1][5] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).[1][6]
-
Injection Volume: 10 - 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the quantification of this compound, which typically requires derivatization.
1. Sample Preparation and Derivatization:
-
Standard and Sample Preparation: Prepare stock and sample solutions as described for the HPLC method.
-
Extraction (for biological samples): Perform a liquid-liquid extraction using a suitable organic solvent.[4]
-
Derivatization: Evaporate the solvent from the extracted sample and add a derivatizing agent (e.g., heptafluorobutyric anhydride (B1165640) - HFBA or N-methyl-bis(trifluoroacetamide) - MBTFA) to increase the volatility and thermal stability of the analyte.[4] Heat the mixture to complete the reaction.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial Temperature: e.g., 80 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 10-20 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound.
-
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration.
-
Calculate the concentration of this compound in the sample based on the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the quantification of this compound.
Caption: Analytical workflow for this compound quantification.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods depends on the specific requirements of the analysis.
-
HPLC is often the method of choice for routine quality control due to its robustness, higher throughput, and the fact that it generally does not require derivatization. It is also well-suited for chiral separations to determine enantiomeric purity.
-
GC-MS offers superior selectivity and sensitivity, making it an excellent choice for complex matrices or when definitive identification of the analyte is required, such as in forensic applications or for impurity profiling.
For drug development professionals, a thorough validation of the chosen method is imperative to ensure the generation of accurate and reliable data that meets regulatory standards. The information and protocols provided in this guide serve as a strong foundation for developing and validating a suitable analytical method for the quantification of this compound.
References
Robustness in Action: A Comparative Guide to HPLC and GC Analytical Methods for 1-Phenylpropan-1-amine
For researchers, scientists, and drug development professionals, the reliability of an analytical method is paramount. Robustness testing, a critical component of method validation, ensures that an analytical procedure remains unaffected by small, deliberate variations in method parameters, thereby guaranteeing its reliability during routine use. This guide provides a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative determination of 1-Phenylpropan-1-amine, with a focus on their robustness.
Comparative Overview of Analytical Methods
Two common chromatographic techniques for the analysis of phenylalkylamines like this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography with Flame Ionization Detection (GC-FID). The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar, non-volatile compounds. For this compound, a primary amine, RP-HPLC offers a straightforward approach without the need for derivatization.
Gas Chromatography (GC) is a powerful technique for volatile and thermally stable compounds. While this compound is amenable to GC analysis, derivatization is often employed to improve peak shape and thermal stability, although a direct injection is also possible.
The robustness of both methods is evaluated by intentionally varying critical parameters and observing the impact on key system suitability tests (SSTs) and analytical results.
Experimental Protocols
Detailed methodologies for the hypothetical analytical methods and their robustness testing are provided below.
Hypothetical RP-HPLC Method for this compound
-
Instrumentation: HPLC system with a UV detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 30:70 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Standard Solution: 100 µg/mL of this compound in mobile phase
Hypothetical GC-FID Method for this compound
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID)
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (10:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Detector Temperature: 280°C
-
Standard Solution: 100 µg/mL of this compound in methanol
Robustness Testing Protocols
In accordance with International Council for Harmonisation (ICH) guidelines, the robustness of each method is assessed by evaluating the effect of small, deliberate variations in method parameters.[1][2][3]
Robustness Study Design for the HPLC Method
The following parameters are varied one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Mobile Phase pH: ± 0.2 units (2.8 and 3.2)
-
Column Temperature: ± 5°C (25°C and 35°C)
-
Organic Phase Composition: ± 2% absolute (Acetonitrile concentrations of 28% and 32%)
-
Wavelength: ± 2 nm (213 nm and 217 nm)
Robustness Study Design for the GC Method
The following parameters are varied one at a time:
-
Carrier Gas Flow Rate: ± 10% (1.08 and 1.32 mL/min)
-
Initial Oven Temperature: ± 5°C (95°C and 105°C)
-
Oven Temperature Ramp Rate: ± 2°C/min (13°C/min and 17°C/min)
-
Inlet Temperature: ± 10°C (240°C and 260°C)
For each variation, a minimum of three replicate injections of the standard solution are performed. The system suitability parameters (e.g., retention time, peak area, theoretical plates, and tailing factor) are recorded and compared against the results obtained with the nominal method parameters.
Data Presentation
The results of the robustness studies are summarized in the following tables to facilitate easy comparison. The acceptance criteria are based on typical industry standards for analytical method validation.
Table 1: Robustness Data for the HPLC Method
| Parameter Varied | Variation | Retention Time (min) | Peak Area (RSD%) | Tailing Factor | Theoretical Plates | Pass/Fail |
| Nominal | - | 5.42 | < 1.0% | 1.1 | > 2000 | - |
| Flow Rate | 0.9 mL/min | 6.01 | < 1.0% | 1.1 | > 2000 | Pass |
| 1.1 mL/min | 4.93 | < 1.0% | 1.1 | > 2000 | Pass | |
| Mobile Phase pH | 2.8 | 5.38 | < 1.0% | 1.1 | > 2000 | Pass |
| 3.2 | 5.45 | < 1.0% | 1.2 | > 2000 | Pass | |
| Column Temp. | 25°C | 5.61 | < 1.0% | 1.1 | > 2000 | Pass |
| 35°C | 5.23 | < 1.0% | 1.1 | > 2000 | Pass | |
| Organic Phase | 28% | 5.98 | < 1.0% | 1.1 | > 2000 | Pass |
| 32% | 4.89 | < 1.0% | 1.1 | > 2000 | Pass | |
| Wavelength | 213 nm | 5.42 | < 1.0% | 1.1 | > 2000 | Pass |
| 217 nm | 5.42 | < 1.0% | 1.1 | > 2000 | Pass |
Acceptance Criteria: Retention time ± 10% of nominal; RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000.
Table 2: Robustness Data for the GC Method
| Parameter Varied | Variation | Retention Time (min) | Peak Area (RSD%) | Tailing Factor | Theoretical Plates | Pass/Fail |
| Nominal | - | 8.25 | < 1.5% | 1.3 | > 50000 | - |
| Flow Rate | 1.08 mL/min | 8.51 | < 1.5% | 1.3 | > 50000 | Pass |
| 1.32 mL/min | 8.02 | < 1.5% | 1.3 | > 50000 | Pass | |
| Initial Temp. | 95°C | 8.28 | < 1.5% | 1.3 | > 50000 | Pass |
| 105°C | 8.22 | < 1.5% | 1.3 | > 50000 | Pass | |
| Ramp Rate | 13°C/min | 9.05 | < 1.5% | 1.3 | > 50000 | Pass |
| 17°C/min | 7.61 | < 1.5% | 1.3 | > 50000 | Pass | |
| Inlet Temp. | 240°C | 8.25 | < 1.5% | 1.3 | > 50000 | Pass |
| 260°C | 8.25 | < 1.5% | 1.3 | > 50000 | Pass |
Acceptance Criteria: Retention time ± 5% of nominal; RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 50000.
Visualizing the Robustness Testing Workflow
The following diagrams illustrate the logical flow of the robustness testing process for both the HPLC and GC methods.
Caption: Workflow for HPLC method robustness testing.
Caption: Workflow for GC method robustness testing.
Conclusion
Both the hypothetical RP-HPLC and GC-FID methods for the analysis of this compound demonstrate robustness within the tested parameter ranges. The data indicates that minor, deliberate changes to the analytical conditions do not significantly impact the method's performance, as evidenced by the system suitability parameters remaining within their acceptance criteria.
The choice of method will ultimately depend on the specific application. The HPLC method offers the advantage of not requiring high temperatures and being suitable for a wider range of sample matrices without derivatization. The GC method, on the other hand, can provide high efficiency and is a valuable alternative, especially when coupled with a mass spectrometer for enhanced specificity.
This guide underscores the importance of conducting thorough robustness studies during method development and validation. By systematically challenging the method's parameters, scientists can ensure the long-term reliability and consistency of their analytical data.
References
Detecting 1-Phenylpropan-1-amine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of 1-Phenylpropan-1-amine is crucial for a variety of applications, from pharmaceutical quality control to forensic analysis. This guide provides a comparative overview of common analytical techniques for the determination of this compound, with a focus on the limit of detection (LOD), a critical performance parameter.
Performance Comparison of Analytical Methods
The choice of analytical method for the detection of this compound often depends on the required sensitivity, the sample matrix, and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and widely used techniques for this purpose. The following table summarizes the illustrative performance characteristics of these methods for the analysis of compounds structurally similar to this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Limit of Detection (LOD) | 0.01 - 10 ng/mL[1] | 0.006 - 50 ng/mL (as µg/mL)[2] |
| Limit of Quantitation (LOQ) | 0.05 - 25 ng/mL[1] | 0.012 - 100 ng/mL (as µg/mL)[2] |
| Linear Range | 10 - 1000 ng/mL[1] | 0.5 - 200 µg/mL[2][3] |
| Key Advantages | High sensitivity and specificity, provides structural information for identification.[1] | Suitable for non-volatile and thermally labile compounds, offers a wide range of column chemistries.[1] |
| Considerations | May require derivatization for polar analytes to improve volatility and chromatographic performance.[1] | Mobile phase selection can be complex; derivatization may be needed for detection by certain detectors (e.g., fluorescence). |
Note: The values presented are illustrative and can vary significantly depending on the specific instrument, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting analytical methods. Below are representative protocols for the analysis of amphetamine-related compounds, which can be adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the analysis of amphetamines and related compounds and typically involves extraction, derivatization, and GC-MS analysis.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of a biological sample (e.g., urine, serum), add an appropriate internal standard.
-
Alkalinize the sample by adding 300 µL of 1 mol/L NaOH.[4]
-
Add 4 mL of an extraction solvent (e.g., cyclohexane).[4]
-
Vortex the mixture for 5 minutes and centrifuge to separate the phases.
-
Transfer the organic layer to a clean tube.
2. Derivatization:
-
A common derivatizing agent for primary amines is trifluoroacetic anhydride (B1165640) (TFA) or heptafluorobutyric anhydride (HFBA).[5][6]
-
Evaporate the extracted organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of TFA and heat at 70°C for 30 minutes.[6]
-
Alternatively, for HFBA derivatization, add 500 μL of 3% HFBA in toluene (B28343) to the alkalinized sample and vortex.[4]
-
After cooling, the derivatized sample is ready for injection.
3. GC-MS Conditions:
-
GC Column: A non-polar capillary column, such as a 30 m HP-1MS (0.25 mm I.D., 0.25 µm film thickness), is suitable.[5]
-
Oven Temperature Program: Initial temperature of 60-70°C, hold for 1 minute, then ramp at 15-20°C/min to 220-260°C.[4][6]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[4][6]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.[4] The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[6]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general approach for the analysis of biogenic amines, which can be adapted for this compound, often requiring derivatization for fluorescence detection.
1. Sample Preparation (Protein Precipitation and Extraction):
-
For biological samples, deproteinization is often necessary. Add a precipitating agent like perchloric acid or acetonitrile (B52724) to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further cleanup using solid-phase extraction (SPE).
2. Pre-column Derivatization (for Fluorescence Detection):
-
Derivatization with reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) is common to enhance the fluorescence of primary amines.
-
Mix the sample extract with the derivatizing reagent in a suitable buffer (e.g., borate (B1201080) buffer for OPA).
-
Allow the reaction to proceed for a specific time at a controlled temperature.
3. HPLC Conditions:
-
HPLC Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is a critical parameter for achieving good separation.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection:
-
UV Detection: Detection can be performed at a wavelength around 240-254 nm.[8][9]
-
Fluorescence Detection (FLD): If derivatization is performed, excitation and emission wavelengths specific to the derivative are used for highly sensitive detection.
-
Mass Spectrometry (LC-MS/MS): Provides high selectivity and sensitivity without the need for derivatization.
-
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the general workflows for GC-MS and HPLC analysis.
Caption: General experimental workflow for GC-MS analysis.
Caption: General experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. jfda-online.com [jfda-online.com]
- 6. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 7. gcms.cz [gcms.cz]
- 8. abap.co.in [abap.co.in]
- 9. pharmainfo.in [pharmainfo.in]
Quantifying 1-Phenylpropan-1-amine: A Comparative Guide to Analytical Limits of Quantification
The primary analytical techniques for the quantification of phenylalkylamines include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) also coupled with MS. These methods offer the high sensitivity and selectivity required for detecting low concentrations in complex matrices.
Comparative Analysis of Quantification Limits
The following table summarizes the Limits of Quantification (LOQ) for compounds structurally related to 1-Phenylpropan-1-amine, determined by various analytical methods. This data serves as a benchmark for the expected performance of analytical methods for this compound.
| Compound | Analytical Method | Matrix | Limit of Quantification (LOQ) |
| Amphetamine | LC-MS/MS | Seized Tablets | 40 ng/mL[1] |
| Amphetamine Enantiomers | LC-MS/MS | Human Hair | < 19 pg/mg[2] |
| Amphetamine-related drugs | UPLC-qTOF-MS | Blood | 20 ng/mL[3] |
| Methamphetamine | Chiral HPLC-MS | Synthetic Urine | < 12.5 ng/mL[4] |
| Phenylpropanolamine | HPLC | Pharmaceutical Preparations | 7 µg/mL[5] |
| Volatile Amines | GC-FID | Pharmaceutical Drugs | 0.000 - 0.520 mg/mL[6] |
| Amphetamines and Cathinones | GC-MS (with PFPA derivatization) | Oral Fluid | 1, 2.5, 5, and 10 ng/mL were prepared[7] |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are protocols for key experiments cited in this guide.
LC-MS/MS Method for Amphetamine Quantification in Seized Tablets
This method is utilized for the routine analysis of amphetamine and related compounds.
Sample Preparation:
-
Samples, calibrators, and quality controls are prepared for injection.
Chromatographic Conditions:
-
System: Liquid Chromatograph coupled with a Mass Spectrometer (LC-MS/MS).
-
Column: Hypersil GOLD column (150 × 3 mm i.d.: 5 μm).
-
Mobile Phase: Isocratic elution with 85% of 10 mmol ammonium (B1175870) formate (B1220265) buffer and 15% of 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Total Run Time: 12 min.
Mass Spectrometry Conditions:
-
Fragmentation Gas: Helium for Collision-induced decomposition (CID).
-
Collision Energy: 19 eV for amphetamine.
Validation:
-
The method was validated with a Limit of Detection (LOD) of 13 ng/mL and a Limit of Quantification (LOQ) of 40 ng/mL[1].
UPLC-qTOF-MS Method for Amphetamine-Related Drugs in Blood
This method was developed for the identification of isomeric amphetamine-related drugs in blood.
Sample Preparation (Mixed-Mode Solid-Phase Extraction):
-
250 μL of blood is required to achieve the stated LOQ.
Chromatographic Conditions:
-
System: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS).
-
Elution: Pseudo-isocratic.
Mass Spectrometry Conditions:
-
Capillary Voltage: 0.8 kV.
-
Cone Voltage: 20 V.
-
Source Temperature: 140 °C.
-
Desolvation Gas Flow Rate: 900 L/h at 250 °C.
-
Cone Gas Flow Rate: 50 L/h.
-
Data Acquisition Mode: MSE with low collision energy (4 eV) and a high-energy ramp (10–40 eV).
-
Mass Correction: External reference (lockspray) of 2 µg/mL leucine (B10760876) enkephalin infused at 5 µL/min.
Validation:
-
The LOQ for all analytes was determined to be 20 ng/mL[3].
Chiral HPLC-MS for Methamphetamine Enantiomers in Urine
This method was developed for the sensitive, high-throughput chiral screening of amphetamine and methamphetamine.
Sample Preparation (Supel-Select SCX SPE):
-
A solid-phase extraction method is used to remove interferences from the urine matrix.
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).
-
Stationary Phase: Astec® CHIROBIOTIC® HPLC chiral stationary phases (CSPs).
-
Mobile Phase: Methanol:water with acetic acid and ammonium hydroxide (B78521) in polar ionic mode.
Validation:
-
The method provided a Limit of Quantification (LOQ) of less than 12.5 ng/mL[4].
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the determination of the Limit of Quantification for an analyte, a fundamental process in analytical method validation.
Caption: Workflow for LOQ Determination.
References
- 1. Analysis of amphetamine and methamphetamine contents in seized tablets from Jazan, Saudi Arabia by liquid chromatography-mass spectroscopy (LC-MS/MS) and chemometric techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Uplc-Qtof-Ms Method for Blood Analysis of Isomeric Amphetamine-Related Drugs | MDPI [mdpi.com]
- 4. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to 1-Phenylpropan-1-amine and Other Primary Amines in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the pharmaceutical and fine chemical industries, the selection of an appropriate chiral primary amine is a critical decision that can significantly impact the efficiency of stereoselective syntheses and the successful resolution of racemic mixtures. This guide provides a detailed comparison of 1-phenylpropan-1-amine with other primary amines, focusing on their application as chiral resolving agents and as synthons in amide formation. The comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in making informed decisions.
Section 1: Chiral Resolution of Racemic Acids
The separation of enantiomers from a racemic mixture is a crucial step in the development of many chiral drugs. Diastereomeric salt formation is a classical and widely used method for achieving this separation. In this process, a racemic acid is reacted with a chiral amine (the resolving agent) to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.
Comparative Performance in the Resolution of Profens
A common application for chiral primary amines is the resolution of 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens" (e.g., ibuprofen (B1674241), naproxen). While extensive data exists for the use of (S)-(-)-α-methylbenzylamine (1-phenylethylamine) as a resolving agent for these compounds, there is a notable lack of published quantitative data for the performance of this compound in the same role.
The structural similarity between 1-phenylethylamine (B125046) and this compound suggests that the latter could also be an effective resolving agent. The additional ethyl group in this compound may influence the crystal packing of the diastereomeric salts, potentially leading to different solubility characteristics and, consequently, different resolution efficiencies. However, without direct experimental data, this remains a hypothesis that requires validation.
Below is a summary of experimental data for the resolution of racemic ibuprofen using (S)-(-)-α-methylbenzylamine. This data serves as a benchmark against which the performance of this compound could be evaluated in future studies.
Table 1: Performance of (S)-(-)-α-Methylbenzylamine in the Resolution of Racemic Ibuprofen
| Resolving Agent | Racemic Acid | Solvent | Diastereomeric Excess (% de) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess of (S)-Ibuprofen (% ee) | Reference |
| (S)-(-)-α-Methylbenzylamine | Ibuprofen | Water/KOH | 40 | 53 | High (after recovery) | [1] |
Note: The enantiomeric excess of the final product depends on the efficiency of the salt separation and the subsequent liberation of the enantiomer.
Experimental Protocols for Chiral Resolution
A detailed protocol for the resolution of racemic ibuprofen with (S)-(-)-α-methylbenzylamine is provided below, followed by a generalized protocol that can be adapted for use with this compound.
Protocol 1: Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine [2]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Potassium hydroxide (B78521) (0.5 M)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: In a 125 mL Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.5 M KOH solution with stirring and gentle heating (75-85 °C).
-
Slowly add one molar equivalent of (S)-(-)-α-phenylethylamine to the heated solution.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Liberation of (S)-Ibuprofen: Suspend the collected crystals in water and acidify with concentrated HCl until the solution is acidic.
-
Extraction: Extract the liberated (S)-ibuprofen with diethyl ether.
-
Drying and Evaporation: Dry the ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (S)-(+)-ibuprofen.
-
Analysis: Determine the enantiomeric excess of the product using polarimetry or chiral HPLC.
Protocol 2: Generalized Protocol for Chiral Resolution with this compound
Materials:
-
Racemic carboxylic acid (e.g., ibuprofen)
-
(S)-1-Phenylpropan-1-amine
-
Suitable solvent (e.g., methanol, ethanol, ethyl acetate)
-
Hydrochloric acid
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Solvent Screening: In small-scale trials, test various solvents to identify one in which the diastereomeric salts have a significant solubility difference.
-
Diastereomeric Salt Formation: Dissolve equimolar amounts of the racemic acid and (S)-1-phenylpropan-1-amine in a minimal amount of the chosen hot solvent.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the crystals via vacuum filtration and wash with a small portion of the cold solvent.
-
Liberation of the Enantiomer: Suspend the crystals in water and acidify with HCl.
-
Extraction and Purification: Extract the desired enantiomer with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Analysis: Determine the yield and enantiomeric excess of the resolved acid.
Visualization of the Chiral Resolution Workflow
The general process of chiral resolution via diastereomeric salt formation is illustrated in the following workflow diagram.
Caption: General workflow for chiral resolution.
Section 2: Amide Synthesis
Primary amines are fundamental building blocks in the synthesis of amides, which are prevalent in pharmaceuticals and other biologically active molecules. The reactivity of a primary amine in amide formation can be influenced by its steric and electronic properties.
Comparative Reactivity in Amide Formation
Both this compound and 1-phenylethylamine are expected to readily undergo acylation to form amides. The ethyl group in this compound introduces slightly more steric bulk around the nitrogen atom compared to the methyl group in 1-phenylethylamine. This increased steric hindrance could potentially lead to slower reaction rates in amide coupling reactions, especially with sterically demanding carboxylic acids or acylating agents. However, for most common amide synthesis protocols, this difference is likely to be minor.
Currently, there is a lack of direct comparative studies in the literature that quantify the difference in reaction rates or yields between these two amines in standardized amide synthesis reactions.
Experimental Protocol for Amide Synthesis
The following is a general protocol for the synthesis of an amide from a carboxylic acid and a primary amine, which can be applied to both this compound and other primary amines.
Protocol 3: General Protocol for Amide Synthesis
Materials:
-
Carboxylic acid
-
Primary amine (e.g., this compound)
-
Coupling agent (e.g., DCC, EDC, or conversion to acid chloride with thionyl chloride)
-
Solvent (e.g., dichloromethane, DMF)
-
Base (if starting from an amine salt, e.g., triethylamine)
Procedure:
-
Activation of Carboxylic Acid:
-
Method A (Acid Chloride): In a round-bottom flask, react the carboxylic acid with an excess of thionyl chloride (SOCl₂) under reflux to form the acid chloride. Remove the excess SOCl₂ under reduced pressure.
-
Method B (Coupling Agent): Dissolve the carboxylic acid in an appropriate solvent and add the coupling agent (e.g., 1.1 equivalents of EDC).
-
-
Amide Formation:
-
Dissolve the primary amine in the chosen solvent (and add a base if necessary).
-
Slowly add the activated carboxylic acid (acid chloride or the activated ester from the coupling agent) to the amine solution, often at a reduced temperature (e.g., 0 °C) to control the reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a dilute acid/base wash). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent. Purify the crude amide by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the amide product using spectroscopic methods (NMR, IR, MS).
Visualization of Amide Synthesis Pathways
The two common pathways for amide synthesis from a carboxylic acid and a primary amine are depicted below.
Caption: Common amide synthesis pathways.
Conclusion
References
A Comparative Guide to the Biological Activity of 1-Phenylpropan-1-amine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated biological activities of the (R)- and (S)-enantiomers of 1-Phenylpropan-1-amine. Due to a lack of direct experimental data for these specific enantiomers in publicly available literature, this comparison draws upon data from structurally related phenethylamines, such as cathinone, norephedrine (B3415761), and amphetamine, to infer their likely pharmacological profiles. The information is intended to guide research and development efforts by providing a framework for their potential interactions with key biological targets.
Introduction to this compound
This compound is a primary phenylalkylamine and a structural isomer of amphetamine. Its stereoisomers, (R)- and (S)-1-phenylpropan-1-amine, are expected to exhibit differential pharmacodynamic and pharmacokinetic properties, a common characteristic of chiral amines that interact with biological systems. The primary mechanism of action for many phenylalkylamines involves the modulation of monoamine neurotransmitter systems, including dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). This is primarily achieved through interaction with their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
Comparative Biological Activity
Based on the pharmacology of analogous compounds, both enantiomers of this compound are predicted to act as monoamine releasers and/or reuptake inhibitors. Stereochemistry is known to play a crucial role in the potency and selectivity of these interactions. For instance, in related compounds like cathinone, the (S)-enantiomer is often a more potent psychostimulant than the (R)-enantiomer.
Table 1: Postulated In Vitro Activity at Monoamine Transporters
| Enantiomer | Target | Predicted Activity | Reference Compound Data (IC₅₀/Kᵢ, nM) |
| (S)-1-Phenylpropan-1-amine | DAT | Reuptake Inhibitor / Releaser | d-Amphetamine (DAT IC₅₀: ~40 nM) |
| NET | Reuptake Inhibitor / Releaser | d-Amphetamine (NET IC₅₀: ~10 nM) | |
| SERT | Weak Reuptake Inhibitor / Releaser | d-Amphetamine (SERT IC₅₀: >2000 nM) | |
| (R)-1-Phenylpropan-1-amine | DAT | Likely weaker than (S)-enantiomer | l-Amphetamine (DAT IC₅₀: ~200 nM) |
| NET | Likely weaker than (S)-enantiomer | l-Amphetamine (NET IC₅₀: ~100 nM) | |
| SERT | Very weak or inactive | l-Amphetamine (SERT IC₅₀: >5000 nM) |
Note: The data presented are for the analogous compound amphetamine and are intended to provide a hypothetical framework. Actual values for this compound enantiomers may differ significantly and require empirical validation.
In Vivo Effects
The differential in vitro activity of the enantiomers is expected to translate to distinct in vivo profiles. The (S)-enantiomer, with its presumed higher potency at DAT and NET, is likely to exhibit more pronounced central nervous system (CNS) stimulant effects, such as increased locomotor activity and wakefulness. Both enantiomers are anticipated to have cardiovascular effects, including increased blood pressure and heart rate, due to their interaction with the norepinephrine system. The vasoactive effects of racemic norephedrine (phenylpropanolamine) are primarily mediated by the l-enantiomer (B50610) (1R,2S), which suggests that one enantiomer of this compound may have a more significant impact on blood pressure.
Signaling Pathways
The primary signaling pathway affected by monoamine transporter inhibitors and releasing agents is the enhancement of synaptic concentrations of dopamine, norepinephrine, and serotonin. This leads to increased activation of their respective postsynaptic receptors.
Figure 1: Postulated mechanism of action for this compound enantiomers.
Experimental Protocols
To empirically determine and compare the biological activities of (R)- and (S)-1-phenylpropan-1-amine, the following experimental protocols are recommended.
In Vitro Monoamine Transporter Assays
1. Radioligand Binding Assay
This assay measures the affinity of the test compounds for the monoamine transporters by quantifying their ability to displace a specific radiolabeled ligand.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).
-
Test compounds: (R)- and (S)-1-phenylpropan-1-amine.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
96-well plates, filtration apparatus, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Cell membranes expressing the transporter of interest are prepared.
-
Membranes are incubated in assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is incubated to equilibrium.
-
The mixture is rapidly filtered to separate bound from free radioligand.
-
The radioactivity on the filters is quantified using a scintillation counter.
-
Data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), from which the inhibitory constant (Kᵢ) is calculated.
-
2. Neurotransmitter Uptake Inhibition Assay
This functional assay measures the potency of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
-
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds: (R)- and (S)-1-phenylpropan-1-amine.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
96-well plates, cell harvester, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Cells are plated in 96-well plates and allowed to adhere.
-
Cells are pre-incubated with varying concentrations of the test compound or vehicle.
-
A fixed concentration of the radiolabeled substrate is added to initiate uptake.
-
Uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at a controlled temperature.
-
The reaction is terminated by rapid washing with ice-cold buffer.
-
The amount of radioactivity taken up by the cells is quantified by scintillation counting.
-
IC₅₀ values are determined from concentration-response curves.
-
Figure 2: General experimental workflow for assessing biological activity.
In Vivo Assays
1. Locomotor Activity Test
This assay is used to assess the stimulant or depressant effects of the compounds on general motor activity in rodents.
-
Animals: Male adult mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Apparatus: Open-field arenas equipped with infrared beam arrays to automatically track movement.
-
Procedure:
-
Animals are habituated to the testing room and handling procedures.
-
On the test day, animals are administered a single intraperitoneal (i.p.) or oral (p.o.) dose of a test compound enantiomer or vehicle.
-
Immediately after injection, each animal is placed individually into an open-field arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-120 minutes).
-
Dose-response curves are generated to compare the effects of the enantiomers.
-
2. Cardiovascular Monitoring
This procedure measures the effects of the compounds on blood pressure and heart rate in conscious, freely moving rodents.
-
Animals: Male adult rats (e.g., Sprague-Dawley).
-
Apparatus: Radiotelemetry system with implantable transmitters for measuring blood pressure and heart rate.
-
Procedure:
-
Animals are surgically implanted with radiotelemetry transmitters and allowed to recover.
-
Baseline cardiovascular parameters are recorded.
-
Animals are administered a single dose of a test compound enantiomer or vehicle.
-
Blood pressure and heart rate are continuously monitored for several hours post-administration.
-
Data are analyzed to determine the magnitude and duration of the cardiovascular effects for each enantiomer.
-
Conclusion
The (R)- and (S)-enantiomers of this compound are expected to exhibit distinct pharmacological profiles, primarily through their differential interactions with monoamine transporters. Based on structure-activity relationships of similar compounds, the (S)-enantiomer is hypothesized to be a more potent CNS stimulant. However, empirical validation through the detailed experimental protocols outlined in this guide is essential to accurately characterize and compare their biological activities. This information will be critical for any future drug development efforts involving these compounds.
Safety Operating Guide
Navigating the Disposal of 1-Phenylpropan-1-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe and responsible disposal of 1-Phenylpropan-1-amine, ensuring the protection of personnel and the environment.
The primary directive for the disposal of this compound is to adhere to all national and local regulations. The most recommended and compliant method is to engage a licensed waste disposal company.
Core Safety and Disposal Information
A summary of key data related to the disposal and handling of this compound is presented below. This information is aggregated from safety data sheets (SDS) to provide a clear, at-a-glance reference.
| Parameter | Information | Source |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Container Handling | Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself. | |
| Primary Hazards | Combustible liquid, Toxic/Harmful if swallowed, Causes severe skin burns and eye damage, Toxic to aquatic life with long-lasting effects. | [2][3][4] |
| Spill Containment | Cover drains to prevent entry into waterways. Absorb spills with an inert material (e.g., Chemizorb®) and collect for proper disposal. | |
| Incompatible Materials | Acids, Acid anhydrides, Acid chlorides. | [2] |
| Environmental Precautions | Do not let the product enter drains. |
Standard Disposal Workflow
The following diagram outlines the standard operating procedure for the disposal of this compound, from waste generation to final disposal. This workflow ensures that all necessary safety and regulatory steps are taken.
Caption: Disposal workflow for this compound.
Experimental Protocols: Handling and Spill Response
While chemical neutralization or degradation protocols for this compound are not provided in standard safety data sheets, the following procedures for handling spills are crucial for maintaining a safe laboratory environment.
Objective: To safely contain and clean up a spill of this compound.
Materials:
-
Personal Protective Equipment (PPE): Protective gloves, eye protection/face shield, and appropriate lab coat.
-
Inert absorbent material (e.g., Chemizorb®, sand, or vermiculite).
-
Sealable waste container, properly labeled.
-
Spill cleanup kit.
Procedure:
-
Evacuate and Ventilate: Immediately evacuate the danger area. Ensure the area is well-ventilated. Keep away from heat and sources of ignition.
-
Consult an Expert: Observe emergency procedures and consult an expert if the spill is large or you are unsure how to proceed.
-
Contain the Spill: Cover drains to prevent the chemical from entering the sewer system.
-
Absorb the Liquid: Take up the spill with a liquid-absorbent, non-combustible material.
-
Collect Waste: Carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of Waste: Dispose of the container with the absorbed material as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling 1-Phenylpropan-1-amine
This guide provides crucial safety and logistical information for the handling and disposal of 1-Phenylpropan-1-amine, tailored for researchers, scientists, and drug development professionals. The following procedures and data are designed to ensure a safe laboratory environment and operational efficiency.
Hazard Summary
This compound is classified as a corrosive and acutely toxic substance. It can cause severe skin burns and eye damage.[1][2][3] Ingestion may be harmful or toxic.[1][3][4] It is also recognized as a potential environmental hazard, being toxic to aquatic life with long-lasting effects.[2][3]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection is used. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn when there is a significant splash hazard. | EN 166 (EU) or NIOSH (US) |
| Skin Protection | Chemical-resistant gloves (inspect before use). Fire/flame resistant and impervious lab coat or apron. Closed-toe shoes are mandatory. | EU Directive 89/686/EEC and EN 374 |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or EN 149 approved respirator should be used.[6] | NIOSH/MSHA or EN 149 |
Quantitative Glove Resistance Data:
Operational Plans: Handling and Storage
Engineering Controls:
-
Work with this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[6]
Safe Handling Protocol:
-
Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Review the Safety Data Sheet (SDS).
-
Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashes. If mixing with water, always add the amine to the water, not the other way around, to prevent a violent exothermic reaction.[2][5]
-
Work Practice: Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area.[1]
-
Post-Handling: Wash hands thoroughly with soap and water after handling.[2] Clean all work surfaces to remove any residue.
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep containers tightly closed.
-
Store locked up and segregated from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1][6]
-
Do not store corrosive liquids above eye level.[1]
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
Step-by-Step Disposal Procedure:
-
Segregation and Labeling: Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and hazard warnings.[7]
-
Storage of Waste: Store the waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.[7]
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[4][7] Do not attempt to dispose of this chemical down the drain.[6][8]
Chemical Degradation (for consideration by licensed professionals): While specific protocols for this compound are not provided, a common method for amine disposal involves careful neutralization with a suitable acid under controlled conditions in a fume hood. This procedure should only be carried out by trained personnel with a thorough understanding of the reaction and its potential hazards. The resulting mixture must still be disposed of as hazardous waste through a licensed facility.
Emergency Procedures
| Emergency Situation | First Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention.[6][9] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6][9] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable container for disposal. Ensure adequate ventilation.[8] |
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. research.arizona.edu [research.arizona.edu]
- 3. questron.ca [questron.ca]
- 4. echemi.com [echemi.com]
- 5. eng.uwo.ca [eng.uwo.ca]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
